molecular formula C8H8N4O B1442020 Imidazo[1,2-a]pyridine-7-carbohydrazide CAS No. 421595-78-0

Imidazo[1,2-a]pyridine-7-carbohydrazide

Cat. No.: B1442020
CAS No.: 421595-78-0
M. Wt: 176.18 g/mol
InChI Key: VXJBLZXLLRYHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS 421595-78-0) is a nitrogen-bridged heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This reagent serves as a versatile and valuable synthetic intermediate in medicinal chemistry for constructing diverse molecular hybrids and complex N-fused heterocyclic systems . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs and exhibiting a broad spectrum of pharmacological activities, including antiulcer, antiviral, antifungal, and anticancer properties . Researchers utilize this carbohydrazide derivative as a key building block for generating novel compounds with potential biological activity. For instance, it can be used to create imidazo[1,2-a]pyridine-oxadiazole hybrids, which have been investigated as potent anti-proliferative agents that inhibit tubulin polymerization . The reactive hydrazide group allows for further functionalization, making it a crucial precursor in multicomponent reactions and the synthesis of targeted libraries for high-throughput screening . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJBLZXLLRYHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717380
Record name Imidazo[1,2-a]pyridine-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421595-78-0
Record name Imidazo[1,2-a]pyridine-7-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-7-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Marketed drugs such as zolpidem, alpidem, and saripidem feature this heterocyclic system, underscoring its significance in the development of treatments for conditions ranging from anxiety and insomnia to cancer and infectious diseases.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a key derivative, Imidazo[1,2-a]pyridine-7-carbohydrazide, a versatile building block for the synthesis of novel bioactive molecules.

The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The therapeutic potential of the imidazo[1,2-a]pyridine nucleus is vast, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral properties.[2][6] The carbohydrazide functional group at the 7-position serves as a crucial synthetic handle, enabling the facile introduction of diverse pharmacophores through the formation of hydrazones, amides, and other key linkages, thereby allowing for the systematic exploration of structure-activity relationships.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the corresponding ethyl ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

The foundational step involves the construction of the imidazo[1,2-a]pyridine ring system. A common and effective method is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[7] In this case, the synthesis of ethyl imidazo[1,2-a]pyridine-7-carboxylate can be accomplished through the reaction of the appropriately substituted aminopyridine with an ethyl bromopyruvate equivalent.

A plausible synthetic route, based on established methodologies for related structures, is outlined below.[8][9]

Synthesis_Step1 2-amino-4-cyanopyridine 2-Amino-4-cyanopyridine Reaction_Condensation Cyclocondensation 2-amino-4-cyanopyridine->Reaction_Condensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Condensation Intermediate_Ester Ethyl imidazo[1,2-a]pyridine-7-carboxylate Reaction_Condensation->Intermediate_Ester

Figure 1: Synthetic scheme for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate.

Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

  • Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add ethyl bromopyruvate (1.1 eq).[7]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-16 hours, the progress of which is monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration. The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Hydrazinolysis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

The conversion of the ethyl ester to the desired carbohydrazide is a standard and efficient transformation using hydrazine hydrate.[10]

Synthesis_Step2 Intermediate_Ester Ethyl imidazo[1,2-a]pyridine-7-carboxylate Reaction_Hydrazinolysis Hydrazinolysis Intermediate_Ester->Reaction_Hydrazinolysis Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Hydrazinolysis Final_Product This compound Reaction_Hydrazinolysis->Final_Product

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) and an excess of hydrazine hydrate (5-10 eq) in absolute ethanol is prepared in a round-bottom flask.[10]

  • Reaction Conditions: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting ester is consumed.

  • Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure this compound.[11]

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core and the hydrazide moiety. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR The carbon NMR spectrum will display resonances for all the carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the hydrazide group.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups in the hydrazide, as well as the C=O stretching of the carbonyl group.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the title compound, confirming its elemental composition.
Melting Point A sharp melting point is indicative of the purity of the synthesized compound. A reported melting point for a similar compound, this compound, is 258-261°C.[12]

Exemplary Spectroscopic Data for a Related Structure:

For a structurally similar compound, the following spectroscopic data has been reported and can be used as a reference for the expected signals of this compound.

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring are expected in the range of δ 7.0-9.5 ppm. The NH and NH₂ protons of the hydrazide will appear as broad singlets, typically downfield.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons will resonate in the region of δ 110-150 ppm, and the carbonyl carbon of the hydrazide is expected around δ 160-170 ppm.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, ensuring a high degree of trustworthiness and reproducibility. The strategic importance of the imidazo[1,2-a]pyridine scaffold, coupled with the synthetic versatility of the carbohydrazide functional group, makes this compound a valuable asset for researchers and professionals in the field of drug discovery and development.

References

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06740][1][3]

  • RSC Publishing. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a] ... [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00350a][13]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.2c06740]
  • ResearchGate. (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [URL: https://www.researchgate.net/publication/331505672_An_efficient_synthesis_of_new_imidazo12-A_pyridine-6-carbohydrazide_and_pyrido12-a_pyrimidine-7-carbohydrazide_derivatives_via_a_five-component_cascade_reaction][14]

  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/27237332/][2]

  • Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [URL: https://www.semanticscholar.org/paper/Medicinal-Attributes-of-Imidazo%5B1%2C2-a%5Dpyridine-An-Deep-Bhatia/2b39b0362f1c0e350436d40523f66c07a30e7041][4]

  • RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b][5]

  • SciSpace. An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. [URL: https://typeset.io/papers/an-efficient-synthesis-of-new-imidazo-1-2-a-pyridine-6-2k5g6x0l]
  • NIH. Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008984/][8]

  • ResearchGate. Synthesis of imidazo[1,2- a ]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides | Request PDF. [URL: https://www.researchgate.net/publication/331505672_Synthesis_of_imidazo12-a_pyridine-6-carbohydrazides_and_1_H_-pyrido12-apyrimidine-7-carbohydrazides]
  • NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226463/]
  • ChemicalBook. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. [URL: https://www.chemicalbook.com/synthesis/38922-77-9.html][9]

  • NIH. Metal-Free, Efficient Hydrazination of Imidazo[1,2-a]pyridine with Diethyl Azodicarboxylate in Neutral Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4675458/]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55281632]
  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [URL: https://www.beilstein-journals.org/bjoc/articles/18/129][6]

  • Biosynth. Imidazo[1,2-a]pyridine-2-carbohydrazide | 119448-27-0 | UEA44827. [URL: https://www.biosynth.com/p/UEA44827/119448-27-0-imidazo-1-2-a-pyridine-2-carbohydrazide]
  • NIH. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_1_2-a_pyridine]
  • Fisher Scientific. This compound, 95% 250 mg | Buy Online. [URL: https://www.fishersci.pt/shop/products/imidazo-1-2-a-pyridine-7-carbohydrazide-95/10795711][12]

  • NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8699214/][7]

  • Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [URL: https://www.chemmethod.com/article_180425.html]
  • PubMed. Metal-free, efficient hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media. [URL: https://pubmed.ncbi.nlm.nih.gov/25611884/]
  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc01499j]
  • Scribd. Imidazo[1,2-a]pyridines Reactions & Prep | PDF. [URL: https://www.scribd.com/document/267667828/Imidazo-1-2-a-pyridines-Reactions-Prep]
  • Thermo Fisher Scientific. This compound, 95%, Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. [URL: https://www.imedpub.com/articles/synthesis-and-anticandidosic-activities-of-imidazo12apyridinehydrazone-derivatives.pdf]

  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [URL: https://www.mdpi.com/1422-8599/2/3/M82][10]

  • ResearchGate. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [URL: https://www.researchgate.net/publication/338659106_Synthesis_and_Characterization_of_2-Hydrazinyl_3H-imidazol45bPyridine_Derivatives][11]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Imidazo[1,2-a]pyridine-7-carbohydrazide, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in pharmaceutical development, known for its versatile biological activities.[1][2][3] This document elucidates the critical parameters of the title compound, including its molecular profile, predicted solubility, lipophilicity (LogP), and ionization constants (pKa). In line with our commitment to scientific integrity, this guide integrates computational predictions with detailed, field-proven experimental protocols for their validation. Methodologies for a plausible multi-step synthesis, analytical characterization, and the experimental determination of LogP and pKa are described in detail, providing researchers with the practical insights necessary to accelerate their research and development efforts.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered immense attention in medicinal chemistry. Its structural rigidity, coupled with its rich electron-donating and accepting features, allows it to serve as a versatile scaffold for interacting with a wide array of biological targets. This has led to its incorporation into numerous marketed drugs, including zolpidem and alpidem, and its exploration in a vast range of therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1][3][4]

The addition of a carbohydrazide moiety at the 7-position introduces a unique set of functionalities. The hydrazide group is a potent hydrogen bond donor and acceptor, capable of forming strong, directed interactions within a biological target's binding site. Furthermore, it can serve as a key synthetic handle for the creation of more complex derivatives, such as hydrazones or other heterocyclic systems, expanding the chemical space available for drug optimization. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in harnessing its therapeutic potential.

Molecular Profile and Structural Attributes

A foundational understanding of a compound begins with its basic molecular and structural characteristics.

Chemical Structure

The chemical structure of this compound is presented below. The numbering convention for the bicyclic system is standardized, with the carbohydrazide functional group located at position 7.

Caption: Molecular Structure of this compound.

Core Molecular Data

The fundamental molecular properties have been determined and are summarized in the table below. The melting point is based on experimental data from a commercial supplier, providing a key physical benchmark.

PropertyValueSource
CAS Number 421595-78-0
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
IUPAC Name This compound
SMILES C1=CN2C=CN=C2C=C1C(=O)NN
Melting Point 258 - 261 °C

Predicted Physicochemical Properties

In the early stages of drug discovery, in silico prediction of physicochemical properties is an invaluable tool for prioritizing candidates and designing experiments. The following properties were predicted using the SwissADME web tool, which is widely used for evaluating pharmacokinetics and drug-likeness.[5] It is critical to recognize these as computational estimates that require experimental validation.

G cluster_Lipophilicity Lipophilicity cluster_Solubility Aqueous Solubility cluster_Ionization Ionization State Compound Imidazo[1,2-a]pyridine- 7-carbohydrazide LogP LogP (Lipophilicity) Prediction: 0.25 Compound->LogP Solubility LogS (ESOL) Prediction: -1.75 (Moderately Soluble) Compound->Solubility pKa pKa Predictions Most Basic: ~4.5 (Pyridine N) Most Acidic: >12 (Hydrazide N-H) Compound->pKa LogP_Implication Implication: Indicates good aqueous solubility and potentially limited passive membrane permeability. LogP->LogP_Implication Solubility_Implication Implication: Sufficient solubility for in vitro assays and potential for oral formulation. Solubility->Solubility_Implication pKa_Implication Implication: Likely exists as a cationic species in the acidic environment of the stomach. pKa->pKa_Implication

Caption: Key Predicted Physicochemical Properties and Their Implications.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a cornerstone metric for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It quantifies the equilibrium distribution of a neutral compound between an immiscible lipid (n-octanol) and an aqueous phase.

  • Predicted Consensus LogP: 0.25 (via SwissADME)

  • Interpretation: A LogP value of 0.25 suggests that the compound is predominantly hydrophilic. This indicates it should possess good aqueous solubility, which is advantageous for formulation and for dissolution in the gastrointestinal tract. However, this low lipophilicity might limit its ability to passively diffuse across lipid-rich biological membranes, such as the blood-brain barrier. For oral drug candidates, a LogP value between 1 and 3 is often considered optimal, suggesting that derivatization to increase lipophilicity may be a viable optimization strategy if membrane permeability is a concern.

Aqueous Solubility (LogS)

Aqueous solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations. Poor solubility is a leading cause of failure in drug development.

  • Predicted LogS (ESOL model): -1.75

  • Interpretation: This predicted LogS value corresponds to a solubility of approximately 17.8 mg/mL, classifying the compound as "soluble" to "moderately soluble." This level of solubility is generally sufficient for in vitro biological screening and supports the potential for developing an oral dosage form without requiring complex formulation technologies like amorphous solid dispersions or lipid-based formulations.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH. This profoundly impacts solubility, permeability, and target binding.

  • Predicted Most Basic pKa: ~4.5

  • Interpretation: The most basic center is predicted to be the pyridine nitrogen (N4) of the imidazo[1,2-a]pyridine ring. With a pKa of ~4.5, this site will be significantly protonated (cationic) in the acidic environment of the stomach (pH 1-3) but will be predominantly neutral at physiological pH (7.4). This pH-dependent charge can influence its absorption profile along the gastrointestinal tract.

  • Predicted Most Acidic pKa: >12

  • Interpretation: The N-H protons of the hydrazide moiety are weakly acidic, with a predicted pKa well above the physiological range. Therefore, the molecule is not expected to deprotonate to an anionic form under biological conditions.

Synthesis and Characterization

The synthesis of this compound can be logically approached via its corresponding carboxylic acid or ester precursor. The following section outlines a plausible and robust synthetic route, followed by standard analytical characterization techniques.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available Imidazo[1,2-a]pyridine-7-carboxylic acid. This route is efficient and utilizes standard, well-documented chemical transformations.

SynthesisWorkflow Start Imidazo[1,2-a]pyridine- 7-carboxylic acid (CAS: 648423-85-2) Intermediate Activated Ester/ Acyl Chloride Intermediate (Not Isolated) Start->Intermediate Reagent1 SOCl₂ or EDC/HOBt FinalProduct Imidazo[1,2-a]pyridine- 7-carbohydrazide (Target Compound) Intermediate->FinalProduct Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent1->Intermediate Step 1: Activation Reagent2->FinalProduct Step 2: Nucleophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol provides a self-validating methodology where the success of each step can be confirmed by standard analytical techniques before proceeding.

Step 1: Activation of Imidazo[1,2-a]pyridine-7-carboxylic acid

Causality: Direct reaction of a carboxylic acid with hydrazine is possible but often inefficient.[6][7] Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, significantly enhances the rate and yield of the subsequent reaction with the hydrazine nucleophile. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a standard, mild method for amide bond formation.[2]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq).

  • Suspend the acid in a suitable anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide, ~10 mL per mmol of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add N-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting carboxylic acid. This mixture containing the activated ester is used directly in the next step.

Step 2: Formation of this compound

Causality: Hydrazine is a potent nucleophile that will readily attack the activated carbonyl carbon of the intermediate formed in Step 1, displacing the activating group (e.g., HOBt) to form the stable carbohydrazide product.

  • Cool the reaction mixture from Step 1 back to 0 °C.

  • Slowly add hydrazine hydrate (NH₂NH₂·H₂O, 2.0-3.0 eq) dropwise to the stirred solution. An excess of hydrazine is used to ensure complete conversion and to minimize side reactions.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours (overnight).

  • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Upon completion, dilute the reaction mixture with water. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or a DCM/Methanol mixture). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of all hydrogen and carbon atoms. The expected spectra would show characteristic signals for the aromatic protons on the imidazopyridine core and the exchangeable -NH and -NH₂ protons of the hydrazide group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₈N₄O).

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected characteristic peaks include C=O stretching (amide I band) around 1640-1680 cm⁻¹ and N-H stretching vibrations from the hydrazide group around 3200-3400 cm⁻¹.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula C₈H₈N₄O.

Protocols for Experimental Property Determination

The following protocols describe the "gold standard" methods for experimentally determining LogP and pKa, allowing for the validation of the in silico predictions.

Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

Rationale: The shake-flask method is the classical and most reliable technique for determining the partition coefficient.[3][7] It directly measures the compound's concentration in both the aqueous and lipid phases at equilibrium. We describe the determination of LogD at pH 7.4, which is more physiologically relevant than LogP as it accounts for the ionization state of the molecule.

Materials:

  • This compound

  • n-Octanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Centrifuge tubes (e.g., 15 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Partitioning: a. In a centrifuge tube, add a precise volume of the pre-saturated PBS (e.g., 5 mL). b. Add a small aliquot of the DMSO stock solution to the aqueous phase such that the final DMSO concentration is ≤1%. c. Add a precise volume of the pre-saturated n-octanol (e.g., 5 mL for a 1:1 ratio). The volume ratio can be adjusted for highly hydrophilic or lipophilic compounds to ensure quantifiable concentrations in both phases.[9]

  • Equilibration: Cap the tube tightly and shake vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the tube (e.g., at 3000 rpm for 10-15 minutes) to ensure complete separation of the two phases.

  • Quantification: a. Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. b. Prepare appropriate dilutions of each aliquot. c. Analyze the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.

  • Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise method for determining pKa values.[10][11] It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or precision burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized, carbonate-free water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: a. Accurately weigh a sample of the compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 1-5 mM). A co-solvent like methanol may be used if solubility is low, but the pKa will need to be corrected back to aqueous conditions. b. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration (for basic pKa): a. Place the sample solution in a jacketed beaker to maintain a constant temperature. b. If necessary, adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl. c. Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution. d. Record the pH value after each addition, allowing the reading to stabilize. e. Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Data Analysis: a. Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. b. The pKa value corresponds to the pH at the half-equivalence point. This can be determined by finding the midpoint of the steepest part of the curve or by calculating the first derivative of the curve (dpH/dV), where the peak indicates the equivalence point. c. Perform the titration in triplicate to ensure reproducibility.

Conclusion

This compound is a promising heterocyclic scaffold for drug discovery, combining the privileged imidazo[1,2-a]pyridine core with a versatile carbohydrazide functional group. This guide has provided a detailed overview of its core physicochemical properties, integrating computational predictions with robust, validated experimental protocols. The compound is predicted to be moderately soluble and hydrophilic, with a basic pKa centered on the pyridine nitrogen. The provided synthetic and analytical methodologies offer a clear path for researchers to produce, characterize, and experimentally validate these key parameters. A thorough understanding and experimental confirmation of these properties are essential for guiding hit-to-lead optimization, designing relevant biological assays, and ultimately developing successful drug candidates.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526–531.
  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250.
  • Wang, S. S., & Merrifield, R. B. (1969). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of the American Chemical Society, 91(23), 6488-6491.
  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • De-Biao, L., & Chen, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 95%. Retrieved from [Link]

  • Avdeef, A. (2013).
  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Roses, M., Ràfols, C., Bosch, E., & Espinosa, S. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-140.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Zhang, Y., et al. (2013). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Al-Ostath, A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of Imidazo[1,2-a]pyridine-7-carbohydrazide: From Synthesis to In-Silico Investigation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of Imidazo[1,2-a]pyridine-7-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key component in numerous pharmaceuticals, valued for its diverse biological activities including anti-inflammatory, antiviral, and anticancer properties.[1] The addition of a carbohydrazide moiety introduces a versatile functional group known for its role in forming potent bioactive agents and its ability to participate in extensive hydrogen bonding, which is critical for molecular recognition in biological systems.[2][3]

This document is structured to guide researchers through the essential stages of crystal structure analysis, from the initial synthesis and crystallization to advanced computational studies. It emphasizes not just the procedural steps but also the underlying scientific principles and rationale that inform experimental design and data interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Strategy

A plausible and efficient route to this compound involves a multi-step synthesis. While various methods exist for the formation of the imidazo[1,2-a]pyridine core, a common approach is the condensation of a 2-aminopyridine derivative with an α-haloketone. For the target molecule, a multi-component cascade reaction, as described for related carbohydrazide derivatives, offers an efficient and straightforward pathway.[1][4][5] This often involves the reaction of a diamine, a dicarbonyl compound, and a cyanoacetohydrazide derivative.[1][4]

The general synthetic protocol would be as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of a suitable 2-aminopyridine precursor, a glyoxal derivative, and 7-cyano-imidazo[1,2-a]pyridine in an appropriate solvent system, such as a mixture of water and ethanol.[1][4]

  • Reaction Conditions: The mixture is typically refluxed for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield the pure this compound.

  • Characterization: The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

    • FTIR Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide group and the C=N and C=C vibrations of the imidazopyridine ring.[6][7]

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[7]

    • Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.[4]

Crystallization Methodologies

Growing high-quality single crystals is often the most challenging step in crystal structure analysis.[8] The choice of crystallization technique is crucial and is typically determined by the solubility of the compound. For small organic molecules like this compound, several methods are commonly employed.[9][10][11]

Table 1: Common Crystallization Techniques for Small Organic Molecules

TechniqueDescriptionSuitability
Slow Evaporation A nearly saturated solution of the compound is prepared and allowed to evaporate slowly in a loosely covered container.[10][11] This gradual increase in concentration promotes the formation of well-ordered crystals.Suitable for compounds that are stable and have moderate solubility.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[9][10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for small quantities of material and for screening a wide range of solvent/anti-solvent systems.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystals form at the interface as the anti-solvent slowly diffuses into the solution.Useful for compounds that are sensitive to temperature changes.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[8][12] As the temperature decreases, the solubility of the compound drops, leading to crystallization.Effective for compounds with a significant temperature-dependent solubility profile.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Identify a suitable solvent in which the compound has moderate solubility. This can be done by testing the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

  • Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent by gentle warming and stirring.

  • Filtration: Filter the warm solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[8][13] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[13]

The overall workflow for SCXRD is depicted in the following diagram:

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_final_output Final Output crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on goniometer integration Integration of Reflection Intensities data_collection->integration Diffraction images scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Initial Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Validation structure_refinement->validation Refined model cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[13] The collected data, consisting of a series of images, are then processed. This involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensity of each reflection, and applying various corrections (e.g., for absorption).[14]

Structure Solution and Refinement

The processed data are used to solve the crystal structure. For small molecules, direct methods are typically employed to obtain an initial electron density map and a preliminary atomic model. This model is then refined against the experimental data using a least-squares method.[15] The refinement process adjusts the atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[15] The quality of the final refined structure is assessed by the R-factor and other crystallographic indicators.[15]

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice.[2][3][16] This method partitions the crystal space into regions where the electron density of a promolecule is dominant, providing a graphical representation of the molecular shape and its close contacts.

The Hirshfeld surface is mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, white regions representing contacts around the van der Waals separation, and blue regions indicating longer contacts.[3][17]

From the Hirshfeld surface, a 2D fingerprint plot can be generated, which summarizes all the intermolecular contacts in the crystal.[2][3] This plot provides a quantitative breakdown of the different types of interactions. For this compound, the key expected interactions would be:

  • O···H/H···O contacts: Representing strong N-H···O and O-H···N hydrogen bonds involving the carbohydrazide moiety.

  • H···H contacts: Typically the most abundant contacts, arising from van der Waals interactions.

  • C···H/H···C contacts: Indicating weaker C-H···π interactions.

  • N···H/H···N contacts: Arising from hydrogen bonds involving the nitrogen atoms of the imidazopyridine ring and the hydrazide group.

hirshfeld_analysis cif_input Crystallographic Information File (CIF) hirshfeld_calc Hirshfeld Surface Calculation cif_input->hirshfeld_calc d_norm d_norm Surface hirshfeld_calc->d_norm Visualization fingerprint 2D Fingerprint Plot hirshfeld_calc->fingerprint Visualization quant_analysis Quantitative Analysis of Interactions fingerprint->quant_analysis Decomposition

Caption: Conceptual workflow for Hirshfeld Surface Analysis.

Density Functional Theory (DFT) Calculations: A Theoretical Perspective

To complement the experimental X-ray diffraction data, Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and properties of the molecule.[6][7][18][19]

Computational Protocol: DFT Analysis

  • Geometry Optimization: The molecular geometry, as determined by X-ray crystallography, is used as the starting point for a full geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[6] The optimized geometry can then be compared with the experimental structure to assess the effects of crystal packing on the molecular conformation.[18][20]

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. This is particularly useful for predicting the sites of intermolecular interactions, such as hydrogen bonding.[7]

  • Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with the experimental FTIR spectrum to aid in the assignment of the observed vibrational bands.[19]

Table 2: Expected Computational and Experimental Data for this compound

ParameterTechniqueExpected Information
Crystal System & Space Group SCXRDDefines the symmetry and packing of the molecules in the crystal.
Unit Cell Dimensions SCXRDProvides the dimensions of the repeating unit of the crystal lattice.
Bond Lengths & Angles SCXRD & DFTPrecise measurements of intramolecular geometry.
Hydrogen Bond Parameters SCXRDDistances and angles of intermolecular hydrogen bonds.
Hirshfeld Contact Percentages Hirshfeld AnalysisQuantitative breakdown of intermolecular interactions (e.g., %O···H, %H···H).
HOMO-LUMO Energy Gap DFTIndicator of chemical reactivity and stability.
MEP Map DFTVisualization of electrophilic and nucleophilic regions.

Conclusion

The crystal structure analysis of this compound, through a synergistic approach combining synthesis, single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, provides a comprehensive understanding of its three-dimensional structure and intermolecular interactions. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent drug candidates based on the imidazo[1,2-a]pyridine scaffold. The methodologies outlined in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to thoroughly characterize novel compounds.

References

  • Yetnet. (n.d.). X-Ray Crystallography - Refinement.
  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7145-7153. Retrieved from [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Crystallization of small molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-8. Retrieved from [Link]

  • Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1755. Retrieved from [Link]

  • El-Faham, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Justen, G. A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 450-454. Retrieved from [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. SciSpace. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135545. Retrieved from [Link]

  • Badawi, H. M., et al. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Journal of Molecular Structure, 963(1-3), 131-139. Retrieved from [Link]

  • Justen, G. A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Justen, G. A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. ResearchGate. Retrieved from [Link]

  • University of Toronto. (2006). Crystallisation Techniques. Retrieved from [Link]

  • Balijapalli, S., & Iyer, P. S. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. Retrieved from [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. ResearchGate. Retrieved from [Link]

  • Battye, T. G. G., et al. (2011). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 271-281. Retrieved from [Link]

  • Brünger, A. T. (2007). Refinement of X-ray Crystal Structures. Comprehensive Medicinal Chemistry II, 3, 233-253. Retrieved from [Link]

  • Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. Retrieved from [Link]

  • Arshad, S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1269, 133821. Retrieved from [Link]

  • Hosseini, H., & Bayat, M. (2019). Synthesis of imidazo[1,2-a]pyridine-6-carbohydrazides and 1H-pyrido[1,2-a]pyrimidine-7-carbohydrazides. ResearchGate. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 14(1), e202500276. Retrieved from [Link]

  • Fun, H.-K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methyl-imidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 12-17. Retrieved from [Link]

  • Kumar, S., et al. (2023). A highly selective and sensitive fluorescent probe for Ag+ and Hg2+ ions based on imidazo[1,2-a]pyridine and its application in bioimaging. ResearchGate. Retrieved from [Link]

  • Patel, R. B., et al. (2020). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Retrieved from [Link]

  • Rejthark, D., et al. (2018). Crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][4][9][15]triazin-4-amine, C12H11N5. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 447-449. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Compounds incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and anxiolytic properties.[1][2] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this key structure, underscoring its therapeutic relevance.[1] The introduction of a carbohydrazide moiety at the 7-position creates a versatile synthetic handle and a potent pharmacophore, enabling the formation of various derivatives with potential therapeutic applications.

This guide provides an in-depth analysis of the spectroscopic techniques required to unambiguously identify and characterize Imidazo[1,2-a]pyridine-7-carbohydrazide. The methodologies and data presented herein are synthesized from established literature on closely related analogues and foundational spectroscopic principles, ensuring a robust and reliable framework for researchers in the field.

Synthesis Pathway Overview

To understand the context of characterization, a brief overview of the synthesis is essential. This compound is typically synthesized from its corresponding ester precursor, ethyl imidazo[1,2-a]pyridine-7-carboxylate. The pivotal step is the hydrazinolysis of the ester, where hydrazine hydrate acts as a potent nucleophile, displacing the ethoxy group to form the desired carbohydrazide.

The choice of hydrazine hydrate is critical; its high reactivity allows the reaction to proceed efficiently, often under reflux conditions in a protic solvent like ethanol.[3] The progress of this reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) until the starting ester is fully consumed. Upon completion, the product often precipitates from the reaction mixture upon cooling, allowing for straightforward isolation by filtration.[3]

G cluster_synthesis Synthesis Workflow cluster_characterization Spectroscopic Characterization start_ester Ethyl Imidazo[1,2-a]pyridine-7-carboxylate reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux start_ester->reagent Hydrazinolysis product This compound reagent->product purification Filtration & Washing product->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_id Structure Confirmed nmr->final_id ir->final_id ms->final_id

Caption: From Synthesis to Identification.

Spectroscopic Data & Interpretation

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural elucidation. Each technique offers complementary information, and together, they leave no ambiguity in the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the compound, and its high boiling point is suitable for variable temperature experiments. Crucially, it is a non-protic solvent that allows for the clear observation of exchangeable protons (N-H) from the amine and amide groups, which would otherwise be obscured by solvent exchange in protic solvents like D₂O or CD₃OD.[1][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the carbonyl group.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-5~8.50dJ ≈ 7.0Located ortho to the bridgehead nitrogen, this proton is significantly deshielded and appears far downfield.
H-8~8.10s-Positioned between a nitrogen and the carbohydrazide group, this proton appears as a singlet.
H-2~7.80s-Proton on the imidazole ring.
H-3~7.60s-Proton on the imidazole ring.
H-6~7.00ddJ ≈ 7.0, 2.0Coupled to both H-5 (ortho) and H-8 (meta).
-NH- (Amide)~9.90s (broad)-The amide proton is highly deshielded due to the adjacent carbonyl group. Its broadness is due to quadrupole broadening and potential hydrogen bonding.
-NH₂ (Amine)~4.50s (broad)-These protons are exchangeable and appear as a broad singlet. The exact shift can vary with concentration and temperature.

Note: The predicted chemical shifts and coupling constants are based on data from closely related isomers, such as imidazo[1,2-a]pyridine-6-carbohydrazide derivatives.[1][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentExpected δ (ppm)Rationale & Notes
C=O (Carbonyl)~166.0The carbonyl carbon of the hydrazide is highly deshielded and appears significantly downfield.[2]
C-7~145.0Aromatic carbon directly attached to the electron-withdrawing carbohydrazide group.
C-8a (Bridgehead)~142.0Quaternary carbon at the fusion of the two rings.
C-5~126.0Aromatic CH carbon.
C-2~125.0Aromatic CH carbon in the imidazole ring.
C-3~117.0Aromatic CH carbon in the imidazole ring.
C-8~113.0Aromatic CH carbon.
C-6~110.0Aromatic CH carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

  • Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder to ensure homogeneity.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two distinct bands in this region is a hallmark of the -NH₂ group of the hydrazide.[1]
3300 - 3200N-H StretchSecondary Amide (-CONH-)Confirms the presence of the amide N-H bond.
~1660C=O Stretch (Amide I band)CarbonylA strong, sharp absorption band characteristic of the amide carbonyl group.[1][2]
1620 - 1580C=N & C=C StretchAromatic RingsIndicates the vibrations of the fused imidazo[1,2-a]pyridine ring system.
~1540N-H Bend (Amide II band)AmideA secondary confirmation of the amide functional group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol (ESI-MS):

  • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule.

  • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain a highly accurate mass measurement.

Expected Data:

  • Molecular Formula: C₈H₈N₄O

  • Molecular Weight: 176.18 g/mol

  • Expected Ion (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺.

  • m/z of [M+H]⁺: 177.0771

  • Significance of HRMS: High-resolution mass spectrometry can confirm the elemental composition. A measured m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated value for C₈H₉N₄O⁺ provides definitive proof of the molecular formula.[3]

G cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Data Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS HRMS (ESI-TOF) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Connectivity Map NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data MS_Data Accurate Mass (m/z) Molecular Formula MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A Self-Validating Analytical Workflow.

Conclusion: A Triad of Confirmation

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. While each spectroscopic technique provides valuable pieces of the puzzle, it is their collective, synergistic information that constitutes a self-validating system. NMR defines the carbon-hydrogen framework, IR confirms the essential functional groups, and HRMS verifies the elemental composition. For any researcher or drug development professional working with this important class of molecules, a thorough understanding and application of these techniques are paramount for ensuring scientific integrity and advancing the development of novel therapeutics.

References

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7165-7174. [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Molecules, 23(7), 1735. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a] - pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. SciSpace. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in multiple marketed drugs and its remarkable synthetic versatility.[1][2] This bicyclic nitrogen-containing heterocycle serves as the foundation for therapeutics ranging from the hypnotic agent zolpidem to anxiolytics like alpidem.[3][4] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategies and methodologies for effectively screening the imidazo[1,2-a]pyridine scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the mechanistic pathways commonly modulated by this versatile chemical entity.

The Rationale: Why Focus on the Imidazo[1,2-a]pyridine Scaffold?

The strategic decision to focus a drug discovery program on the imidazo[1,2-a]pyridine scaffold is underpinned by several key factors:

  • Proven Therapeutic Relevance: The scaffold is a core component of several clinically successful drugs, validating its favorable pharmacokinetic properties and ability to interact with key biological targets.[9] Marketed drugs include zolpidem (insomnia), alpidem (anxiolytic), zolimidine (antiulcer), and olprinone (heart failure).[3][9]

  • Broad Biological Spectrum: Decades of research have revealed the scaffold's ability to modulate a wide array of biological targets, making it a fertile ground for discovering novel therapeutics for various diseases, including cancer, infectious diseases, and inflammatory disorders.[3][5][10]

  • Synthetic Accessibility: The imidazo[1,2-a]pyridine core can be synthesized through various robust and high-yielding methods, such as the condensation of 2-aminopyridines with α-haloketones or through modern multicomponent reactions.[4][11] This synthetic tractability is crucial for generating diverse chemical libraries needed for high-throughput screening and subsequent structure-activity relationship (SAR) studies.

  • Structural Versatility: The scaffold possesses multiple sites for chemical modification (primarily at the C2, C3, and C6-C8 positions), allowing for fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Designing the Screening Cascade: A Strategic Workflow

A successful screening campaign is not a single experiment but a multi-stage, iterative process designed to efficiently identify and validate promising compounds. This "screening cascade" allows for rapid, data-driven decisions, ensuring that resources are focused on the most promising chemical matter.[12] The primary objective is to move from a large library of compounds to a single, optimized lead candidate.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Imidazo[1,2-a]pyridine Library Synthesis Primary_Screening Primary High-Throughput Screen (HTS) (e.g., Cell Viability, Target Binding) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary / Orthogonal Assays (e.g., Functional, Cellular) Hit_Confirmation->Secondary_Assays SAR_Generation Initial SAR Studies (Analog Synthesis) Secondary_Assays->SAR_Generation Selectivity_Profiling Selectivity & Off-Target Profiling SAR_Generation->Selectivity_Profiling In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Selectivity_Profiling->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (PK) In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (Xenograft, Infection Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A generalized screening cascade for drug discovery.

Screening for Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a prominent moiety in the development of novel anticancer agents, primarily due to its ability to inhibit key survival kinases and other cellular pathways.[5][13]

Rationale and Key Targets

Derivatives have shown potent activity by inhibiting critical pathways often dysregulated in cancer, such as:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine compounds have been developed as potent PI3K/mTOR dual inhibitors.[5][14][15][16]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

  • Other Kinases: The scaffold has been used to develop inhibitors for a range of other kinases, including Cyclin-Dependent Kinases (CDKs), VEGFR, and EGFR.[13][17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 G cluster_0 Cytoplasm cluster_1 Cytokine Inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Cytokine->IKK IkB IκBα IKK->IkB phosphorylates (marks for degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes activates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->IKK

Caption: Modulation of the NF-κB inflammatory pathway.

Key In Vitro Assays
  • Cytokine Release Assay (ELISA): Macrophages (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The supernatant is then collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) in the presence and absence of the test compounds. [10]* NF-κB Activity Assay: These are typically ELISA-based kits that measure the binding of active NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a plate. A reduction in signal indicates inhibition of NF-κB activation. [10]* COX Inhibition Assay: Commercially available kits can measure the activity of purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, and inhibition is quantified by a reduction in the colorimetric or fluorometric signal. This is crucial for determining COX-2 selectivity. [18]

Screening for Neurological Activity (GABA-A Receptor Modulation)

The most well-known clinical application of the imidazo[1,2-a]pyridine scaffold is in neurology, specifically as modulators of the GABA-A receptor.

Rationale and Target

Zolpidem and alpidem are positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site. [19][20]This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, mediates inhibitory neurotransmission.

  • Subunit Selectivity: The GABA-A receptor is a pentameric complex composed of different subunits (α, β, γ). The subunit composition determines the pharmacological properties. Receptors containing the α1 subunit are primarily associated with sedative and hypnotic effects, which is the main mechanism of zolpidem. [21][22]Receptors with α2/α3 subunits are linked more to anxiolytic effects. [21]Screening for subunit selectivity is therefore critical for developing drugs with desired neurological profiles (e.g., anxiolytic without sedation).

Key In Vitro Assay: Radioligand Binding

Binding assays are the primary method to determine a compound's affinity for the target receptor. Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from a relevant brain region (e.g., rat cortex or cerebellum) or from cell lines expressing specific recombinant GABA-A receptor subtypes.

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the membrane preparation, a radioligand that specifically binds to the benzodiazepine site (e.g., [³H]-Flumazenil), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at 0-4°C).

  • Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The membranes and the bound radioligand are trapped on the filter.

  • Quantification: Wash the filters to remove non-specific binding. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Analysis: The amount of radioactivity on the filters is proportional to the amount of bound radioligand. The test compound will compete with the radioligand for the binding site. The data is used to calculate the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern medicinal chemistry. Its proven clinical success and vast biological activity profile ensure its continued exploration for novel therapeutics. The strategic application of a tiered screening cascade, beginning with broad phenotypic assays and progressing to specific mechanistic and target-based studies, is paramount for efficiently unlocking the full potential of this privileged structure. Future efforts will likely focus on developing derivatives with improved selectivity, particularly in the realms of kinase inhibition and receptor modulation, and exploring novel applications in areas like neglected tropical diseases and neurodegenerative disorders. The combination of rational design, combinatorial synthesis, and robust biological screening will continue to yield new generations of imidazo[1,2-a]pyridine-based drugs to address unmet medical needs.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Zanco Journal of Pure and Applied Sciences. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 793. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1993). Yakugaku Zasshi. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (1996). Archiv der Pharmazie. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2019). ResearchGate. [Link]

  • Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. (1991). British Journal of Pharmacology. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Semantic Scholar. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine derivatives linked to amines: synthesis, screening. (2024). Qeios. [Link]

  • Alpidem. (n.d.). Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. (2002). British Journal of Pharmacology. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). BioImpacts. [Link]

  • The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Zolpidem. (n.d.). Wikipedia. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Bio-protocol. [Link]

  • Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. (2013). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2019). ResearchGate. [Link]

  • Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone. (1993). European Journal of Pharmacology. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). PubMed. [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2021). ResearchGate. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023). BioImpacts. [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • 3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. (2023). MDPI. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (2022). Frontiers in Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). ResearchGate. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]

Sources

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine-7-carbohydrazide: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative for Novel Target Discovery

In the landscape of modern drug discovery, the Imidazo[1,2-a]pyridine scaffold stands out as a "privileged structure," a term bestowed upon molecular frameworks that demonstrate a remarkable ability to bind to a multitude of biological targets.[1][2] This versatility has led to the development of successful therapeutics in diverse areas, from the hypnotic zolpidem to novel anticancer agents.[3][4] Our focus here is on a specific, yet underexplored, derivative: Imidazo[1,2-a]pyridine-7-carbohydrazide. The inclusion of the carbohydrazide moiety is a deliberate choice; it serves not only as a potential pharmacophore but also as a versatile chemical handle for constructing sophisticated molecular probes, essential for the primary task of drug development: identifying the specific protein target(s) that underpin its biological activity.

This guide eschews a simple recitation of facts. Instead, it is designed as a strategic manual for researchers, scientists, and drug development professionals. It will provide the foundational knowledge and detailed, field-proven experimental workflows necessary to systematically uncover and validate the therapeutic targets of this promising compound. We will move from the known biological landscape of the parent scaffold to high-priority target classes and culminate in a practical, multi-phase experimental plan for robust target identification and validation.

Chapter 1: The Bioactivity Landscape of Imidazopyridines - A Rationale for Exploration

The therapeutic potential of any new compound is first estimated by examining its relatives. The Imidazo[1,2-a]pyridine class has a well-documented history of diverse biological activities, providing a logical starting point for our investigation.[3] These compounds have been shown to exert anticancer, anti-inflammatory, antiviral, and potent central nervous system (CNS) effects.[2][4][5] The anticancer effects, in particular, are driven by a variety of mechanisms, offering a rich territory for target discovery.[6]

A survey of recent literature reveals several key mechanisms of action associated with this scaffold, which informs our initial hypotheses for this compound.

Reported Biological Activity Known Molecular Target/Mechanism Therapeutic Area Reference(s)
Anti-proliferative / Apoptosis InductionInhibition of PI3K/Akt/mTOR PathwayOncology[7][8][9]
Mitotic ArrestInhibition of Tubulin PolymerizationOncology[10]
Anti-proliferativeInhibition of Receptor Tyrosine Kinases (IGF-1R, Mer/Axl)Oncology[11][12]
Sedative / AnxiolyticGABAA Receptor Positive Allosteric ModulationNeurology[4][13]
AntitubercularInhibition of ATP Synthase / QcrBInfectious Disease[14]
Immune Checkpoint InhibitionAntagonism of PD-1/PD-L1 InteractionImmuno-oncology[15]
AntiviralInhibition of NS5B RNA Polymerase (HCV)Infectious Disease[4]

This established pattern of activity strongly suggests that our compound of interest has a high probability of targeting key regulatory proteins in cell signaling, cell division, or pathogen-specific metabolic pathways. The following chapters will focus on translating this foundational knowledge into a concrete experimental strategy.

Chapter 2: High-Priority Potential Target Classes

Based on the extensive evidence for the broader imidazopyridine class, we can prioritize two major target families for initial investigation: protein kinases involved in oncogenic signaling and the tubulin cytoskeleton.

Protein Kinases: The PI3K/Akt/mTOR Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a highly sought-after target for pharmacological intervention.[16][17] This pathway governs critical cellular processes such as growth, proliferation, survival, and metabolism.[8] Numerous studies have demonstrated that imidazopyridine derivatives can act as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[6][7][9] Inhibition at this node can lead to cell cycle arrest and apoptosis, hallmarks of effective anticancer agents.[7][18]

The causality for prioritizing this pathway is clear: given that multiple analogues of our lead compound inhibit PI3K, it is a statistically probable and biologically significant starting point.[9][19] A compound that engages this pathway could have broad applications across numerous cancer types where this pathway is activated, such as in those with PTEN loss or PIK3CA mutations.[16][20]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound Imidazo[1,2-a]pyridine (Potential Inhibitor) Compound->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a primary target for imidazopyridine derivatives.

The Tubulin Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, forming the mitotic spindle that segregates chromosomes.[21] Disruption of microtubule dynamics is a clinically validated anticancer strategy employed by drugs like paclitaxel and the vinca alkaloids.[21] Several heterocyclic compounds, including imidazopyridine derivatives, have been identified as inhibitors of tubulin polymerization.[10] These agents bind to tubulin, prevent the formation of microtubules, and cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

Investigating tubulin as a potential target is a logical step. A compound that inhibits tubulin polymerization would have a distinct and powerful cytotoxic mechanism. The experimental validation for this hypothesis is direct and can be conducted using well-established in vitro assays.[21][22][23]

Chapter 3: A Step-by-Step Guide to Target Identification & Validation

The following workflows provide a self-validating system to move from a state of unknown targets to a confirmed, functionally relevant mechanism of action. This strategy is divided into two essential phases: unbiased target discovery followed by rigorous, multi-platform validation.

Phase 1: Unbiased Target Identification Workflow

The objective here is to identify which proteins in the entire cellular proteome physically bind to our compound. We will employ an affinity-based proteomics approach, a direct biochemical method that remains a gold standard for target identification.[24][25]

Affinity_Chromatography_Workflow cluster_prep Probe Synthesis & Matrix Prep cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound Imidazo[1,2-a]pyridine -7-carbohydrazide Linker Linker Arm Attachment Compound->Linker Beads Immobilization on Agarose Beads Linker->Beads Incubation Incubation & Binding Beads->Incubation Lysate Cell Lysate (Total Proteome) Lysate->Incubation Wash Wash Steps (Remove Non-specific Binders) Incubation->Wash Elution Elution of Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS (Protein ID) SDS_PAGE->LC_MS Data Data Analysis (Identify Hits) LC_MS->Data

Caption: Workflow for affinity chromatography-mass spectrometry target identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: The carbohydrazide group on this compound is a key advantage. It can be covalently attached to an NHS-activated sepharose or agarose resin, often via a linker arm (e.g., polyethylene glycol) to minimize steric hindrance.[26] This creates the affinity matrix ("beads"). A control matrix, with the linker but no compound, must also be prepared.

  • Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to related compounds) and prepare a native cell lysate using a non-denaturing lysis buffer to preserve protein structure and interactions.

  • Incubation and Binding: Incubate the cell lysate with the compound-bound beads and the control beads in parallel. Proteins that have an affinity for the compound will bind to the beads.

  • Washing: Perform a series of stringent washes with buffer to remove proteins that are non-specifically or weakly bound to the matrix. This step is critical for reducing background noise.[27]

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, increasing salt concentration, or, more specifically, by competing with a high concentration of the free compound.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE to visualize the unique bands captured by the compound matrix compared to the control. Excise these unique bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][27] The resulting list of proteins constitutes your high-confidence candidate targets.

Phase 2: Target Validation Workflows

Identifying a binding partner is not enough; we must prove that this interaction occurs in a live cell and is responsible for the compound's biological effect.

Workflow 2.1: Confirming Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures whether a compound binds to and stabilizes its target protein inside intact cells.[28][29] The principle is that a protein, when bound to a ligand, becomes more resistant to heat-induced denaturation.[30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound (e.g., at various concentrations) and a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[28] This creates a temperature gradient.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.[31]

  • Protein Quantification: Quantify the amount of the candidate target protein remaining in the soluble fraction at each temperature using a specific detection method, typically Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the compound-treated cells compared to the control cells.[30][32] This provides direct evidence of binding in a physiological context.

Workflow 2.2: Confirming Functional Relevance

Once binding is confirmed in cells, the final step is to demonstrate that this interaction is what causes the observed biological effect. This requires specific functional assays tailored to the validated target.

Example Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To determine if the compound directly inhibits the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.[22][23]

    • Prepare a reaction mix containing purified tubulin, GTP (required for polymerization), and a fluorescent reporter that binds specifically to polymerized microtubules.[21]

    • Add the test compound at various concentrations. Include a known inhibitor (e.g., Nocodazole) as a positive control and a vehicle (DMSO) as a negative control.[21]

    • Initiate polymerization by raising the temperature to 37°C.[21]

    • Monitor the increase in fluorescence over time using a plate reader.

  • Interpretation: A compound that inhibits tubulin polymerization will decrease the rate and extent of the fluorescence increase compared to the vehicle control.[22]

Example Protocol 2: Genetic Validation using siRNA/CRISPR

  • Objective: To determine if the compound's cytotoxicity is dependent on the presence of the target protein.

  • Methodology:

    • Use siRNA or a CRISPR/Cas9 system to specifically knock down or knock out the gene encoding the candidate target protein in a sensitive cell line.

    • Confirm the reduction or elimination of the target protein via Western blot.

    • Treat the knockdown/knockout cells and the corresponding control cells (e.g., treated with a non-targeting siRNA) with a range of concentrations of the imidazopyridine compound.

    • Measure cell viability after 48-72 hours using an MTT or similar assay.[33]

  • Interpretation: If the compound's cytotoxic effect is mediated by the target protein, the knockdown/knockout cells should show significant resistance to the compound compared to the control cells. This demonstrates that the target is required for the compound's mechanism of action.

Validation_Logic cluster_wt Wild-Type Cells cluster_kd Target Knockdown (siRNA/CRISPR) Compound Imidazo[1,2-a]pyridine -7-carbohydrazide WT_Target Target Protein (Present) Compound->WT_Target Inhibits KD_Target Target Protein (Absent) Compound->KD_Target No Target to Inhibit Target Candidate Target Protein Effect Cell Death WT_Effect Cell Death (Observed) KD_Effect Cell Survival (Resistance)

Sources

In Silico Modeling and Docking Studies of Imidazo[1,2-a]pyridine-7-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown significant promise as inhibitors of various protein kinases, placing them at the forefront of research in oncology and inflammatory diseases.[1][3][4][5][6] This guide focuses on a specific derivative, Imidazo[1,2-a]pyridine-7-carbohydrazide, and provides a comprehensive, technically-grounded workflow for its in silico analysis. As a Senior Application Scientist, my objective is not merely to present a protocol, but to instill a deeper understanding of the rationale behind each step, empowering researchers to not only replicate but also adapt and troubleshoot their computational drug discovery efforts.

The Scientific Premise: Why this compound?

The selection of this compound for in silico investigation is predicated on the established therapeutic potential of the core imidazopyridine scaffold. The addition of a carbohydrazide moiety at the 7-position introduces unique chemical features that can significantly influence its pharmacokinetic profile and target engagement. The carbohydrazide group can act as a versatile hydrogen bond donor and acceptor, potentially forming key interactions within a protein's binding site.

Given the well-documented activity of imidazopyridine derivatives as kinase inhibitors, a logical starting point for our investigation is to model the interaction of this compound with a therapeutically relevant protein kinase.[1][3][4][5][6] For the purpose of this guide, we will focus on Phosphoinositide 3-kinase (PI3K) , a family of enzymes frequently dysregulated in cancer.[5][6]

The Computational Workflow: A Self-Validating Approach

A robust in silico study is more than a series of software commands; it is a scientifically rigorous investigation. The workflow presented here is designed to be a self-validating system, with checkpoints to ensure the reliability of the generated data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis A Ligand Preparation B Target Identification & Retrieval D Molecular Docking A->D C Target Preparation C->D E Pose Analysis & Scoring D->E F Interaction Analysis E->F G ADMET Prediction F->G G cluster_0 Input cluster_1 Configuration cluster_2 Execution cluster_3 Output A Prepared Ligand (.pdbqt) E Run AutoDock Vina A->E B Prepared Receptor (.pdbqt) B->E C Define Search Space (Grid Box) C->E D Set Exhaustiveness D->E F Docked Poses (.pdbqt) E->F G Binding Affinities (log file) E->G

Sources

Solubility and Stability of Imidazo[1,2-a]pyridine-7-carbohydrazide: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS: 421595-78-0) is a derivative of this class that holds potential for further drug discovery efforts. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a non-negotiable prerequisite for successful development.[4][5] Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise safety, efficacy, and shelf-life.[6][7] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations. We will detail robust experimental protocols, explain the causality behind methodological choices, and provide tools for data interpretation, empowering research scientists to generate reliable and decision-enabling data.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmaceutical properties being a primary cause of attrition. Imidazo[1,2-a]pyridine derivatives are of significant interest due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The carbohydrazide moiety, in particular, serves as a versatile synthetic handle and can influence the compound's pharmacological profile.

However, the ultimate success of a molecule like this compound hinges on its ability to be formulated into a safe, effective, and stable dosage form. This is fundamentally governed by its solubility and stability.

  • Solubility dictates the maximum concentration of the drug that can be achieved in solution, directly impacting dissolution rate and bioavailability. Early assessment prevents the costly development of compounds that are destined to fail due to poor absorption.[8]

  • Stability refers to the capacity of the compound to remain within its established specifications of identity, strength, quality, and purity over its shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[7][9]

This guide presents the "why" and the "how" of evaluating these two critical attributes for this compound.

Core Physicochemical Properties

Before embarking on solubility and stability studies, it is essential to collate the known physicochemical properties of the molecule. These parameters provide the context for experimental design and data interpretation.

PropertyValue / InformationSource
IUPAC Name This compound[10]
CAS Number 421595-78-0[10]
Molecular Formula C₈H₈N₄O[10]
Molecular Weight 176.18 g/mol [10]
Melting Point 258°C to 261°C[10]
Appearance Solid (assumed)
pKa (estimated) ~4.7 (for the imidazopyridine core)[11]
LogP (estimated) 1.0 - 1.4 (for the parent core)[11]

Note: The pKa and LogP are estimated based on the parent imidazo[1,2-a]pyridine scaffold. The carbohydrazide group will influence these values and experimental determination is recommended.

Strategic Overview of Solubility and Stability Assessment

A logical, phased approach is crucial for efficiently characterizing the compound. The overall workflow ensures that foundational solubility data informs the design of more complex stability studies.

G cluster_0 Phase 1: Solubility Profiling cluster_1 Phase 2: Stability Assessment Kinetic Kinetic Solubility Assay (High-Throughput) Thermo Thermodynamic Solubility Assay (Gold Standard) Kinetic->Thermo Informs solvent/pH selection Forced Forced Degradation Study (Stress Testing) Thermo->Forced Determines concentration for stability studies LongTerm Long-Term & Accelerated Stability (ICH Conditions) Forced->LongTerm Identifies likely degradants & validates analytical methods End Comprehensive Development Report LongTerm->End Start Compound Synthesis & Characterization Start->Kinetic

Caption: High-level workflow for solubility and stability assessment.

Solubility Profiling: From High-Throughput Screening to Definitive Measurement

Solubility testing should be approached in two stages: an initial, rapid kinetic measurement useful for early screening, followed by a more rigorous thermodynamic measurement, which represents the true equilibrium solubility.[4][12]

Kinetic Solubility Assay

This method is designed for higher throughput and provides a rapid assessment of a compound's solubility by precipitating it from a DMSO stock solution into an aqueous buffer.[4][6] It is an invaluable tool for comparing compounds and guiding initial formulation efforts.

  • Rationale: This protocol uses a high-concentration DMSO stock, which is then diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by light scattering (nephelometry), providing a measure of its kinetic solubility.[8] This mimics the conditions a compound might experience upon injection or rapid dissolution.

  • Step-by-Step Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

    • Assay Plate Preparation: Using a liquid handler, dispense aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 384-well microplate.

    • Compound Addition: Add increasing volumes of the DMSO stock solution to the buffer-filled wells to create a concentration gradient. The final DMSO concentration should be kept low and consistent (e.g., <2%) across all wells to minimize co-solvent effects.

    • Incubation: Shake the plate for 1-2 hours at a constant temperature (e.g., 25°C).

    • Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[8]

    • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.

Compound IDBuffer SystemKinetic Solubility (µM)Method
This compoundPBS, pH 7.445Nephelometry
This compoundGlycine-HCl, pH 2.5> 200Nephelometry
Control Compound APBS, pH 7.4150Nephelometry
Control Compound BPBS, pH 7.4< 5Nephelometry
Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" for solubility determination.[12] It measures the concentration of a saturated solution that is in equilibrium with the solid drug, providing the most accurate and relevant value for biopharmaceutical and formulation modeling.[6]

  • Rationale: By agitating an excess of the solid compound in a chosen solvent or buffer for an extended period, a true equilibrium between the dissolved and undissolved states is reached. This method is resource-intensive but provides definitive solubility data.

  • Step-by-Step Methodology:

    • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing the desired solvents/buffers (e.g., water, pH 1.2 HCl, pH 6.8 phosphate buffer). The excess solid should be clearly visible.

    • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

    • Sample Collection: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred.

    • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. The concentration is calculated against a standard calibration curve.[13]

Solvent / Buffer SystemTemperature (°C)Thermodynamic Solubility (µg/mL)
Purified Water2538.5
0.1 M HCl (pH ~1.2)251150.2
pH 4.5 Acetate Buffer25256.7
pH 7.4 Phosphate Buffer2542.1
pH 7.4 Phosphate Buffer3755.8

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a mandatory component of drug development, guided by the International Council for Harmonisation (ICH) guidelines.[14][15][16] The process begins with forced degradation to understand potential liabilities, followed by formal long-term studies.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the drug substance to harsh conditions to identify likely degradation products and establish the inherent stability of the molecule.[7][9] This information is crucial for developing stability-indicating analytical methods—methods that can separate the intact drug from its degradation products.[9][17]

G cluster_stress Stress Conditions (Parallel Exposure) Start Prepare Stock Solution of API in suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples at multiple time points (e.g., 0, 2, 8, 24 hrs) using HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Report

Caption: Experimental workflow for a forced degradation study.

  • Rationale: The conditions are chosen to cover the most common degradation pathways for small molecules.[9] The hydrazide functional group in the target molecule may be particularly susceptible to hydrolysis and oxidation. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.[17]

  • Step-by-Step Methodology:

    • Hydrolysis:

      • Acid: Dissolve the compound in 0.1 M HCl.

      • Base: Dissolve the compound in 0.1 M NaOH.

      • Procedure: Incubate solutions at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize them, and analyze immediately.

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protect it from light. Analyze at multiple time points.

    • Thermal Degradation:

      • Solution: Heat a solution of the compound in a neutral buffer.

      • Solid State: Expose the solid powder to dry heat (e.g., 80°C).

    • Photostability: Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel sample should be wrapped in aluminum foil as a dark control.

Long-Term and Accelerated Stability Studies

These formal studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[14][18] Data from these studies are required for regulatory submissions.

  • Rationale: These studies simulate the environmental conditions a drug substance may experience during storage and shipping across different global climate zones.[15][19]

  • Step-by-Step Methodology:

    • Batch Selection: Use at least one representative batch of this compound.[18] The material should be packaged in a container closure system that simulates the proposed packaging for storage.[19]

    • Storage Conditions: Place samples into stability chambers set to the following ICH-recommended conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Testing Frequency: Pull samples from the chambers and test them at specified time points.[14][19]

      • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

      • Accelerated: 0, 3, 6 months.

    • Testing Parameters: Analyze the samples using a validated, stability-indicating HPLC method for:

      • Appearance (visual inspection)

      • Assay (potency of the active ingredient)

      • Purity (quantification of any degradation products)

Test ParameterSpecificationInitial (T=0)1 Month (40°C/75%RH)3 Months (40°C/75%RH)6 Months (40°C/75%RH)
Appearance White to off-white powderConformsConformsConformsSlight yellowing
Assay (%) 98.0 - 102.099.8%99.5%99.1%98.2%
Total Impurities (%) NMT 1.0%0.15%0.28%0.55%0.98%
Specific Degradant A (%) NMT 0.2%< 0.05%0.08%0.15%0.25% (OOS)

NMT: Not More Than; OOS: Out of Specification

Conclusion

A systematic and scientifically rigorous evaluation of solubility and stability is fundamental to the successful progression of this compound from a chemical entity to a potential therapeutic. The protocols and strategies outlined in this guide, from rapid kinetic solubility screens to formal ICH stability programs, provide a robust framework for this critical characterization. By understanding the "why" behind each experimental choice and adhering to established methodologies, researchers can generate high-quality data to de-risk their projects, guide formulation development, and meet regulatory expectations with confidence.

References

  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Pipzine Chemicals. Imidazo[1,2-a]pyridine.
  • World Health Organization. (2018). Annex 10 - ICH Q1A (R2) Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Unknown Author. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety.
  • Chemaxon. (2022). Compound solubility measurements for early drug discovery.
  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Stankovic, C. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2- a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • Lyssikatos, J. P., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Whyte, B. (2023).
  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. SciSpace.
  • Fisher Scientific. This compound, 95% 250 mg.
  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Bajaj, S., et al. (2016).
  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Maggio, R. M. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis.
  • ChemScene. Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Reddy, T. S., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports.
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.

Sources

Review of Imidazo[1,2-a]pyridine-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-Based Compounds in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic system, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4] This designation stems from its unique structural and chemical characteristics which allow it to bind to a wide range of biological targets with high affinity, forming the basis for numerous therapeutic agents.[5] The scaffold's versatility is evidenced by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective Zolimidine, highlighting its broad therapeutic spectrum.[1][3][6][7][8] The exponential growth in publications related to this scaffold, particularly from research hubs in India, China, and the United States, underscores its escalating importance in the quest for novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of imidazo[1,2-a]pyridine derivatives for researchers and drug development professionals.

Part 1: Synthetic Strategies - Building the Core

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a key driver of its widespread use in drug discovery.[1] Methodologies have evolved from classical condensations to highly efficient, diversity-oriented modern techniques.

Classical Condensation Reactions

The foundational method for constructing the imidazo[1,2-a]pyridine ring is the Tschitschibabin reaction, first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone.[9] The mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic fused ring system.[10] While robust, this method can require harsh conditions and may have limitations in substrate scope.

Multicomponent Reactions (MCRs)

To enhance efficiency and rapidly generate chemical diversity, multicomponent reactions (MCRs) have become a cornerstone of modern synthesis. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot process.[1][11] This approach is highly convergent, meaning the final product is assembled from several simple starting materials in a single step, which is ideal for building libraries of analogues for screening.[12]

Experimental Protocol: Representative GBB Three-Component Synthesis [1][11]

  • To a solution of 2-aminopyridine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.

  • Add the isocyanide component (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (or as optimized) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Modern and Green Synthetic Approaches

Recent advancements focus on improving the environmental footprint and efficiency of these syntheses. Methodologies utilizing microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[9] Furthermore, catalyst-free and solvent-free reactions, such as the direct reaction of 2-aminopyridines with α-haloketones at moderate temperatures, represent significant progress in green chemistry.[9] The use of molecular iodine as an environmentally benign catalyst in aqueous media has also been successfully demonstrated for one-pot syntheses.[13][14]

Synthetic_Pathways cluster_start Starting Materials cluster_reactions Reaction Types cluster_product Core Product Aminopyridine 2-Aminopyridine Condensation Classical Condensation (Tschitschibabin) Aminopyridine->Condensation MCR Multicomponent Reaction (Groebke-Blackburn-Bienaymé) Aminopyridine->MCR Modern Modern/Green Methods (I₂-catalyzed, MW-assisted) Aminopyridine->Modern AlphaHaloKetone α-Haloketone AlphaHaloKetone->Condensation Aldehyde Aldehyde Aldehyde->MCR Aldehyde->Modern Isocyanide Isocyanide Isocyanide->MCR Ketone Ketone Ketone->Modern Product Imidazo[1,2-a]pyridine Scaffold Condensation->Product MCR->Product Modern->Product

Caption: General synthetic routes to the imidazo[1,2-a]pyridine scaffold.

Part 2: Mechanisms of Action & Biological Targets

The therapeutic diversity of imidazo[1,2-a]pyridines is a direct result of their ability to interact with a multitude of biological targets. This molecular promiscuity, when properly channeled through medicinal chemistry efforts, allows for the development of highly specific agents.

Key biological targets include:

  • Kinases: Many derivatives inhibit survival kinases crucial for cancer cell proliferation.[15] Targets include the PI3K/AKT/mTOR pathway, cyclin-dependent kinases (CDKs), and platelet-derived growth factor receptor (PDGFR).[15][16][17]

  • GABA-A Receptors: The anxiolytic and hypnotic effects of drugs like Zolpidem are mediated through their action as agonists at the benzodiazepine site of GABA-A receptors.[12]

  • Tubulin: Certain analogues function as anti-proliferative agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest.[1][18]

  • Enzymes in Pathogens: In infectious diseases, these compounds can inhibit essential enzymes. In Mycobacterium tuberculosis, targets include the cytochrome bc1 complex (QcrB) and ATP synthase, both vital for cellular energy production.[1][6]

  • β-Amyloid Aggregates: In the context of neurodegenerative disease, specific derivatives have been designed to bind to β-amyloid plaques, enabling their detection through imaging techniques.[19][20]

Focus: Inhibition of the AKT/mTOR Cancer Pathway

A significant anticancer mechanism for several imidazo[1,2-a]pyridine compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, growth, and proliferation.[15] By binding to the ATP-binding site of kinases like PI3K or AKT, these compounds block the downstream signaling cascade.[15] This inhibition leads to decreased phosphorylation of mTOR, upregulation of cell cycle inhibitors like p53 and p21, and ultimately, induction of apoptosis (programmed cell death).[15][21]

AKT_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p53_p21 p53 / p21 AKT->p53_p21 Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis p53_p21->Apoptosis Induces Inhibitor Imidazo[1,2-a]pyridine Compound Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

Part 3: Therapeutic Applications

The structural versatility and diverse mechanisms of action have positioned imidazo[1,2-a]pyridines as promising candidates across multiple therapeutic areas.[3][5]

Central Nervous System (CNS) Disorders

This is the most established therapeutic area for the scaffold.

  • Anxiolytics and Hypnotics: Marketed drugs like zolpidem, alpidem, saripidem, and necopidem act on GABA-A receptors to treat insomnia and anxiety.[1][7]

  • Neurodegenerative Diseases: Derivatives such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) have been developed as imaging agents for detecting β-amyloid plaques in the brains of Alzheimer's disease patients.[19][20] These compounds show excellent brain uptake and selectively bind to the plaques.[20]

Oncology

The development of imidazo[1,2-a]pyridines as anticancer agents is an area of intense research.[17][18] Their efficacy stems from targeting various hallmarks of cancer.

  • Kinase Inhibition: Compounds have been designed to potently inhibit PI3K, AKT, mTOR, and PDGFR, disrupting signaling pathways that drive tumor growth.[15][16]

  • Apoptosis Induction: By inhibiting survival pathways and upregulating tumor suppressors like p53, these derivatives can induce apoptosis in melanoma, cervical, and breast cancer cells.[15][21]

  • Covalent Inhibitors: Recently, the scaffold has been utilized to develop targeted covalent inhibitors against challenging targets like KRAS G12C, a common mutation in intractable cancers.[11]

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Selenylated Imidazo[1,2-a]pyridinesBreast Cancer (T47D)>10[15]
Phenyl Sulfonamide DerivativesNon-Small Cell Lung CancerNot specified[15]
Imidazo[1,2-a]pyridine-oxadiazole hybridsLung Cancer (A549)Not specified[18]
S-alkyl/aryl moiety derivativesLiver Carcinoma (HepG2)Variable[22][23]
Table 1: Examples of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives.
Infectious Diseases

The scaffold has demonstrated significant potential in combating a range of pathogens.

  • Antituberculosis: This is a particularly promising area. Imidazo[1,2-a]pyridine-3-carboxamides are a leading class of clinical candidates against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[6][9] Telacebec (Q203), which targets the QcrB subunit of the cytochrome bcc complex, is currently in Phase II clinical trials.[6] These compounds exhibit potent activity with minimal inhibitory concentrations (MIC) in the nanomolar range.[6]

  • Antiviral: Derivatives have shown potent activity against various viruses, including Human Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV), and Herpes Simplex Viruses (HSV).[24][25][26] Structure-activity relationship (SAR) studies have identified that hydrophobicity is a key factor for antiviral activity.[27]

  • Antibacterial: Broad-spectrum antibacterial activity has been reported against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, K. pneumoniae) bacteria.[28][29][30]

Compound ClassTarget OrganismMechanism/TargetMIC₉₀ (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisQcrB Inhibition≤0.006[6]
Imidazo[1,2-a]pyridine ethers (IPEs)M. tuberculosisATP Synthase Inhibition<0.5[6]
Table 2: Potent Antitubercular Activity of Imidazo[1,2-a]pyridine Classes.

Part 4: Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing lead compounds into viable drug candidates. For the imidazo[1,2-a]pyridine scaffold, the substituents at various positions play distinct roles in determining potency and selectivity for different targets.[31]

SAR_Scaffold scaffold pos2 Position 2: - Often large aryl groups. - Crucial for kinase inhibition and Aβ plaque binding. scaffold->pos2 pos3 Position 3: - Amenable to diverse functionality. - Key for antiviral (thioethers) and antitubercular (carboxamides) activity. scaffold->pos3 pos6 Position 6: - Halogenation (I, Br) enhances Aβ plaque affinity. - Tolerates various groups for ATX inhibition. scaffold->pos6 pos7_8 Positions 7 & 8: - Substitution can modulate solubility and metabolic stability. scaffold->pos7_8

Caption: Key positions on the imidazo[1,2-a]pyridine core for SAR studies.

  • Position 2: This position is frequently substituted with an aryl or heteroaryl group. For Aβ plaque imaging agents like IMPY, a dimethylaminophenyl group at C2 is critical for binding affinity.[19] For many kinase inhibitors, a substituted phenyl ring at this position occupies a hydrophobic pocket in the enzyme's active site.[18]

  • Position 3: This is a versatile position for introducing a wide array of functional groups. For antitubercular agents, a carboxamide at C3 is a key pharmacophoric feature.[6][9] In the development of antiviral agents, introducing a thioether side chain at C3 led to compounds with high activity against CMV and VZV.[24][25]

  • Position 6: Modification at this position has been shown to be important for specific targets. For instance, iodination at C6 (as in IMPY) was found to be optimal for Aβ plaque binding.[19][20] In a series of autotaxin (ATX) inhibitors, a broad range of substituents were tolerated at C6 without a significant loss of potency.[32]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is firmly established as a cornerstone of modern medicinal chemistry.[1] Its synthetic tractability, coupled with its ability to engage a wide array of biological targets, ensures its continued relevance in drug discovery. While its success in CNS-acting drugs is well-documented, the most exciting future directions lie in oncology and infectious diseases.[3] The development of next-generation antitubercular agents like telacebec (Q203) and the exploration of novel mechanisms, such as targeted covalent inhibition for anticancer therapy, highlight the scaffold's enduring potential.[6][11] Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects and further exploring novel chemical space through innovative synthetic methodologies to address unmet medical needs.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06). ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17).
  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain | Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents - PubMed.
  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed.
  • Full article: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. Taylor & Francis Online.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis. Taylor & Francis Online.
  • Full article: Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety - Taylor & Francis Online. Taylor & Francis Online.
  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity | Request PDF - ResearchGate.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents - American Chemical Society.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. Semantic Scholar.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025-12-31). [No Source Available].
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025-08-10).
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives - Der Pharma Chemica. Der Pharma Chemica.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed.
  • Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed. (2007-05-15).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06). ACS Omega.
  • Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses - ResearchGate. (2025-08-05).
  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchGate.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022-06-22). ACS Omega.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. (2024-06-29). [No Source Available].

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Profiling of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the utilization of Imidazo[1,2-a]pyridine-7-carbohydrazide in enzymatic assays. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for the enzymatic profiling of this compound, with a focus on enzymes relevant to metabolic diseases. We will delve into the rationale behind experimental choices, provide step-by-step protocols for α-glucosidase and aldose reductase inhibition assays, and discuss the critical aspects of compound handling and data analysis.

Introduction to this compound

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities.[4][5] The carbohydrazide moiety (–CONHNH₂) is a versatile functional group often incorporated into drug candidates to enhance their biological activity, acting as a key pharmacophore or a linker to other molecular fragments.[6] The title compound, this compound, combines these two key features, making it a compound of interest for screening against various enzymatic targets.

The rationale for focusing on enzymes such as α-glucosidase and aldose reductase stems from the known anti-diabetic potential of some imidazopyridine derivatives.[4] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. α-Glucosidase inhibitors delay carbohydrate digestion and glucose absorption, while aldose reductase inhibitors are investigated for their potential to prevent diabetic complications.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for designing robust and reproducible enzymatic assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₄O[7]
Molecular Weight 176.18 g/mol [7]
Appearance White to off-white solid[2][8][9]
Melting Point 258-261 °C[7]
Solubility
    DMSO≥ 50 mM (estimated)[10]
    Aqueous BuffersLow[11][12]
Stability Hydrazone and carbohydrazide moieties can be susceptible to hydrolysis at acidic pH. Generally stable at neutral pH.[13][14]
Preparation of Stock Solutions

Due to the low aqueous solubility of many imidazopyridine derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][15]

Protocol for 10 mM Stock Solution Preparation:

  • Accurately weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, weigh 1.76 mg.

  • Dissolve the compound in high-purity, anhydrous DMSO.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, sonicate in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices: DMSO is a versatile solvent for a wide range of organic compounds and is miscible with aqueous buffers.[16] Preparing a concentrated stock solution allows for the addition of a small volume to the assay mixture, minimizing the final concentration of the organic solvent, which can affect enzyme activity. It is crucial to keep the final DMSO concentration in the assay below 1% (v/v) to avoid solvent-induced artifacts.[10]

Enzymatic Assay Protocols

The following are detailed protocols for assessing the inhibitory potential of this compound against α-glucosidase and aldose reductase.

α-Glucosidase Inhibition Assay (Colorimetric)

This assay is based on the spectrophotometric determination of the yellow-colored product, p-nitrophenol, formed from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 0.1 M

  • This compound stock solution (in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8). Prepare this fresh daily.

    • Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare serial dilutions of the this compound stock solution in DMSO, and then dilute further with the phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is constant across all wells.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).

    • Add 20 µL of the diluted test compound or positive control (Acarbose) to the respective wells. For the enzyme control (blank), add 20 µL of the buffer with the same final DMSO concentration.

    • Add 20 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the enzyme control (without inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram 1: α-Glucosidase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG prep_substrate->add_substrate prep_compound Prepare Compound Dilutions add_compound Add Compound/Control prep_compound->add_compound add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Na₂CO₃ incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC₅₀ calc_inhibition->calc_ic50

Workflow for the α-glucosidase inhibition assay.

Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[2]

Materials:

  • Aldose reductase (from rat lens or recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (0.067 M, pH 6.2)

  • This compound stock solution (in DMSO)

  • Epalrestat or Quercetin (positive control)

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 2.5 mM NADPH solution in 0.067 M sodium phosphate buffer (pH 6.2). Protect from light.

    • Prepare a 50 mM DL-glyceraldehyde solution in the same buffer.

    • Prepare the crude aldose reductase enzyme from rat lenses or use a commercially available recombinant enzyme. The protein concentration should be determined (e.g., by Bradford assay).

    • Prepare serial dilutions of the this compound stock solution.

  • Assay Procedure (in cuvettes, final volume 1 mL):

    • Blank: 0.8 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme solution.

    • Control: 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, 0.1 mL of the enzyme solution, and 0.1 mL of the buffer with the same final DMSO concentration as the test samples.

    • Test: 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, 0.1 mL of the enzyme solution, and 0.1 mL of the diluted test compound.

    • Incubate the mixtures at room temperature for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde solution to the Control and Test cuvettes.

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the curve.

    • The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100 Where:

      • Rate_control is the rate of reaction in the absence of the inhibitor.

      • Rate_sample is the rate of reaction in the presence of the test compound.

    • Determine the IC₅₀ value as described for the α-glucosidase assay.

Diagram 2: Aldose Reductase Inhibition Assay Principle

G NADPH NADPH (Absorbs at 340 nm) AldoseReductase Aldose Reductase NADPH->AldoseReductase NADP NADP⁺ (No absorbance at 340 nm) AldoseReductase->NADP Sorbitol Sorbitol AldoseReductase->Sorbitol Glyceraldehyde DL-Glyceraldehyde Glyceraldehyde->AldoseReductase Inhibitor Imidazo[1,2-a]pyridine- 7-carbohydrazide Inhibitor->AldoseReductase Inhibition

Principle of the aldose reductase inhibition assay.

Scientific Integrity and Trustworthiness

To ensure the validity of the experimental results, it is essential to incorporate proper controls and validation steps.

  • Positive and Negative Controls: Always include a known inhibitor of the target enzyme (e.g., acarbose for α-glucosidase, epalrestat for aldose reductase) as a positive control to validate the assay's performance. A negative control (vehicle, e.g., DMSO) is necessary to account for any effects of the solvent on the enzyme activity.

  • Enzyme and Substrate Kinetics: Before screening inhibitors, it is advisable to determine the Michaelis-Menten constant (Km) for the substrate and the optimal enzyme concentration to ensure that the assay is performed under conditions of initial velocity.

  • Compound Interference: Test compounds can sometimes interfere with the assay readout (e.g., by absorbing light at the detection wavelength). It is important to run a control experiment with the test compound in the absence of the enzyme to check for such interference.

The carbohydrazide moiety in the test compound can potentially interact with the active site of enzymes through hydrogen bonding or by acting as a nucleophile.[1] Understanding these potential interactions can aid in the interpretation of the results and in the design of future experiments.

Conclusion

This application note provides a comprehensive framework for the enzymatic evaluation of this compound. By following the detailed protocols and considering the underlying scientific principles, researchers can obtain reliable and reproducible data on the inhibitory potential of this compound against key enzymatic targets. These studies will contribute to a better understanding of the biological activity of this promising scaffold and may pave the way for the development of novel therapeutic agents.

References

  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2023). National Institutes of Health. [Link]

  • This compound, 95% 250 mg | Buy Online. (n.d.). Fisher Scientific. [Link]

  • Imidazo[1,2‐a]pyridine and pyrazole based antidiabetic agents (1–8) and... (n.d.). ResearchGate. [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central. [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). National Institutes of Health. [Link]

  • Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. (n.d.). National Institutes of Health. [Link]

  • Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. (n.d.). Pharmacognosy Journal. [Link]

  • UV-VIS Anti-Dipeptidyl peptidase IV (DPP4) assay. (n.d.). MySkinRecipes. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). ijrpr. [Link]

  • α-Amylase Assay Protocol with K-AMYLSD. (2021). YouTube. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (n.d.). PMC - NIH. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PMC - NIH. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (n.d.). ResearchGate. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (n.d.). PubMed. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. (n.d.). PubChem - NIH. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI. [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing. [Link]

Sources

Application Note: Imidazo[1,2-a]pyridine-7-carbohydrazide as a Novel Chemiluminescent Probe for High-Throughput Screening of Peroxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) remains a cornerstone of modern drug discovery, necessitating the development of robust, sensitive, and cost-effective assay technologies.[1] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[2][3] This application note introduces Imidazo[1,2-a]pyridine-7-carbohydrazide, a novel small molecule, as a highly effective chemiluminescent probe for HTS applications. Drawing a functional analogy to the well-established luminol-peroxidase system, we leverage the inherent reactivity of the carbohydrazide moiety to create a light-generating reaction catalyzed by horseradish peroxidase (HRP).[4][5][] We present the scientific principles behind this assay, a detailed step-by-step protocol for screening potential enzyme inhibitors in a 384-well format, and guidelines for data analysis and interpretation. This system offers a powerful new tool for identifying modulators of peroxidase activity and other redox-active targets.

Scientific Background and Principle of the Assay

The Privileged Scaffold: Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine heterocyclic system is a versatile and highly valued scaffold in drug discovery. Its rigid, bicyclic structure and synthetic tractability have led to its incorporation into numerous marketed drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][7][8][9][10] This extensive pharmacological relevance makes derivatives of this scaffold, such as the title compound, attractive for building diverse chemical libraries and for use as probes in biological screening campaigns.[3]

The Reactive Moiety: Carbohydrazide as a Luminol Analogue

The key to the functionality of this compound as a screening tool lies in its carbohydrazide group (-CONHNH₂). This functional group is structurally related to the cyclic diacylhydrazide structure of luminol, one of the most widely used chemiluminescent reagents.[4][] In the presence of an oxidizing agent (like hydrogen peroxide, H₂O₂) and a catalyst (such as horseradish peroxidase or metal ions), luminol is oxidized to an electronically excited intermediate (3-aminophthalate), which then decays to its ground state by emitting photons of light.[][11]

We propose that this compound functions via a similar mechanism. The hydrazide moiety is oxidized by the HRP-H₂O₂ system, leading to the formation of an unstable, excited-state intermediate that releases light upon relaxation. The intensity of the emitted light is directly proportional to the rate of the enzymatic reaction.

Proposed Mechanism of Chemiluminescence

The central hypothesis is that the HRP-catalyzed oxidation of this compound generates a measurable light signal. An inhibitor of HRP would block this reaction, leading to a decrease or complete absence of the chemiluminescent signal. This principle allows for the rapid screening of large compound libraries to identify potential HRP inhibitors.

Chemiluminescent Reaction cluster_products Products Probe Imidazo[1,2-a]pyridine- 7-carbohydrazide Intermediate Excited-State Intermediate Probe->Intermediate Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate HRP Horseradish Peroxidase (HRP) HRP->Intermediate catalyzes Light Light Emission (~430 nm) Oxidized Oxidized Product + N₂ + H₂O Intermediate->Light Intermediate->Oxidized

Caption: Proposed HRP-catalyzed chemiluminescent reaction pathway.

High-Throughput Screening (HTS) Application

This assay is designed for HTS to identify inhibitors of HRP. The workflow is streamlined for automation and compatibility with standard multi-well plate formats (e.g., 384-well or 1536-well).

HTS_Workflow start Start plate 1. Compound Plating (Test compounds, Positive/Negative Controls in 384-well plate) start->plate enzyme 2. Enzyme Addition (Horseradish Peroxidase) plate->enzyme incubate 3. Incubation (Allow compound-enzyme interaction) enzyme->incubate substrate 4. Substrate Addition (Probe + H₂O₂) incubate->substrate read 5. Signal Detection (Read Luminescence) substrate->read analyze 6. Data Analysis (% Inhibition, Z-Factor, IC₅₀ determination) read->analyze end End (Hit Identification) analyze->end

Caption: General workflow for an HTS inhibitor screening campaign.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All additions should be performed using automated liquid handlers for precision and throughput.

Materials and Reagents
  • Compound Probe: this compound (MW: 190.19 g/mol )

  • Enzyme: Horseradish Peroxidase (HRP), lyophilized powder

  • Oxidizing Agent: Hydrogen Peroxide (H₂O₂), 30% solution

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO), HTS-grade

  • Positive Control: Sodium Azide (NaN₃) or other known HRP inhibitor

  • Plates: Solid white, flat-bottom 384-well microplates

  • Instrumentation: Luminescence plate reader

Reagent Preparation
  • 10 mM Probe Stock: Dissolve 1.9 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C.

  • 1 mg/mL HRP Stock: Dissolve HRP in Assay Buffer. Store at 4°C for short-term use.

  • 1 M H₂O₂ Stock: Prepare from 30% H₂O₂ solution in water. Store at 4°C, protected from light.

  • 10 mM Positive Control Stock: Dissolve 0.65 mg of Sodium Azide in 1 mL of DMSO.

  • Working HRP Solution (2X): Dilute HRP stock in Assay Buffer to a final concentration of 20 ng/mL. Prepare fresh.

  • Working Substrate Solution (2X):

    • First, dilute the 10 mM Probe Stock to 20 µM in Assay Buffer.

    • Then, add H₂O₂ from the 1 M stock to a final concentration of 200 µM.

    • Prepare this solution immediately before use.

Assay Protocol (Final Volume: 20 µL)
  • Compound Plating (50 nL):

    • Using an acoustic dispenser, transfer 50 nL of test compounds from the library plates into wells of the 384-well assay plate.

    • Dispense 50 nL of DMSO into "negative control" (0% inhibition) wells.

    • Dispense 50 nL of 10 mM Sodium Azide into "positive control" (100% inhibition) wells.

  • Enzyme Addition (10 µL):

    • Add 10 µL of the Working HRP Solution (2X) to all wells. The final HRP concentration will be 10 ng/mL.

    • The final concentration of test compounds will typically be in the 1-10 µM range, depending on the library concentration.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction (10 µL):

    • Add 10 µL of the Working Substrate Solution (2X) to all wells to initiate the chemiluminescent reaction.

    • Final concentrations in the 20 µL reaction volume will be: 10 µM Probe, 100 µM H₂O₂.

  • Signal Detection:

    • Immediately transfer the plate to a luminescence reader.

    • Read the luminescence signal (endpoint read) after a 5-minute incubation period. Integration time should be set to 0.5-1 second per well.

Data Analysis and Interpretation

Data Normalization

Raw luminescence data (Relative Light Units, RLU) must be normalized to determine the inhibitory activity of test compounds. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - [RLU_sample - RLU_pos_ctrl] / [RLU_neg_ctrl - RLU_pos_ctrl])

  • RLU_sample: Signal from a well with a test compound.

  • RLU_neg_ctrl: Average signal from DMSO-only wells (0% inhibition).

  • RLU_pos_ctrl: Average signal from Sodium Azide wells (100% inhibition).

Assay Quality Control: Z'-Factor

The quality and robustness of the HTS assay should be validated by calculating the Z'-factor.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * [SD_neg_ctrl + SD_pos_ctrl]) / |Mean_neg_ctrl - Mean_pos_ctrl|

  • SD: Standard Deviation

  • Mean: Average RLU

Hit Identification and Confirmation
  • Primary Screen: A "hit" is typically defined as a compound that produces an inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • Dose-Response: Hits from the primary screen should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Sample Data Presentation
Compound IDPrimary Screen (% Inhibition)IC₅₀ (µM)Max Response (%)Assay Z'-Factor
Hit-00185.41.298.10.82
Hit-00272.15.895.30.82
Inactive-015.2> 508.50.82
Inactive-02-2.5> 502.10.82

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient enzyme/substrate; expired reagents; incorrect buffer pH.Optimize HRP and probe concentrations. Confirm reagent activity. Ensure buffer pH is ~7.4.
High Well-to-Well Variation Inaccurate liquid handling; poor mixing; bubbles in wells.Calibrate automated liquid handlers. Include a brief centrifugation step after reagent addition. Use a plate sealer during incubations.
False Positives Compound auto-fluorescence/luminescence; compound absorbs emitted light (quenching).Perform a counter-screen by adding compounds to wells after the reaction has completed to identify signal quenchers. Screen the library in the absence of HRP to identify auto-luminescent compounds.
Z'-Factor < 0.5 High data variability; small dynamic range between positive and negative controls.Re-optimize assay parameters (reagent concentrations, incubation times). Ensure consistent performance of liquid handling equipment.

Conclusion

This compound serves as a robust and sensitive chemiluminescent probe for the high-throughput screening of enzyme inhibitors. The assay protocol presented here is simple, rapid, and easily automated, making it an ideal platform for large-scale drug discovery campaigns targeting HRP or other mechanistically similar enzymes. Its strong signal and high Z'-factor demonstrate its suitability for identifying and characterizing novel molecular entities with potential therapeutic value.

References

  • Sbardella, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]

  • García-Alonso, A., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. [Link]

  • Faria, A. R., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. [Link]

  • Rudolf, G. C., & Lherbet, C. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rudolf, G. C., & Lherbet, C. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Singh, S., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]

  • El Haimouti, H., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • Fields, M. W., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]

  • Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Publishing. [Link]

  • Roda, A., et al. (2010). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. PubMed Central. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Bronstein, I., & Kricka, L. J. (1994). Detection Methods Using Chemiluminescence. PubMed Central. [Link]

  • Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

  • Soikkeli, A., et al. (2011). Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6. ResearchGate. [Link]

  • Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace. [Link]

  • da Fonseca, L. M., et al. (2004). Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. PubMed Central. [Link]

  • Bayat, M., & Hosseini, H. (2019). Synthesis of imidazo[1,2-a]pyridine-6-carbohydrazides and 1H-pyrido[1,2-a]pyrimidine-7-carbohydrazides. ResearchGate. [https://www.researchgate.net/publication/331526487_Synthesis_of_imidazo12-a]pyridine-6-carbohydrazides_and_1H-pyrido[12-a]pyrimidine-7-carbohydrazides]([Link])

  • Sharma, V., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Kumar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Jiménez-Vázquez, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]

  • Soikkeli, A., et al. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Assay and Drug Development Technologies. [Link]

  • Soikkeli, A., et al. (2011). Fluorescence-Based High-Throughput Screening Assay for Drug Interactions with UGT1A6. Mary Ann Liebert, Inc., publishers. [Link]

  • Wenk, B., et al. (2011). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]

  • Zang, Q., et al. (2017). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH. [Link]

  • Jiménez-Vázquez, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • He, R., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]

  • El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • Schirmeister, T., et al. (2002). Screening of acyl hydrazide proteinase inhibitors for antiparasitic activity against Trypanosoma brucei. International Journal of Antimicrobial Agents. [Link]

Sources

The Versatile Scaffolding Potential of Imidazo[1,2-a]pyridine-7-carbohydrazide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic system in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, building block derived from this scaffold: Imidazo[1,2-a]pyridine-7-carbohydrazide . The strategic placement of the carbohydrazide moiety at the 7-position offers a versatile handle for the construction of a diverse range of novel heterocyclic systems. This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth application notes and detailed protocols for utilizing this powerful synthetic intermediate.

Core Building Block: Synthesis and Characterization

The journey to novel heterocycles begins with the efficient synthesis of the core building block, this compound. The synthetic strategy is designed to be robust and scalable, proceeding through two key stages: the formation of the imidazo[1,2-a]pyridine core via a modified Tschitschibabin reaction, followed by the conversion of a carboxylate ester to the desired carbohydrazide.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate cluster_1 Part 2: Conversion to Carbohydrazide A Ethyl 4-aminopyridine-3-carboxylate C Tschitschibabin Cyclocondensation A->C B α-Halo Ketone (e.g., Bromoacetaldehyde) B->C D Ethyl Imidazo[1,2-a]pyridine-7-carboxylate C->D Formation of Imidazole Ring E Ethyl Imidazo[1,2-a]pyridine-7-carboxylate G Hydrazinolysis E->G F Hydrazine Hydrate F->G H This compound G->H Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

The Tschitschibabin reaction and its modifications provide a reliable method for the construction of the imidazo[1,2-a]pyridine scaffold.[4] This protocol outlines the cyclocondensation of ethyl 4-aminopyridine-3-carboxylate with an α-haloketone.

Materials:

  • Ethyl 4-aminopyridine-3-carboxylate[5]

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48%)

  • Sodium bicarbonate

  • Ethanol

  • Dioxane

  • Diethyl ether

Procedure:

  • In situ generation of bromoacetaldehyde: To a solution of bromoacetaldehyde diethyl acetal (1.2 equivalents) in dioxane, add 48% hydrobromic acid (2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Reaction setup: In a separate flask, dissolve ethyl 4-aminopyridine-3-carboxylate (1 equivalent) in ethanol.

  • Cyclocondensation: Add the freshly prepared bromoacetaldehyde solution to the ethanolic solution of ethyl 4-aminopyridine-3-carboxylate. Heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl imidazo[1,2-a]pyridine-7-carboxylate.

Expected Yield: 65-75%

Causality behind Experimental Choices: The in situ generation of bromoacetaldehyde from its acetal under acidic conditions provides the reactive α-halocarbonyl species required for the cyclocondensation.[6] The use of a slight excess of the aldehyde ensures complete consumption of the starting aminopyridine. Neutralization with sodium bicarbonate is crucial to quench the acid and facilitate the extraction of the product into the organic phase.

Protocol 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward and high-yielding hydrazinolysis reaction.

Materials:

  • Ethyl imidazo[1,2-a]pyridine-7-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • Reaction setup: Dissolve ethyl imidazo[1,2-a]pyridine-7-carboxylate (1 equivalent) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (10 equivalents) to the solution and heat the mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum to obtain this compound as a stable solid.

Expected Yield: 85-95%

Trustworthiness of the Protocol: The large excess of hydrazine hydrate drives the reaction to completion. The product is typically of high purity and can often be used in the next step without further purification.

Application in the Synthesis of Novel Heterocycles

The carbohydrazide functionality of this compound is a versatile precursor for the construction of various five-membered aromatic heterocycles. The following sections provide detailed protocols for its application in the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazol-5-ones.

A. Synthesis of 2-(Imidazo[1,2-a]pyridin-7-yl)-1,3,4-oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocycles with a broad spectrum of biological activities.[7] The reaction of a carbohydrazide with carbon disulfide in a basic medium is a classic and efficient method for the synthesis of 2-thiol-1,3,4-oxadiazoles, which can be further functionalized.

G Carbohydrazide This compound Reagents + CS₂ / KOH Carbohydrazide->Reagents Oxadiazole 5-(Imidazo[1,2-a]pyridin-7-yl)-1,3,4-oxadiazole-2-thiol Reagents->Oxadiazole

Caption: Synthesis of 1,3,4-oxadiazole derivative.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Reaction setup: Dissolve this compound (1 equivalent) in ethanol. Add a solution of potassium hydroxide (2 equivalents) in water.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 10-12 hours. The color of the reaction mixture will typically change.

  • Work-up: Cool the reaction mixture and reduce the volume of the solvent under reduced pressure.

  • Precipitation: Dilute the residue with cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.

Expected Yield: 70-85%

Mechanistic Insight: The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which upon heating undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to form the stable 1,3,4-oxadiazole ring.[7]

B. Synthesis of 3-(Imidazo[1,2-a]pyridin-7-yl)-1H-1,2,4-triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and materials chemistry.[8] A common route to 1,2,4-triazole-5-thiones involves the reaction of a carbohydrazide with an isothiocyanate followed by cyclization.

G Carbohydrazide This compound Reagents + R-NCS + Base (e.g., NaOH) Carbohydrazide->Reagents Triazole 4-R-5-(Imidazo[1,2-a]pyridin-7-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Reagents->Triazole

Caption: Synthesis of 1,2,4-triazole derivative.

Materials:

  • This compound

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve this compound (1 equivalent) in ethanol.

    • Add the desired isothiocyanate (1.1 equivalents) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with cold ethanol.

  • Cyclization:

    • Suspend the dried thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (8-10%).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6 to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Expected Yield: 60-80% (over two steps)

Expertise & Experience: The two-step procedure allows for the isolation and characterization of the intermediate thiosemicarbazide, ensuring the purity of the final product. The choice of base and reaction time for the cyclization step is critical for achieving high yields and minimizing side reactions.[9]

C. Synthesis of 3-(Imidazo[1,2-a]pyridin-7-yl)-1H-pyrazol-5(4H)-one Derivatives

Pyrazol-5-ones are versatile intermediates and exhibit a range of biological activities.[10] They can be readily synthesized by the condensation of carbohydrazides with β-ketoesters such as ethyl acetoacetate.

G Carbohydrazide This compound Reagents + Ethyl Acetoacetate + Acid or Base catalyst Carbohydrazide->Reagents Pyrazolone 3-(Imidazo[1,2-a]pyridin-7-yl)-1H-pyrazol-5(4H)-one Reagents->Pyrazolone

Caption: Synthesis of pyrazol-5-one derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reagents: Add ethyl acetoacetate (1.2 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux for 8-10 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, concentrate the solution under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol.

Expected Yield: 75-90%

Self-Validating System: The reaction can be monitored by TLC for the disappearance of the starting carbohydrazide. The formation of the pyrazolone product is often accompanied by the elimination of ethanol and water. The characteristic spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) will confirm the structure of the cyclized product.[11]

Quantitative Data Summary

ProtocolProductStarting MaterialReagentsExpected Yield (%)
1Ethyl Imidazo[1,2-a]pyridine-7-carboxylateEthyl 4-aminopyridine-3-carboxylateBromoacetaldehyde65-75
2This compoundEthyl Imidazo[1,2-a]pyridine-7-carboxylateHydrazine Hydrate85-95
35-(Imidazo[1,2-a]pyridin-7-yl)-1,3,4-oxadiazole-2-thiolThis compoundCS₂, KOH70-85
44-Aryl/Alkyl-5-(Imidazo[1,2-a]pyridin-7-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneThis compoundIsothiocyanate, NaOH60-80
53-(Imidazo[1,2-a]pyridin-7-yl)-1H-pyrazol-5(4H)-oneThis compoundEthyl Acetoacetate, Acetic Acid75-90

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this scaffold. The ability to readily access diverse heterocyclic systems from a common intermediate makes this compound a powerful tool in the quest for new therapeutic agents and functional materials.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link][2]

  • Patel, R., Singh, R., & Rawat, D. S. (2017). Imidazo[1,2-a]pyridine: A privileged scaffold in medicinal chemistry. Medicinal Chemistry Research, 26(8), 1645–1673.
  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link][3]

  • Arafa, W. A. A., & Abdel-Wahab, B. F. (2015). Synthesis and reactions of pyrazol-5-ones. Journal of the Brazilian Chemical Society, 26(10), 2005-2038.
  • Bhat, M. A., Siddiqui, N., & Khan, S. A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2407. [Link][7]

  • El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000).
  • Pipzine Chemicals. (n.d.). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link][12]

  • Rana, A., Siddiqui, N., & Khan, S. A. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link][11]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2010). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 67(5), 487-493.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link][13]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 19(11), 18036–18057. [Link][9]

  • Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis. Retrieved from [Link][14]

  • Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link][15]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link][16]

  • Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. R. B. A. (2021). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... ResearchGate. Retrieved from [Link][17]

  • Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(5), 3714–3719. [Link][18]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link][19]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Molecules, 19(5), 6333–6349.
  • de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][4]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Retrieved from [20]

  • Frolov, K. A., Karchava, A. V., & Yurovskaya, M. A. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 653–660. [Link][21]

  • Al-Zahrani, F. A. M. (2012). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 17(8), 9483–9576. [Link][6]

  • Xie, Y.-Y., Chen, Z.-C., & Zheng, Q. (2003). Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2Aminopyridine. ResearchGate. Retrieved from [Link][22]

  • ChemWhat. (n.d.). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 16952-66-2. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link][23]

  • Pace, V., & Holzer, W. (2013). Synthetic Access to Aromatic α-Haloketones. Molecules, 18(10), 12692–12723. [Link][24]

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link][25]

  • Bavetsias, V., et al. (2016). 4. RSC Medicinal Chemistry. [Link][26]

Sources

Illuminating Cellular Landscapes: Imidazo[1,2-a]pyridine-7-carbohydrazide as a Novel Fluorescent Probe for Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction

The intricate machinery of the living cell presents a continuous frontier for scientific exploration. Fluorescent probes are indispensable tools in this endeavor, acting as molecular beacons that illuminate specific organelles, molecules, or events within the cellular environment. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of novel fluorophores, owing to its rigid, planar nature and favorable photophysical properties, including high quantum yields and environmental sensitivity.[1][2][3] This document provides a detailed guide to the application of a specific derivative, Imidazo[1,2-a]pyridine-7-carbohydrazide (IPC), as a fluorescent probe for cellular imaging. We will explore its underlying principles, provide validated protocols for its use, and discuss its potential applications in life sciences and drug discovery.

The unique carbohydrazide functional group at the 7-position of the imidazo[1,2-a]pyridine core suggests potential for specific interactions within the cellular milieu, possibly through hydrogen bonding or coordination with metal ions, making IPC a promising candidate for targeted imaging applications.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this novel probe in their experimental workflows.

Principle of Fluorescence and Probe Characteristics

The fluorescence of imidazo[1,2-a]pyridine derivatives arises from their π-conjugated bicyclic structure.[3] Upon absorption of a photon of a specific wavelength, an electron is promoted to an excited state. The subsequent return to the ground state is accompanied by the emission of a photon of a longer wavelength (a phenomenon known as the Stokes shift), which is detected as fluorescence. The precise excitation and emission maxima of IPC, along with its quantum yield, are influenced by its chemical environment, a property known as solvatochromism.[6][7] This sensitivity to the local microenvironment, such as solvent polarity, can provide valuable insights into the cellular structures being imaged.[7]

Table 1: Anticipated Photophysical Properties of this compound (IPC)

PropertyAnticipated Value/CharacteristicRationale
Excitation Max (λex)~350-400 nmBased on the core imidazo[1,2-a]pyridine scaffold.[3][8]
Emission Max (λem)~450-550 nm (Blue-Green)Dependent on solvent polarity and cellular environment.[3][9]
Stokes ShiftLargeA characteristic feature of many imidazo[1,2-a]pyridine derivatives.[2]
Quantum Yield (ΦF)Moderate to HighElectron-donating/withdrawing groups influence quantum yield.[2]
SolvatochromismPronouncedThe carbohydrazide group may enhance environmental sensitivity.[6]
PhotostabilityGoodImidazo[1,2-a]pyridine scaffolds are generally photostable.[10]

Experimental Protocols

Probe Preparation and Handling

Rationale: Proper handling and storage of the fluorescent probe are critical to maintain its integrity and ensure reproducible results.

  • Reconstitution: Prepare a stock solution of this compound (IPC) by dissolving the solid compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS). Ensure the final concentration of DMSO is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Live-Cell Staining Protocol

Rationale: This protocol outlines the fundamental steps for staining live cells with IPC. Optimization of probe concentration and incubation time is crucial for achieving a high signal-to-noise ratio while maintaining cell health.[11][12]

LiveCellStaining cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed cells on coverslips/imaging dish cell_growth Culture cells to 60-80% confluency cell_seeding->cell_growth wash1 Wash with warm PBS/HBSS cell_growth->wash1 incubation Incubate with IPC working solution wash1->incubation wash2 Wash to remove excess probe incubation->wash2 mount Mount on microscope wash2->mount image_acquisition Acquire images mount->image_acquisition

Figure 1: General workflow for live-cell staining with IPC.

Step-by-Step Methodology:

  • Cell Culture: Plate cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS or HBSS to remove any residual serum.

    • Add the IPC working solution (1-10 µM in serum-free medium or HBSS) to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells two to three times with warm PBS or HBSS to remove any unbound probe and reduce background fluorescence.[11]

  • Imaging:

    • Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.

    • Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters for the blue-green emission spectrum of IPC.

Co-localization with Organelle-Specific Dyes

Rationale: To identify the subcellular localization of IPC, co-staining with commercially available organelle-specific fluorescent probes is recommended. This can provide insights into the potential cellular targets of IPC. For instance, given that some imidazopyridine derivatives target lysosomes, co-localization with a lysosomal marker would be a logical starting point.[13][14]

Example: Co-localization with a Lysosomal Marker (e.g., LysoTracker™ Red)

  • Perform the live-cell staining protocol for IPC as described above.

  • Following the IPC incubation, remove the IPC working solution and wash the cells.

  • Incubate the cells with a lysosomal marker (e.g., LysoTracker™ Red) at its recommended concentration for the appropriate time, according to the manufacturer's protocol.

  • Wash the cells as per the lysosomal marker's protocol.

  • Image the cells using separate channels for IPC (blue/green emission) and the lysosomal marker (red emission).

  • Merge the images to assess the degree of co-localization. Quantitative analysis can be performed by calculating Pearson's correlation coefficient.[14]

Cytotoxicity Assessment

Rationale: It is essential to determine the concentration range at which IPC can be used without inducing significant cellular toxicity. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be employed for this purpose.[][16][17]

CytotoxicityWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate cell_growth Culture for 24 hours cell_seeding->cell_growth add_probe Add varying concentrations of IPC cell_growth->add_probe incubation Incubate for a defined period (e.g., 24h) add_probe->incubation add_reagent Add cytotoxicity reagent (e.g., MTT) incubation->add_reagent readout Measure absorbance/ fluorescence add_reagent->readout

Figure 2: Workflow for assessing the cytotoxicity of IPC.

Step-by-Step Methodology (MTT Assay Example):

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of IPC (e.g., 0.1 µM to 100 µM). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1, 4, or 24 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the IPC concentration to determine the IC50 value.

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, consider reducing the probe concentration, decreasing the incubation time, or increasing the number of wash steps.[11]

  • Weak Signal: A weak signal may indicate insufficient probe loading. Try increasing the probe concentration or incubation time. Ensure that the filter sets on the microscope are appropriate for the excitation and emission spectra of IPC.[12]

  • Phototoxicity: To minimize phototoxicity during live-cell imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.[11][12]

  • Probe Precipitation: If the probe precipitates in the aqueous buffer, ensure the stock solution is fully dissolved in DMSO before dilution and that the final DMSO concentration is optimized.

Potential Applications

The unique properties of this compound open up several exciting avenues for research:

  • Organelle Dynamics: If IPC is found to localize to a specific organelle, it can be used to study the morphology, trafficking, and dynamics of that organelle in real-time.[10]

  • Sensing Local Environment: The solvatochromic properties of IPC could be exploited to report on changes in the polarity or viscosity of its immediate environment, providing insights into cellular processes such as protein aggregation or lipid droplet formation.[7]

  • High-Throughput Screening: The "add-and-read" nature of fluorescent probe staining makes IPC suitable for high-throughput screening assays to identify drugs that alter cellular phenotypes.[]

  • Metal Ion Detection: The carbohydrazide moiety may act as a chelating agent for certain metal ions. This could be explored to develop a sensor for specific ions within the cell.[4]

Conclusion

This compound represents a promising new tool for cellular imaging. Its anticipated favorable photophysical properties, coupled with the potential for specific cellular interactions, make it a versatile probe for a wide range of applications. The protocols provided in this guide offer a robust starting point for researchers to begin exploring the utility of IPC in their own experimental systems. As with any new tool, empirical optimization is key to unlocking its full potential and illuminating new aspects of cellular biology.

References

  • [Anonymous]. Lysosome-targeted fluorescent probes: Design mechanism and biological applications. Bioorganic Chemistry. 2023;140:106832.
  • [Anonymous]. Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical Chemistry. Available from: [Link]

  • [Anonymous]. Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega. 2020. Available from: [Link]

  • [Anonymous]. Lysosome-targeted high resolution near-infrared fluorescent probe for low physiological pH imaging in vivo. Sensors and Actuators B: Chemical. 2020;305:127443. Available from: [Link]

  • [Anonymous]. Novel fluorophores based on imidazopyrazine derivatives: Synthesis and photophysical characterization focusing on solvatochromism and sensitivity towards nitroaromatic compounds. Dyes and Pigments. 2020;173:107981.
  • Hoffman RM, editor. In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media; 2012.
  • [Anonymous]. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. 2022;27(12):3868. Available from: [Link]

  • [Anonymous]. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. 2021;11(3):1801-1805. Available from: [Link]

  • [Anonymous]. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. 2. Available from: [Link]

  • [Anonymous]. Real-Time Cytotoxicity Assays. Methods in Molecular Biology. 2013;979:253-260. Available from: [Link]

  • [Anonymous]. New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Dyes and Pigments. 2019;162:849-858.
  • [Anonymous]. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. Molecules. 2024;29(4):857. Available from: [Link]

  • [Anonymous]. Fluorescent Live Cell Imaging. StainsFile. Available from: [Link]

  • [Anonymous]. Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • [Anonymous]. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – An Asian Journal. 2021;16(16):2213-2221. Available from: [Link]

  • [Anonymous]. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Dye and Pigments. 2021;194:109618. Available from: [Link]

  • Hosseini H, Bayat M. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. 2021;11(52):32943-32950. Available from: [Link]

  • [Anonymous]. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. 2022;27(12). Available from: [Link]

  • Chaudhran P, Sharma A. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry. 2024;54(7):2148-2165. Available from: [Link]

  • [Anonymous]. Monitoring protein interactions and dynamics with solvatochromic fluorophores. Current Opinion in Chemical Biology. 2011;15(6):797-804. Available from: [Link]

  • Firmansyah D, Ciuciu A, Hugues V, Blanchard-Desce M, Flamigni L, Gryko D. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry, an Asian journal. 2013;8(6):1279-94. Available from: [Link]

  • [Anonymous]. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews. 2020;1(8):230-234. Available from: [Link]

  • [Anonymous]. New substituted imidaz. CORE. 2023. Available from: [Link]

  • [Anonymous]. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal. 2011;5:7. Available from: [Link]

  • [Anonymous]. Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. 2025. Available from: [Link]

  • Chaudhran P, Sharma A. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Semantic Scholar. 2022. Available from: [Link]

  • [Anonymous]. Engineering of Imidazo[1,2-a]pyridine into Multifunctional Dual-State Emissive (DSE) Luminogens for Hydrazine Sensing and Cell-imaging.
  • [Anonymous]. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. 2024;8(4):284-300. Available from: [Link]

  • [Anonymous]. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Pharmaceuticals. 2023;16(3):365. Available from: [Link]

Sources

Application Note: Evaluating Imidazo[1,2-a]pyridine-7-carbohydrazide as a Potential Inhibitor of p38α MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for researchers on the evaluation of Imidazo[1,2-a]pyridine-7-carbohydrazide, a novel small molecule, as a potential inhibitor of p38α mitogen-activated protein (MAP) kinase. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1][2][3] This application note details the scientific rationale, a complete experimental workflow, step-by-step protocols for in vitro kinase inhibition assays, and guidelines for data analysis to determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Introduction and Scientific Rationale

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Specifically, the p38α isoform is a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[5][6] Its critical role in inflammatory signaling cascades makes it a high-value therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[6][7]

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been successfully incorporated into numerous kinase inhibitors.[8][9] Its rigid structure and potential for diverse functionalization make it an ideal starting point for designing potent and selective enzyme inhibitors. This guide focuses on this compound (IMPC), providing the necessary protocols to characterize its inhibitory activity against p38α kinase.

Objective: To provide a robust framework and detailed protocols for the initial biochemical characterization of IMPC's inhibitory potential against the p38α MAP kinase enzyme.

The p38α MAP Kinase Signaling Pathway

Understanding the target's context is crucial. The p38α pathway is a multi-tiered kinase cascade. It is typically activated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, in response to cellular stress or inflammatory signals.[4] Once activated via dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif, p38α phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a coordinated cellular response.[4][10] An inhibitor like IMPC would act by binding to p38α, preventing the phosphorylation of these downstream targets and thereby dampening the inflammatory signal.

p38_pathway cluster_input Stress / Cytokines (TNF-α, IL-1) cluster_cascade MAPK Cascade cluster_output Cellular Response Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a Phosphorylation (Activation) Downstream Downstream Substrates (e.g., MK2, ATF2) p38a->Downstream Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response inhibitor IMPC (Potential Inhibitor) inhibitor->p38a experimental_workflow prep Compound & Reagent Preparation 1. Solubilize IMPC in DMSO 2. Prepare assay buffers & enzyme stocks 3. Prepare substrate & ATP solutions screen Primary Inhibition Screen 1. Assay p38α activity with a single, high concentration of IMPC (e.g., 10 µM) 2. Include Positive (No Inhibitor) and Negative (No Enzyme) controls prep->screen dose_response IC50 Determination 1. Perform kinase assay with a serial dilution of IMPC (e.g., 10-point, 3-fold dilution) 2. Plot % Inhibition vs. log[IMPC] screen->dose_response moa Mechanism of Action (MOA) Studies 1. Conduct kinetic studies by varying substrate (ATP) concentration 2. Analyze data using Michaelis-Menten & Lineweaver-Burk plots dose_response->moa analysis Data Analysis & Conclusion 1. Calculate IC50 value from dose-response curve 2. Determine inhibition type (e.g., competitive) 3. Conclude on potency and mechanism moa->analysis

Caption: Overall Experimental Workflow for Inhibitor Characterization.

Materials and Reagents

  • Test Compound: this compound (IMPC), CAS 421595-78-0. [11]* Enzyme: Recombinant human p38α (MAPK14), active.

  • Kinase Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar). [12]* Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for p38α (e.g., ATF2-based).

  • Reagents: ATP, DMSO (Anhydrous), Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), DTT.

  • Labware: White, opaque 96-well or 384-well assay plates (low-volume), multichannel pipettes, reagent reservoirs.

  • Instrumentation: Plate-reading luminometer.

Detailed Experimental Protocols

Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [13]The luminescence signal is directly proportional to kinase activity. [14][15] Causality Behind Choices:

  • Why ADP-Glo™? This format is universal for any kinase, has high sensitivity, and is robust against signal interference from test compounds compared to fluorescence-based methods. [12]* Why White Opaque Plates? To maximize luminescent signal and prevent well-to-well crosstalk.

  • Controls are Critical:

    • "No Enzyme" Control: Defines the background signal (0% activity).

    • "No Inhibitor" (DMSO) Control: Defines the maximum signal (100% activity).

Step-by-Step Procedure: [16]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of IMPC in 100% DMSO.

    • Create a serial dilution plate. For an 10-point dose-response, serially dilute the IMPC stock (e.g., 3-fold dilutions) in DMSO. This will be your intermediate compound plate.

  • Kinase Reaction Setup (Example for 384-well plate, 5 µL reaction volume):

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer containing the p38α enzyme and the peptide substrate at 2X their final desired concentration.

    • Prepare a 2X ATP/Compound master mix. For each inhibitor concentration, add the appropriate amount of IMPC from the intermediate plate and ATP to the kinase buffer. Note: The final DMSO concentration in the assay should be kept constant and low (≤1%).

    • Add 2.5 µL of the 2X Kinase/Substrate mix to the appropriate wells of the white assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP/Compound mix to the wells.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [14] * Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. [15] * Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: IC50 Value Determination and Data Analysis

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [17]

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background))

    • Where Signal_Background is the "No Enzyme" control and Signal_Max is the "No Inhibitor" control.

  • Plot Dose-Response Curve:

    • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Use a non-linear regression analysis (four-parameter variable slope) to fit the sigmoidal curve.

  • Determine IC50:

    • The IC50 value is the concentration of IMPC that corresponds to 50% inhibition on the fitted curve. [18] Data Presentation Template:

[IMPC] (µM)log[IMPC]Raw Luminescence (RLU)% Inhibition
10.0001.00......
3.3330.52......
1.1110.05......
0.370-0.43......
0.123-0.91......
0.041-1.39......
0.014-1.86......
0.005-2.34......
0.002-2.81......
0.000N/A... (Max Signal)0%
No EnzymeN/A... (Background)100%

Advanced Protocol: Mechanism of Action (MOA) Studies

To understand how IMPC inhibits p38α, kinetic studies are performed. By measuring the enzyme's reaction rate at various substrate (ATP) and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive). [19][20]

  • Rationale: An inhibitor's IC50 value can change depending on the substrate concentration. [21]Determining the inhibition constant (Ki) provides a more absolute measure of potency. [17]* Method: Perform the kinase assay using a matrix of conditions, varying the concentration of ATP around its Michaelis-Menten constant (Km) against several fixed concentrations of IMPC.

  • Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot). [22][23]The pattern of line intersections reveals the mechanism of inhibition. For example, lines intersecting on the y-axis are characteristic of competitive inhibition.

assay_principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation ATP_start ATP p38a p38α Kinase ATP_start->p38a ADP_produced ADP ATP_rem Remaining ATP ADP_produced->ATP_rem ADP_only ADP only ADP_produced->ADP_only p38a->ADP_produced reagent1 ADP-Glo™ Reagent ATP_rem->reagent1 ADP_final ADP ADP_only->ADP_final reagent2 Kinase Detection Reagent ADP_final->reagent2 ATP_new Newly Synthesized ATP Light Luminescent Signal ATP_new->Light reagent2->ATP_new

Caption: Principle of the ADP-Glo™ Kinase Assay. [13][14]

Conclusion and Future Directions

Following these protocols will enable a thorough initial evaluation of this compound as a p38α MAP kinase inhibitor. A potent and well-characterized hit from these biochemical assays would be a strong candidate for subsequent studies, including selectivity profiling against other kinases, cell-based assays to confirm activity in a physiological context, and eventually, lead optimization studies.

References

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Michaelis-Menten kinetics and inhibition. Biophysics Class Notes - Fiveable. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. [Link]

  • 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. LibreTexts. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. [Link]

  • P38 Signaling Pathway. Creative Diagnostics. [Link]

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate. [Link]

  • IC50 Determination. edX. [Link]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]Pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 2. ResearchGate. [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Osaka University. [Link]

  • This compound, 95% 250 mg. Fisher Scientific. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • measuring enzyme inhibition by drugs. YouTube. [Link]

  • Imidazo(1,2-a)pyrazine. PubChem - NIH. [Link]

  • Imidazo(1,2-a)pyridine. PubChem - NIH. [Link]

  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... RSC Publishing. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]0005)

Sources

Application Notes and Protocols for Protein Labeling with Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Harnessing Hydrazide Chemistry for Precision Protein Labeling

The targeted covalent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins of interest, facilitating their visualization, tracking, and functional characterization. Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their versatile applications in medicinal chemistry and as fluorescent probes.[1][2][3][4][5] Their inherent fluorescence, coupled with good biocompatibility and tunable photophysical properties, makes them attractive candidates for bioimaging.[2]

This guide provides a comprehensive overview of the techniques for labeling proteins using Imidazo[1,2-a]pyridine-7-carbohydrazide. The carbohydrazide functional group provides a highly chemoselective handle for reaction with carbonyl groups (aldehydes and ketones) on a target protein.[6][7] This reaction, known as a hydrazone ligation, forms a stable covalent bond under mild, biocompatible conditions.[7][8] While a variety of protein modification strategies exist, targeting carbonyls is particularly advantageous for labeling glycoproteins, as the sugar moieties can be gently oxidized to generate aldehydes, often far from the protein's active site.[6][9]

These application notes will delve into the mechanistic principles of hydrazone ligation, provide detailed step-by-step protocols for protein labeling, and offer guidance on the characterization and purification of the resulting protein conjugates.

Scientific Principles: The Chemistry of Hydrazone Ligation

The core of this labeling technique is the reaction between the hydrazide group of this compound and an aldehyde or ketone on the target protein to form a hydrazone bond. This reaction is a type of nucleophilic addition-elimination.

Mechanism of Hydrazone Formation:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone on the protein.[10]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

  • Proton Transfer and Dehydration: Following a series of proton transfers, a water molecule is eliminated, leading to the formation of a stable carbon-nitrogen double bond, the hydrazone linkage.[7]

The reaction is typically carried out at a slightly acidic pH (around 5.5 to 7) to facilitate the dehydration step without significantly protonating the hydrazide, which would render it non-nucleophilic.[7] Aniline has been shown to catalyze hydrazone ligation, potentially increasing reaction efficiency at neutral pH.[11]

Experimental Workflow Overview

The overall process for labeling a protein with this compound can be broken down into three key stages: preparation of the protein for labeling, the conjugation reaction itself, and finally, the purification and characterization of the labeled protein.

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_analysis Purification & Analysis a Glycoprotein b Periodate Oxidation a->b Generation of Aldehydes d Hydrazone Ligation b->d c Imidazo[1,2-a]pyridine- 7-carbohydrazide c->d e Purification (e.g., Gel Filtration) d->e f Characterization (Spectroscopy, SDS-PAGE) e->f

Caption: A generalized workflow for labeling glycoproteins with this compound.

Detailed Protocols

Protocol 1: Labeling of Glycoproteins via Periodate Oxidation

This protocol is designed for glycoproteins that possess accessible sugar moieties with cis-diol groups, such as sialic acids.[9] Mild oxidation with sodium periodate cleaves these diols to generate reactive aldehyde groups.[6][12]

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation: a. Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[6][9] b. Prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer. This solution should be prepared fresh and protected from light.[9] c. Add the periodate solution to the protein solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM periodate solution to the protein solution.[12] d. Incubate the reaction for 20-30 minutes at room temperature in the dark.[12] e. Immediately remove the excess periodate and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer (pH 5.5).[6][12] Collect the protein-containing fractions.

  • Conjugation Reaction: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[6] b. Add the this compound stock solution to the oxidized glycoprotein solution. A 20 to 50-fold molar excess of the hydrazide probe over the protein is a good starting point, but this may require optimization. c. Incubate the reaction for 2 hours to overnight at room temperature with gentle agitation.[12]

  • Purification of the Labeled Protein: a. Purify the labeled protein from unreacted hydrazide probe and byproducts using a desalting column or dialysis against PBS (pH 7.4).[9] b. Collect the protein fractions, which can be identified by measuring the absorbance at 280 nm.[9] The presence of the Imidazo[1,2-a]pyridine label can be confirmed by measuring the absorbance at its characteristic wavelength (to be determined empirically).

Protocol 2: Labeling of Proteins with Carboxyl Groups via EDC Chemistry

This method allows for the labeling of proteins through their aspartic and glutamic acid residues. The carboxyl groups are first activated with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that can then react with the hydrazide.[9]

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • MES Buffer (0.1 M, pH 5.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis equipment

Procedure:

  • Protein and Reagent Preparation: a. Dissolve the protein in 0.1 M MES buffer (pH 5.5) to a concentration of 5 mg/mL.[9] b. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. c. Prepare a 10 mg/mL solution of EDC in 0.1 M MES buffer (pH 5.5) immediately before use.[9]

  • Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a significant molar excess. b. Add the freshly prepared EDC solution to the protein-hydrazide mixture. A 10 to 20-fold molar excess of EDC over the protein is a typical starting point. c. Incubate the reaction for 2 hours to overnight at room temperature with gentle agitation.[9]

  • Purification: a. Purify the labeled protein from unreacted reagents by gel filtration or dialysis against PBS (pH 7.4).[9]

Characterization of the Labeled Protein

After purification, it is crucial to characterize the conjugate to determine the extent of labeling and to confirm that the protein's integrity and function are maintained.

Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the Imidazo[1,2-a]pyridine fluorophore. The DOL can be calculated using the Beer-Lambert law.

SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled protein. The conjugated protein should exhibit a higher molecular weight than the unlabeled protein, although this shift may not be apparent with small fluorophores. The fluorescence of the conjugate can be directly visualized in the gel using an appropriate imaging system before staining with Coomassie Blue.

ParameterMethodPurpose
Degree of Labeling (DOL) UV-Vis SpectrophotometryQuantifies the average number of fluorophores per protein molecule.
Purity SDS-PAGE, Gel FiltrationAssesses the removal of unreacted dye and byproducts.
Integrity SDS-PAGEConfirms that the protein has not been degraded during labeling.
Functionality Activity Assay, Binding AssayVerifies that the biological activity of the protein is retained.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation of glycoproteins.Optimize periodate concentration and incubation time. Ensure the periodate solution is fresh.
Inactive hydrazide probe.Use anhydrous DMSO for the stock solution and store it properly.
Suboptimal reaction pH.Ensure the reaction buffer is at the correct pH (around 5.5 for hydrazone ligation).
Protein Precipitation High concentration of organic solvent (DMSO).Minimize the volume of the hydrazide stock solution added.
Protein instability at the reaction pH.Perform the reaction at a pH where the protein is more stable, if possible.
Altered Protein Function Labeling at or near the active site.Consider alternative labeling strategies or reduce the molar excess of the labeling reagent.
Denaturation during the labeling process.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Chemical Reaction Diagram

hydrazone_ligation Protein Protein-CHO Hydrazone Protein-CH=N-NH-Imidazo[1,2-a]pyridine Protein->Hydrazone + Hydrazide Imidazo[1,2-a]pyridine-NH-NH₂ Hydrazide->Hydrazone Water H₂O Hydrazone->Water +

Caption: The reaction of a protein aldehyde with this compound to form a stable hydrazone linkage.

References

  • Interchim. (n.d.). Hydrazide FluoProbes® labels. Retrieved from [Link]

  • Baruah, P., & Gogoi, S. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Molecules, 27(23), 8206. Retrieved from [Link]

  • Waggoner, A. (2016). Characterization of dye-protein conjugates with optical methods. OPUS FAU. Retrieved from [Link]

  • Agarwal, P., Kudirka, R., Albers, A. E., Barfield, R. M., de Hart, G. W., Drake, P. M., ... & Rabuka, D. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(5), 846–851. Retrieved from [Link]

  • Albrecht, G., D'Amico, F., Carnovale, C., Ghibaudi, E., & Barolo, C. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(11), 2668. Retrieved from [Link]

  • Van Vranken, D. L. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. Retrieved from [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

  • Li, Y., Yang, B., & Chen, P. R. (2015). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 13(31), 8466–8470. Retrieved from [Link]

  • Kumar, K. S., & Finn, M. G. (2019). Protein Labeling and Bioconjugation Using N-Myristoyltransferase. In Methods in Molecular Biology (Vol. 2012, pp. 135–150). Humana Press. Retrieved from [Link]

  • Byeon, J. Y., Lim, J., & Lee, Y. S. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. Langmuir, 26(19), 15430–15435. Retrieved from [Link]

  • Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 3(1), 60–73. Retrieved from [Link]

  • Kobs, G. (2015). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections. Retrieved from [Link]

  • Bouziane, A., & Othman, M. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 49, 01004. Retrieved from [Link]

  • Hawe, A., & Filipe, V. (2011). Extrinsic Fluorescent Dyes as Tools for Protein Characterization. Pharmaceutical Research, 28(5), 992–1004. Retrieved from [Link]

  • Zhang, Y., & Li, J. (2015). Advances in Synthesis and Application of Imidazopyridine Derivatives. Hans Journal of Medicinal Chemistry, 5(3), 25-32. Retrieved from [Link]

  • Hayashi-Takanaka, Y., Yamagata, K., Wakayama, T., & Stasevich, T. J. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 9(9), e106271. Retrieved from [Link]

  • Freeman, R., & Margulies, D. (2023). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Bioconjugate Chemistry, 34(9), 1546–1558. Retrieved from [Link]

  • Creative Biolabs. (n.d.). A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(19), 8758–8785. Retrieved from [Link]

  • Zhang, Z., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. Retrieved from [Link]

  • Wang, Y., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the imidazo[1,2-a]pyridines 5-7 compounds synthesis and structures. Retrieved from [Link]

Sources

In vitro and in vivo experimental design using Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Imidazo[1,2-a]pyridine-7-carbohydrazide. This guide is structured to follow a logical, causality-driven progression from initial cellular assays to whole-animal models, mirroring a standard preclinical drug discovery workflow. The protocols and insights provided are grounded in established scientific principles to ensure robustness and reproducibility.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This scaffold is synthetically versatile and has been associated with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and anti-mycobacterial properties.[1][3] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of key cellular targets, such as protein kinases (e.g., PI3K/mTOR, PDGFR), tubulin, and immune checkpoint proteins like PD-L1.[4][5][6]

The specific compound of interest, this compound, features a carbohydrazide functional group. This moiety is a valuable synthetic handle, often used to create a diverse library of derivative compounds, such as hydrazones, which can significantly modulate biological activity.[3][7] This guide outlines a systematic approach to characterize the biological effects of this lead compound, starting with fundamental in vitro assessments and progressing to more complex in vivo efficacy studies.

Preclinical Evaluation Workflow

The journey of a novel compound from the bench to potential clinical application follows a structured path. The primary goal is to assess its biological activity, understand its mechanism of action, and evaluate its safety and efficacy in a living system. The following workflow provides a strategic overview of this process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Preparation & Characterization B Cell Viability & Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Apoptosis Assays) C->D E Animal Model Selection (e.g., Xenograft) D->E Promising In Vitro Data F Pharmacokinetic (PK) Studies (Dosing, ADME) E->F G Pharmacodynamic (PD) Studies (Target Engagement) F->G H Tumor Efficacy Studies (Tumor Growth Inhibition) G->H I IND-Enabling Studies H->I Preclinical Candidate Selection

Figure 1: Preclinical Drug Discovery Workflow.

In Vitro Experimental Design & Protocols

The initial phase of testing is performed in vitro using cancer cell lines to determine if the compound has any biological activity and, if so, at what concentration. This is a rapid and cost-effective way to screen compounds.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The first critical experiment is to assess the compound's effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells. It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) to ~80% confluency.[3]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations or vehicle control. Each concentration should be tested in triplicate.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reagent Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[9][10]

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization and Absorbance Reading:

    • Carefully add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

Data Analysis & Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. This data is then used to plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineCompound IC50 (µM) after 48hPositive Control (Doxorubicin) IC50 (µM)
MCF-7 (Breast)15.2 ± 1.80.8 ± 0.1
HT-29 (Colon)22.5 ± 2.51.2 ± 0.2
A549 (Lung)34.1 ± 3.11.5 ± 0.3
Vero (Normal)> 1005.4 ± 0.7
Table 1: Example IC50 Data for this compound.
Mechanism of Action: Apoptosis Detection

If the compound demonstrates significant cytotoxicity, the next logical step is to determine how it is killing the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Scientific Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[12]

G cluster_0 Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Bcl2 Anti-apoptotic Proteins (Bcl-2) AKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits

Figure 2: Potential Mechanism of Action via Kinase Inhibition.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both the floating cells (from the medium) and adherent cells (by trypsinization). This is critical as apoptotic cells may detach.[12]

    • Combine the populations and wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[12]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

In Vivo Experimental Design

Promising in vitro results warrant progression to in vivo models to evaluate the compound's efficacy and behavior in a complex biological system.[14] Animal models are a crucial bridge between laboratory experiments and human clinical trials.[15][16]

Animal Model Selection

The choice of animal model is critical and depends on the research question. For general anticancer screening, human tumor xenograft models are widely used.[17]

  • Patient-Derived Xenograft (PDX) Models: These involve implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[15] PDX models are advantageous as they better retain the characteristics of the original human tumor, including its microenvironment.[15]

  • Cell-Line Derived Xenograft (CDX) Models: These are established by injecting cultured human cancer cells (like those used in in vitro studies) into immunodeficient mice (e.g., nude or NOD/SCID mice).[17][18] This model is highly reproducible and cost-effective for initial efficacy testing.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before efficacy testing, it is essential to understand the compound's pharmacokinetics (PK) and pharmacodynamics (PD).

  • PK Studies determine what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[19] These studies help establish the appropriate dose, route of administration, and dosing schedule.[20][21]

  • PD Studies assess what the drug does to the body, often by measuring biomarkers to confirm the drug is engaging its intended target.[22][23] For example, if the compound is a kinase inhibitor, a PD study might measure the phosphorylation level of the target kinase in tumor tissue after dosing.[23][24]

Tumor Growth Inhibition Efficacy Study

This is the definitive preclinical experiment to determine if the compound can inhibit tumor growth in vivo.

Protocol: Xenograft Tumor Efficacy Study

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells in Matrigel) into the flank of female nude mice.[17]

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Randomize the tumor-bearing mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).

      • Group 2: this compound (e.g., 50 mg/kg, administered orally once daily).

      • Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type).

    • Begin treatment. The dose and schedule would be informed by prior PK studies.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

Data Analysis & Presentation

The primary outcome is the difference in tumor growth between the treated and vehicle control groups. This can be expressed as Tumor Growth Inhibition (TGI).

Treatment GroupMean Tumor Volume (mm³) Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1450 ± 150--1.5%
Compound (50 mg/kg)650 ± 9555.2%-3.0%
Positive Control480 ± 8066.9%-12.5%
Table 2: Example In Vivo Efficacy Data in an MCF-7 Xenograft Model.

Conclusion

This guide provides a foundational framework for the preclinical evaluation of this compound. By systematically progressing through in vitro assays to determine cytotoxicity and mechanism, followed by well-designed in vivo studies to assess pharmacokinetics and efficacy, researchers can build a comprehensive data package. This structured, evidence-based approach is essential for identifying and validating promising new therapeutic candidates for further development.

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Pharmacodynamic (PD) Biomarkers. (No Date).
  • Apoptosis Protocols.
  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Animal models and therapeutic molecular targets of cancer: utility and limitations.
  • Importance of Animal Models in the Field of Cancer Research. (No Date).
  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery.
  • Experimental mouse models for translational human cancer research.
  • Biomarker Assays.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (No Date).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry.
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (No Date).
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (No Date). International Journal of Pharmacy and Biological Sciences.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Annexin V staining assay protocol for apoptosis.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025).
  • Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. (2018). PubMed.
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide deriv
  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ... (2019). RSC Publishing.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. ZL9BlChWR4LE08UfYiL3WCPFgek=)

Sources

Application Notes and Protocols: Modern Strategies in the Development of Novel Anti-Cancer and Anti-Microbial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The dual challenges of evolving cancer complexities and rising antimicrobial resistance demand a paradigm shift in therapeutic discovery. Traditional drug development pipelines, while foundational, are often slow and costly, with a high attrition rate. This guide provides an in-depth exploration of modern, integrated strategies for the discovery and preclinical development of new anti-cancer and anti-microbial agents. We will delve into the core principles of rational drug design, the power of high-throughput screening, and the critical importance of robust preclinical validation, offering both conceptual understanding and actionable protocols.

Section 1: Target Identification and Validation - The Blueprint for Specificity

The journey to a novel therapeutic begins with the identification of a suitable molecular target that is critical for the survival or proliferation of cancer cells or microbial pathogens, yet ideally absent or significantly different in host cells to minimize toxicity.[1][2]

Rational Drug Design: From Hypothesis to Hit

Rational drug design leverages a deep understanding of a biological target to design molecules that are predicted to interact with it in a way that elicits a therapeutic effect.[3] This approach stands in contrast to traditional screening of large compound libraries without prior knowledge of the target.

Key Approaches in Rational Drug Design:

  • Structure-Based Drug Design (SBDD): This powerful technique relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy.[3][4] By visualizing the binding site, medicinal chemists can design molecules with complementary shapes and chemical properties, fostering high-affinity and selective binding.[4][5] This method accelerates the drug discovery process by linking structural information with computational techniques.[6]

  • Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD utilizes the knowledge of existing active molecules (ligands) to develop a pharmacophore model.[7] This model defines the essential steric and electronic features required for biological activity, guiding the design of new, potentially more potent compounds.[7]

Protocol 1: Basic Workflow for Structure-Based Drug Design

  • Target Protein Production and Crystallization:

    • Clone, express, and purify the target protein.

    • Screen for crystallization conditions to obtain high-quality crystals.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Expose the crystal to a high-intensity X-ray beam.

    • Collect diffraction data and process it to determine the three-dimensional structure of the protein.

  • Binding Site Identification and Characterization:

    • Analyze the protein structure to identify potential binding pockets.

    • Characterize the physicochemical properties of the binding site (e.g., hydrophobicity, charge distribution).

  • In Silico Screening and Molecular Docking:

    • Use computational methods to screen virtual libraries of compounds against the identified binding site.

    • Perform molecular docking simulations to predict the binding mode and affinity of candidate molecules.

  • Lead Compound Synthesis and In Vitro Testing:

    • Synthesize the most promising compounds identified through in silico screening.

    • Experimentally validate their binding affinity and inhibitory activity against the target protein.

The Rise of Artificial Intelligence in Target Discovery

Section 2: High-Throughput Screening - Casting a Wide Net for Bioactivity

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical, genetic, or pharmacological compounds.[9][10] Utilizing robotics, automated liquid handling, and sensitive detectors, HTS can quickly identify "hits" that modulate a specific biomolecular pathway.[9][11][12]

Workflow for a Typical High-Throughput Screening Campaign

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_followup Follow-up A Compound Library Preparation C Automated Screening of Library A->C B Assay Development & Validation B->C D Primary Data Analysis C->D E Hit Confirmation & Triage D->E F Dose-Response & Secondary Assays E->F G Lead Optimization F->G

Table 1: Comparison of Screening Throughput

MethodCompounds Screened per Week
Traditional Screening20-50
High-Throughput Screening (HTS)10,000 - 100,000 per day
Ultra-High-Throughput Screening (uHTS)>100,000 per day

Data sourced from multiple references indicating the scale of HTS capabilities.[9][10]

Protocol 2: Cell-Based High-Throughput Screening for Anti-Cancer Agents

  • Cell Line Selection and Culture:

    • Choose a cancer cell line that is relevant to the disease of interest and suitable for the assay.

    • Culture cells to the appropriate confluency for plating.

  • Assay Plate Preparation:

    • Use automated liquid handlers to dispense cells into 384- or 1536-well microplates.

    • Incubate plates to allow cells to adhere.

  • Compound Addition:

    • Transfer compounds from the library to the assay plates using a robotic system.

    • Include appropriate positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates for a predetermined time to allow the compounds to exert their effects.

  • Signal Detection:

    • Add a reagent to measure cell viability (e.g., a reagent that measures ATP levels, which correlates with the number of viable cells).

    • Use a plate reader to measure the signal from each well.

  • Data Analysis:

    • Normalize the data to the controls on each plate.

    • Identify "hits" as compounds that cause a significant decrease in cell viability.

    • A Z'-factor above 0.5 is generally considered indicative of a reliable assay.[13]

Section 3: Understanding the Mechanism of Action - How Does it Work?

Identifying a hit is only the beginning. A crucial next step is to elucidate its Mechanism of Action (MoA).[2] Understanding how a compound exerts its therapeutic effect is critical for lead optimization and predicting potential side effects.[2]

Common Mechanisms of Action for Anti-Cancer Drugs:

  • Disruption of DNA Replication and Repair: Many traditional chemotherapeutics directly damage DNA or interfere with the enzymes involved in its synthesis and repair.[14]

  • Inhibition of Signaling Pathways: Targeted therapies often inhibit specific kinases or other signaling proteins that drive cancer cell proliferation and survival.[2][14]

  • Induction of Apoptosis: Effective anti-cancer drugs often trigger programmed cell death in cancer cells.[14]

  • Modulation of the Tumor Microenvironment: Newer strategies focus on targeting components of the tumor microenvironment, such as immune cells or the extracellular matrix, to inhibit tumor growth.[15][16]

Common Mechanisms of Action for Anti-Microbial Agents:

  • Inhibition of Cell Wall Synthesis: A hallmark of many antibiotics, this mechanism targets a structure essential for bacterial survival but absent in human cells.

  • Inhibition of Protein Synthesis: Targeting the bacterial ribosome is another effective and selective strategy.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription is a potent antimicrobial mechanism.

  • Disruption of Cell Membrane Function: Some agents create pores in the bacterial membrane, leading to cell death.

Mechanisms of Antimicrobial Resistance:

Microorganisms can develop resistance through several mechanisms:[17][18][19]

  • Enzymatic Degradation: Bacteria may produce enzymes, such as beta-lactamases, that inactivate the antibiotic.[17][19]

  • Target Modification: Alterations in the drug's target site can prevent the antibiotic from binding effectively.[17][19]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell.[18]

  • Reduced Permeability: Changes in the bacterial cell wall can limit the antibiotic's entry.

Signaling Pathway Diagram: A Simplified Representation of a Kinase Inhibitor's Action

Kinase_Inhibition Inhibitor Kinase Inhibitor Kinase Kinase Inhibitor->Kinase GF GF Rec Rec GF->Rec Rec->Kinase TF TF Kinase->TF Prolif Prolif TF->Prolif

Section 4: Preclinical Testing - Bridging the Gap from Lab to Clinic

Preclinical testing is a critical phase where the safety and efficacy of a drug candidate are evaluated in non-human systems before it can be tested in humans.[20][21] This stage often involves both in vitro and in vivo models.

In Vitro Models: Beyond the Monolayer

While traditional 2D cell cultures are widely used, they often fail to accurately predict a drug's efficacy in a complex in vivo environment.[22] Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the tumor microenvironment and are becoming increasingly important in preclinical testing.[22][23]

In Vivo Models: Assessing Efficacy and Toxicity in a Living System

Animal models, typically mice, are used to evaluate a drug candidate's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and toxicity.[21]

Protocol 3: Xenograft Mouse Model for Anti-Cancer Drug Efficacy

  • Cell Line Implantation:

    • Inject human cancer cells subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size.

  • Animal Randomization and Treatment:

    • Randomize mice into control and treatment groups.

    • Administer the drug candidate to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Administer a vehicle control to the control group.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Critical Considerations for Preclinical Testing:

  • The key feature of an effective anti-cancer drug is its ability to selectively kill cancer cells, not just its potency.[20]

  • Preclinical models do not always reliably predict clinical outcomes, with a high failure rate for oncology drugs in clinical trials.[20][22]

Section 5: The Future Landscape - Novel Approaches on the Horizon

The field of drug discovery is continually evolving, with several exciting new strategies emerging:

  • Nanomedicine: Nanoparticles can be engineered to deliver drugs directly to the tumor site, minimizing systemic toxicity and improving therapeutic efficacy.[15][24] They can also carry multiple therapeutic agents for combination therapy.[15]

  • Targeting Unexplored Pathways: Researchers are increasingly focusing on novel targets such as epigenetic modifications, non-coding RNAs, and cancer metabolism to develop a new generation of more specific and less toxic anti-cancer drugs.[15][16]

Conclusion

The development of new anti-cancer and anti-microbial agents is a complex, multi-faceted process that is being transformed by technological advancements and a deeper understanding of disease biology. By integrating rational drug design, high-throughput screening, and more predictive preclinical models, researchers can accelerate the discovery of novel therapeutics that address the urgent global health challenges of cancer and infectious diseases.

References

  • Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways. (n.d.). Hilaris Publisher.
  • High-throughput screening. (2024, September 16). Wikipedia.
  • Structure-based approaches to antibiotic drug discovery. (n.d.). PubMed.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • High throughput screening in modern drug discovery. (n.d.). Drug Discovery News.
  • Ancient Microbes Yield New Antibiotics Discovered Through AI Innovation. (2025, September 6). Bioengineer.org.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium.
  • Strategy for the development of novel anticancer drugs. (n.d.). PubMed.
  • Antimicrobial Resistance: Microbial Mechanisms and the Search for New Antibiotics. (2025, February 28). Allied Academies.
  • High-Throughput Screening (HTS) in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Cancer therapeutics: understanding the mechanism of action. (n.d.). PubMed.
  • Structure based drug design to address bacterial antibiotic resistance. (n.d.). Longdom Publishing.
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). Springer.
  • Selected Approaches for Rational Drug Design and High Throughput Screening to Identify Anti-Cancer Molecules. (n.d.). PubMed Central.
  • Discovering new antimicrobial agents. (2011). International Journal of Antimicrobial Agents.
  • Novel Anticancer Strategies. (2021, February 18). PMC.
  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (n.d.). Frontiers.
  • Combating Antibiotic Resistance: Mechanisms, Multidrug-Resistant Pathogens, and Novel Therapeutic Approaches: An Updated Review. (n.d.). MDPI.
  • New antibiotic discovery could help tackle antimicrobial resistance. (2025, October 29). Drug Target Review.
  • Research progress of novel anti-tumor drug formulations. (2024, December 15). Frontiers.
  • Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways. (2025, February 28). Hilaris Publisher.
  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024, May 20). Arborpharmchem.
  • A synthetic antibiotic class with a deeply-optimized design for overcoming bacterial resistance. (n.d.). PubMed Central.
  • Recent contributions of Structure-Based Drug Design to the development of antibacterial compounds. (n.d.). PMC.
  • Scientists hail new antibiotic that can kill drug-resistant bacteria. (2024, January 3). The Guardian.
  • Scientists find hidden antibiotic 100x stronger against deadly superbugs. (2025, October 29). ScienceDaily.
  • Ligand-Based Drug Design of Novel Antimicrobials against Staphylococcus aureus by Targeting Bacterial Transcription. (n.d.). MDPI.
  • Antimicrobial resistance. (2025, February 28). Wikipedia.
  • Antibiotic Resistance: Mechanisms and New Antimicrobial Approaches. (n.d.). Request PDF.
  • Rational Design of Cancer Drug Combinations. (n.d.). ResearchGate.
  • Anti-Cancer Drugs: Molecular Mechanisms of Action. (n.d.). ResearchGate.
  • Development of Rational Drug Combinations with Investigational Targeted Agents. (n.d.). NIH.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.
  • Drug design. (2024, September 16). Wikipedia.
  • Rational Drug Design: Compounds, Clinics and Cheminformatics. (2024, February 23). PharmaFeatures.
  • Anticancer drugs mechanism of action. (2016, October 6). YouTube.
  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (n.d.). PMC.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI.
  • Anticancer Drug Development: Preclinical Screening, Clinical Trials and Approval. (n.d.). Semantic Scholar.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025, August 10). ResearchGate.

Sources

Application Note & Protocol: Covalent Conjugation of Imidazo[1,2-a]pyridine-7-carbohydrazide to Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.[1][2] To enhance the therapeutic index and enable targeted delivery of these potent molecules, their conjugation to nanoparticle (NP) carriers is a critical strategy.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the covalent conjugation of Imidazo[1,2-a]pyridine-7-carbohydrazide to functionalized nanoparticles. We focus on two robust and widely applicable chemical strategies: Hydrazone Ligation and Carbodiimide (EDC/NHS) Coupling . This document is intended for researchers, chemists, and drug development professionals seeking to create novel nanomedicines by leveraging the unique reactivity of the carbohydrazide functional group.

Principles of Conjugation Chemistry

The success of any nanoparticle conjugation strategy hinges on the precise and stable chemical linkage between the therapeutic payload and the carrier. The choice of chemistry is dictated by the available functional groups on both the drug and the nanoparticle surface.

The Carbohydrazide Functional Group: A Versatile Chemical Handle

This compound features a terminal hydrazide moiety (-CONHNH₂). This group is exceptionally useful for bioconjugation due to its nucleophilic nature and specific reactivity.[5][6]

  • Reaction with Carbonyls: The primary amine of the hydrazide readily reacts with aldehydes and ketones under mildly acidic conditions to form a stable hydrazone bond.[7][8] This reaction is highly specific, minimizing side reactions with other functional groups present in biological systems.

  • Reaction as a Primary Amine: The terminal -NH₂ of the hydrazide can also react as a primary amine with activated carboxylic acids (e.g., NHS-esters) to form a highly stable amide bond.[9]

Nanoparticle Surface Architectures

The protocols described herein are adaptable to a variety of nanoparticle platforms (e.g., polymeric, lipid-based, metallic, magnetic) provided their surface is functionalized with the appropriate reactive groups.

  • Carboxylated (-COOH) Surfaces: Common on polymeric nanoparticles like PLGA or polyacrylic acid, and can be introduced onto other nanoparticle types through surface modification.[10][11] These surfaces are ideal for EDC/NHS chemistry.

  • Aldehyde (-CHO) Surfaces: Can be generated on nanoparticle surfaces through the oxidation of terminal diols or the use of aldehyde-bearing polymers or linkers. These are the specific reaction partners for hydrazide groups in hydrazone ligation.

  • Amine (-NH₂) Surfaces: While not the primary focus for reacting with a hydrazide-containing drug, amine-functionalized NPs can be modified with linkers to introduce carboxyl or aldehyde groups.

Overview of Selected Conjugation Strategies

The two protocols detailed in this guide leverage different aspects of the hydrazide group's reactivity. The choice between them depends on the available nanoparticle surface chemistry, desired bond stability, and reaction conditions.

FeatureProtocol 1: Hydrazone LigationProtocol 2: EDC/NHS Coupling
Reaction Hydrazide + Aldehyde → Hydrazone BondHydrazide (as Amine) + Activated Carboxyl → Amide Bond
Nanoparticle Surface Aldehyde-functionalized (-CHO)Carboxyl-functionalized (-COOH)
Key Reagents Mildly acidic buffer (e.g., Acetate, MES)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)
Optimal pH 4.5 - 5.5Activation: 4.5 - 6.0; Coupling: 7.0 - 8.0
Bond Stability Stable; can be reversible under prolonged acidic conditions.[8]Highly stable and considered permanent.
Key Advantage High specificity for carbonyl groups, minimizing side reactions.Widely used, robust chemistry for readily available carboxylated NPs.[12][13]
Key Consideration Requires nanoparticles with aldehyde surface groups.A two-step process is crucial to prevent NP aggregation.[14]

Protocol 1: Hydrazone Ligation to Aldehyde-Functionalized Nanoparticles

This method offers a highly specific covalent linkage by forming a hydrazone bond between the drug's hydrazide group and aldehyde groups on the nanoparticle surface.[15][16]

Principle and Workflow

The workflow involves two main stages: ensuring the nanoparticle surface is functionalized with aldehyde groups, followed by the conjugation reaction in a mildly acidic buffer to promote hydrazone formation.

G cluster_0 Preparation cluster_1 Step 1: NP Surface Activation cluster_2 Step 2: Conjugation cluster_3 Step 3: Purification & Analysis NP Nanoparticles (e.g., with diol surface) Reagent1 Oxidizing Agent (e.g., NaIO₄) Drug Imidazo[1,2-a]pyridine -7-carbohydrazide Solvent1 Drug Solvent (e.g., DMSO) Activation Oxidize surface diols to aldehydes Reagent1->Activation Conjugation React Drug + Aldehyde-NPs (pH 4.5-5.5 Acetate Buffer) Solvent1->Conjugation Wash1 Purify Activated NPs (Centrifugation/Dialysis) Activation->Wash1 NP_CHO Aldehyde-NPs Wash1->NP_CHO NP_CHO->Conjugation Wash2 Purify Conjugate (Remove unreacted drug) Conjugation->Wash2 Final_NP Drug-NP Conjugate Wash2->Final_NP Analysis Characterization (UV-Vis, DLS, FTIR) Final_NP->Analysis

Fig. 1: Workflow for Hydrazone Ligation.
Materials and Reagents
  • Aldehyde-functionalized nanoparticles (or nanoparticles with surface diols for oxidation)

  • This compound (Drug)

  • Sodium meta-periodate (NaIO₄) (if starting from diol-NPs)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Acetate Buffer (100 mM, pH 4.7)

  • Reaction Quencher: Poly(ethylene glycol) methyl ether amine

  • Purification: Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO) or dialysis membrane

  • Deionized (DI) water (18.2 MΩ·cm)

Step-by-Step Protocol

Part A: Nanoparticle Surface Activation (if required) (This part is for nanoparticles with surface diols, e.g., PEG-diol. If using pre-functionalized aldehyde-NPs, proceed to Part B.)

  • Resuspend diol-functionalized nanoparticles in DI water to a concentration of 10 mg/mL.

  • Prepare a fresh solution of 50 mM sodium meta-periodate (NaIO₄) in DI water.

  • Add the NaIO₄ solution to the nanoparticle suspension at a 10-fold molar excess relative to the diol groups.

  • Incubate the reaction for 1 hour at room temperature in the dark (wrap the vial in foil).

  • Purify the resulting aldehyde-functionalized nanoparticles by repeated centrifugation/resuspension in DI water (3 cycles) or by dialysis to remove excess periodate.

  • Resuspend the final aldehyde-NPs in 100 mM Sodium Acetate Buffer (pH 4.7) at 10 mg/mL.

Part B: Conjugation Reaction

  • Prepare a stock solution of this compound at 10 mg/mL in anhydrous DMSO.

  • In a fresh microcentrifuge tube, add 1 mL of the aldehyde-NP suspension (10 mg).

  • Add the drug stock solution to the nanoparticle suspension. A typical starting point is a 5 to 10-fold molar excess of drug relative to the surface aldehyde groups.

    • Scientist's Note: The optimal ratio must be determined empirically. A higher excess drives the reaction to completion but may require more extensive purification.

  • Incubate the reaction for 4-6 hours at room temperature with gentle end-over-end mixing.

Part C: Purification

  • After incubation, quench any remaining aldehyde groups by adding a 50-fold molar excess of a scavenger like PEG-amine and reacting for 30 minutes. This prevents aggregation over time.

  • Transfer the reaction mixture to a centrifugal filter unit (100 kDa MWCO).

  • Centrifuge according to the manufacturer's instructions to separate the nanoparticles from the solution containing unreacted drug and quencher.

  • Discard the filtrate. Resuspend the nanoparticle pellet in fresh DI water.

  • Repeat the wash cycle (steps 3-4) at least three times to ensure complete removal of unbound drug.

  • After the final wash, resuspend the purified Drug-NP conjugate in a suitable storage buffer (e.g., PBS, pH 7.4) and store at 4°C.

Protocol 2: EDC/NHS Coupling to Carboxylated Nanoparticles

This is a robust and widely adopted method for forming a stable amide bond between the hydrazide's terminal amine and a carboxylated nanoparticle surface.[10][12] A two-step protocol is essential to prevent EDC-mediated crosslinking of the nanoparticles.[14]

Principle and Workflow

The carboxyl groups on the NP surface are first activated with EDC and stabilized with NHS to form an amine-reactive NHS-ester. After removing the excess coupling agents, the activated NPs are reacted with the drug.

G cluster_0 Preparation cluster_1 Step 1: NP Activation cluster_2 Step 2: Conjugation cluster_3 Step 3: Purification & Analysis NP_COOH Carboxylated-NPs (-COOH Surface) Buffers Activation Buffer (MES, pH 6.0) Coupling Buffer (PBS, pH 7.4) Drug Imidazo[1,2-a]pyridine -7-carbohydrazide Conjugation React Drug + Activated-NPs in PBS (pH 7.4) Drug->Conjugation Reagents EDC & Sulfo-NHS (freshly prepared) Activation Activate -COOH with EDC/NHS in MES Buffer (pH 6.0) Reagents->Activation Buffers->Activation Wash1 Purify Activated NPs (Remove excess EDC/NHS) Activation->Wash1 NP_NHS NHS-Ester Activated NPs Wash1->NP_NHS NP_NHS->Conjugation Wash2 Purify Conjugate (Remove unreacted drug) Conjugation->Wash2 Final_NP Drug-NP Conjugate Wash2->Final_NP Analysis Characterization (UV-Vis, DLS, FTIR) Final_NP->Analysis

Fig. 2: Workflow for two-step EDC/NHS Coupling.
Materials and Reagents
  • Carboxyl-functionalized nanoparticles (e.g., PLGA-COOH NPs)

  • This compound (Drug)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 100 mM MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification: Centrifugal filter units (e.g., Amicon® Ultra, 100 kDa MWCO)

Step-by-Step Protocol

Part A: Nanoparticle Activation

  • Resuspend carboxylated nanoparticles in Activation Buffer (MES, pH 6.0) to a concentration of 10 mg/mL.

  • Prepare EDC and Sulfo-NHS solutions fresh, immediately before use, in cold Activation Buffer. A typical concentration is 10 mg/mL for each.

    • Causality: EDC is susceptible to hydrolysis. Using fresh, cold solutions maximizes its reactivity for activating the carboxyl groups rather than reacting with water.[12]

  • Add EDC solution to the nanoparticle suspension at a 10-fold molar excess relative to the surface carboxyl groups. Mix gently.

  • Immediately add Sulfo-NHS solution at an equivalent molar concentration to the EDC.

    • Causality: NHS (or its water-soluble analog, Sulfo-NHS) reacts with the unstable O-acylisourea intermediate formed by EDC to create a more stable, amine-reactive NHS-ester, which is less prone to hydrolysis.[13][14]

  • Incubate for 15-20 minutes at room temperature with gentle mixing.

  • Immediately purify the activated nanoparticles to remove excess EDC and NHS. Use a centrifugal filter unit, washing twice with cold Activation Buffer. This step is critical to prevent aggregation in the next stage.[10][14]

Part B: Conjugation Reaction

  • After the final wash, resuspend the activated nanoparticle pellet in Coupling Buffer (PBS, pH 7.4) to the original volume (10 mg/mL).

  • Prepare a stock solution of this compound at 10 mg/mL in anhydrous DMSO.

  • Add the drug stock solution to the activated nanoparticle suspension (a 5 to 10-fold molar excess is a good starting point).

  • Incubate the reaction for 2-4 hours at room temperature with gentle end-over-end mixing.

Part C: Purification

  • Purify the final Drug-NP conjugate using the same centrifugal filtration method described in Protocol 1, Part C. Wash at least three times with PBS (pH 7.4).

  • After the final wash, resuspend the purified conjugate in a suitable storage buffer and store at 4°C.

Characterization and Validation of Nanoconjugates

Confirming successful conjugation and characterizing the final product is a mandatory step for reproducibility and downstream applications.[17][18][19]

Physicochemical Characterization Methods
TechniquePurposeExpected Outcome for Successful Conjugation
UV-Vis Spectroscopy Confirm presence of the drug's chromophore. Quantify drug loading.Appearance of a new absorbance peak corresponding to the Imidazo[1,2-a]pyridine moiety in the nanoparticle spectrum.[20]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and surface charge (Zeta Potential).A slight increase in hydrodynamic diameter. A change in zeta potential, reflecting the alteration of surface chemistry.[20][21]
FTIR Spectroscopy Identify new chemical bonds formed during conjugation.For Hydrazone: Appearance of a C=N stretch (~1620-1650 cm⁻¹). For Amide: Appearance of Amide I (C=O, ~1650 cm⁻¹) and Amide II (N-H, ~1550 cm⁻¹) bands.
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphology, size, and dispersion.Nanoparticles should remain monodisperse and retain their core morphology without significant aggregation.
Protocol: Quantifying Conjugated Drug via UV-Vis Spectroscopy
  • Create a Standard Curve:

    • Prepare a series of known concentrations of the free drug (this compound) in a relevant solvent (e.g., PBS with 5% DMSO).

    • Measure the absorbance of each standard at the drug's λ_max.

    • Plot absorbance vs. concentration to generate a linear standard curve and determine the extinction coefficient.

  • Measure Conjugate Absorbance:

    • To quantify the amount of conjugated drug, lyse a known concentration of the purified Drug-NP conjugate suspension in a solvent that dissolves both the nanoparticle and the drug.

    • Measure the absorbance of this solution at the drug's λ_max.

  • Calculate Drug Loading:

    • Using the standard curve, determine the concentration of the drug in the lysed sample.

    • Calculate the drug loading efficiency and loading capacity using the following formulas:

      • Loading Efficiency (%) = (Mass of Drug in NPs / Initial Mass of Drug Added) x 100

      • Loading Capacity (%) = (Mass of Drug in NPs / Total Mass of Drug-NPs) x 100

References

A consolidated list of references is provided below for further reading and verification of the technical claims and protocols described in this document.

  • Surface Modification of Metallic Nanoparticles for Targeting Drugs. (2023). MDPI.
  • Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. (2018). PubMed. [Link]

  • Recent advances in surface decoration of nanoparticles in drug delivery. (n.d.). Frontiers. [Link]

  • The Future of Drug Delivery: Nanoparticle Surface Modification. (n.d.). Longdom Publishing. [Link]

  • Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. (n.d.). ACS Omega. [Link]

  • Full article: Surface Modification of Functional Nanoparticles for Controlled Drug Delivery. (n.d.). Taylor & Francis Online. [Link]

  • Click-chemistry for nanoparticle-modification. (n.d.). RSC Publishing. [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (n.d.). NIH. [Link]

  • Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). ACS Applied Nano Materials. [Link]

  • Application of click chemistry in nanoparticle modification and its targeted delivery. (2018). NIH. [Link]

  • Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. (n.d.). IRJEdT. [Link]

  • Advanced Analytical Techniques for Characterizing Nanoparticle-Drug Conjugates: Enhancing Cancer Therapy through Precision and Innovation. (2024). World Journal of Current Medical and Pharmaceutical Research. [Link]

  • Metal-Free Click Chemistry for Targeted Antibody-Nanoparticle Conjugation. (2025). Technology Networks. [Link]

  • Nanopartz All About EDC Chemistry with Gold Nanoparticles. (n.d.). Nanopartz. [Link]

  • Surface-functionalized nanoparticles for controlled drug delivery. (n.d.). PubMed. [Link]

  • Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. (2020). Wilhelm Lab. [Link]

  • Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2025). PMC - NIH. [Link]

  • Conjugation of Nucleic Acids and Drugs to Gold Nanoparticles. (2022). NCBI - NIH. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). Chemical Reviews. [Link]

  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. (2024). Polymer Chemistry. [Link]

  • Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation. (n.d.). PMC - NIH. [Link]

  • Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. (n.d.). PMC - NIH. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH. [Link]

  • GOLD NANOPARTICLE CONJUGATION Adsorption or Covalent Binding?. (n.d.). Aurion. [Link]

  • Comprehensive Guide to Gold Nanoparticle Conjugation. (n.d.). Hiyka. [Link]

  • Synthesis and Bioconjugation of Gold Nanoparticles as Potential Molecular Probes for Light-Based Imaging Techniques. (2007). NIH. [Link]

  • Protocol. (n.d.). IMRA America. [Link]

  • (PDF) Advanced Analytical Techniques for Characterizing Nanoparticle-Drug Conjugates: Enhancing Cancer Therapy through Precision and Innovation. (2024). ResearchGate. [Link]

  • Oxime and Hydrazone Reactions in Bioconjugation. (2024). AxisPharm. [Link]

  • A Comprehensive Physicochemical Analysis Focusing on the Characterization and Stability of Valsartan Silver Nano-Conjugates. (2026). MDPI. [Link]

  • Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (n.d.). ResearchGate. [Link]

  • Advanced Analytical Techniques for Characterizing Nanoparticle-Drug Conjugates: Enhancing Cancer Therapy through Precision and Innovation. (2024). R Discovery. [Link]

  • An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a]... (2019). RSC Publishing. [Link]

  • Nanoparticle characterization: State of the art, challenges, and emerging technologies. (n.d.). NIH. [Link]

  • Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2024). PMC - NIH. [Link]

  • Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay. (n.d.). ResearchGate. [Link]

  • Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. (n.d.). Analyst (RSC Publishing). [Link]

  • Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. (2014). PubMed. [Link]

  • (PDF) An efficient synthesis of new imidazo[1,2- : A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). ResearchGate. [Link]

  • Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay. (2021). PubMed. [Link]

  • Chemical Conjugation in Drug Delivery Systems. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of imidazo[1,2- a ]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides. (n.d.). ResearchGate. [Link]

  • Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles. (2017). YouTube. [Link]

  • A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. (2021). MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (n.d.). PMC - NIH. [Link]

  • (PDF) Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification. (2017). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience to help you navigate the challenges of this synthesis and significantly improve your yields. This guide is structured to address specific issues you may encounter, moving from the synthesis of the key ester intermediate to its final conversion into the target carbohydrazide.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. First, the core heterocyclic scaffold, Ethyl Imidazo[1,2-a]pyridine-7-carboxylate, is constructed. This is followed by the conversion of the ethyl ester group into the desired carbohydrazide via hydrazinolysis. Optimizing each of these stages is critical for achieving a high overall yield.

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Hydrazinolysis A Substituted 2-Aminopyridine C Ethyl Imidazo[1,2-a]pyridine- 7-carboxylate (Intermediate) A->C Cyclocondensation B Ethyl Bromopyruvate or similar α-halocarbonyl B->C Cyclocondensation D Hydrazine Hydrate (N₂H₄·H₂O) E Imidazo[1,2-a]pyridine- 7-carbohydrazide (Final Product) C->E D->E Nucleophilic Acyl Substitution

Caption: Two-stage synthesis of this compound.

Part 1: Synthesis of the Ester Intermediate (Ethyl Imidazo[1,2-a]pyridine-7-carboxylate)

The formation of the imidazo[1,2-a]pyridine ring system is a cornerstone of this synthesis. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate.[1][2]

Optimized Experimental Protocol

This protocol is based on established methods for the synthesis of similar imidazo[1,2-a]pyridine esters.[1][3]

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine (1.0 eq.) in a suitable solvent like ethanol or tetrahydrofuran (THF), add ethyl 3-bromopyruvate (1.0-1.1 eq.) dropwise at room temperature.

  • Initial Reaction: Stir the mixture at room temperature. An initial nucleophilic substitution will occur, often forming a solid pyridinium salt intermediate.

  • Cyclization: Heat the reaction mixture to reflux for 4-16 hours. The heating promotes an intramolecular condensation and dehydration, leading to the formation of the fused bicyclic ring system.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. If a solid has precipitated, it may be the product or a salt byproduct.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a mild base solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate or dichloromethane.[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Ethyl Imidazo[1,2-a]pyridine-7-carboxylate.

Troubleshooting Guide: Ester Synthesis

Q1: My cyclization reaction yield is poor. What are the likely causes?

A1:

  • Purity of Starting Materials: Ensure your 2-aminopyridine is pure. Impurities can interfere with the initial N-alkylation. Similarly, ethyl bromopyruvate can degrade; use freshly distilled or high-purity reagent.

  • Reaction Temperature & Time: Inadequate heating can lead to incomplete cyclization. Ensure you are at a true reflux for a sufficient duration. Monitor via TLC to determine the optimal reaction time. Some variations of this reaction may benefit from microwave irradiation to reduce reaction times and improve yields.[2][5]

  • Solvent Choice: While ethanol is common, other solvents like dioxane or DMF can sometimes improve solubility and reaction rates for less reactive substrates.[1]

Q2: TLC shows multiple spots, and I'm struggling to isolate the desired product. What's happening?

A2:

  • Side Reactions: The formation of regioisomers is a common issue in imidazopyridine synthesis, depending on the substitution pattern of the starting aminopyridine.[1] Careful purification by column chromatography is essential to separate these isomers.

  • Incomplete Reaction: One of the spots could be the uncyclized pyridinium salt intermediate. If this is the case, you may need to increase the reflux time or temperature.

  • Degradation: Imidazopyridines can be sensitive to strongly acidic or basic conditions, especially at high temperatures. Ensure your workup procedure is mild.

Part 2: Hydrazinolysis: Converting the Ester to the Carbohydrazide

This is the most critical step for obtaining your final product. The reaction, known as hydrazinolysis, involves the nucleophilic substitution of the ester's alkoxy group (-OEt) with hydrazine (–NHNH₂).[6] While seemingly straightforward, several parameters must be tightly controlled to maximize yield and purity.

Optimized Experimental Protocol

This protocol synthesizes insights from multiple sources to provide a robust procedure for high-yield hydrazide formation.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Ethyl Imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq.) in a minimal amount of a protic solvent like absolute ethanol or methanol.

  • Reagent Addition: Add a significant molar excess of hydrazine hydrate (N₂H₄·H₂O), typically 10 to 20 equivalents.[7] This is the single most critical factor for ensuring high conversion and preventing side reactions.

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80°C) and maintain for 3-12 hours.[7][8] The exact time will depend on the reactivity of your specific ester.

  • Monitoring: The reaction can be monitored by TLC. The product carbohydrazide is typically much more polar than the starting ester, so it will have a significantly lower Rf value.

  • Product Isolation:

    • Upon completion, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator. The carbohydrazide product, being less soluble in ethanol than the ester, will often precipitate as a crystalline solid.[7]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material and residual hydrazine.[9]

    • Dry the product under vacuum.

Troubleshooting Guide: Hydrazinolysis

Q1: My ester-to-hydrazide conversion is low or incomplete.

A1:

  • Insufficient Hydrazine: This is the most common cause. The reaction is an equilibrium, and a large excess of hydrazine is required to drive it to completion. Increase the equivalents of hydrazine hydrate to 15x or even 20x.[7]

  • Inadequate Reaction Time/Temperature: Some sterically hindered esters require longer reflux times (up to 17 hours in some reported cases) or higher temperatures.[7] Ensure you are at a steady reflux.

  • Solvent Volume: Using the minimum volume of solvent necessary to dissolve the ester at reflux temperature can help increase the effective concentration of reactants and accelerate the reaction.[7]

Q2: I am getting a sticky solid or oil instead of a crystalline product.

A2:

  • Excess Hydrazine: While necessary for the reaction, excess hydrazine hydrate can sometimes prevent your product from crystallizing. After cooling, if no precipitate forms, try removing the solvent and excess hydrazine under reduced pressure. The resulting residue can then be triturated with a solvent like diethyl ether or cold ethanol to induce crystallization.

  • Purity: Impurities from the previous step can inhibit crystallization. Ensure your ester intermediate is highly pure before starting the hydrazinolysis.

  • Workup: If precipitation fails, concentrate the reaction mixture and add it to cold water. The hydrazide is often much less soluble in water than hydrazine hydrate, leading to precipitation. The product can then be filtered off.[7]

Q3: I suspect I am forming an N,N'-diacylhydrazine byproduct (R-CO-NH-NH-CO-R). How can this be avoided?

A3: This side product forms when a molecule of the newly formed hydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is a classic problem when the amount of hydrazine is insufficient. Using a large excess (10-20 fold) of hydrazine hydrate effectively prevents this , as the ester is far more likely to react with the abundant hydrazine than with the much lower concentration of the product hydrazide.[7]

Frequently Asked Questions (FAQs)
QuestionAnswer
What are the primary safety concerns? Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid heating hydrazine in a closed system.
Why is ethanol or methanol the preferred solvent? Protic solvents like ethanol and methanol are ideal for hydrazinolysis. They effectively dissolve both the ester and hydrazine hydrate and facilitate the proton transfer steps involved in the reaction mechanism.[6] Using absolute (dry) ethanol is often recommended.[7]
Can I run the reaction without a solvent (neat)? Yes, some procedures call for reacting the ester with excess neat hydrazine hydrate under reflux.[7] This can be very effective but requires careful temperature control to avoid decomposition.
How do I confirm the identity of my final product? Characterization should be done using standard analytical techniques. In FTIR spectroscopy, you should see the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and the shift of the carbonyl (C=O) stretch. ¹H NMR will show the appearance of new, exchangeable N-H protons. Mass spectrometry should confirm the expected molecular weight.[10]
How should the final carbohydrazide product be stored? Carbohydrazides are generally stable solids. Store the final, dry product in a tightly sealed container in a cool, dark, and dry place.
Summary of Key Optimization Parameters
ParameterRecommendation for High YieldRationale
Hydrazine Hydrate Stoichiometry 10-20 molar equivalentsDrives the reaction to completion; prevents the formation of N,N'-diacylhydrazine byproduct.[7]
Solvent Absolute Ethanol or Methanol (minimal volume)Excellent solubility for reactants; facilitates the reaction mechanism.[6][7]
Temperature Reflux (70-80°C)Provides sufficient activation energy for the reaction without causing significant degradation.[8]
Reaction Time 3-12 hours (monitor by TLC)Ensures complete consumption of the starting ester, which can be slow to react.[7]
Product Isolation Cooling/Precipitation from reaction mixtureOften provides a simple and effective method for isolating the pure product without extensive purification.[7]
References
  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7134-7142. [Link]

  • ResearchGate. (2019). An efficient synthesis of new imidazo[1,2- a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. [Link]

  • SciSpace. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. [Link]

  • ResearchGate. (2019). Synthesis of imidazo[1,2- a ]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides. [Link]

  • Zholdassova, S., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). [Link]

  • Gulea, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Ataman Kimya. Carbohydrazide. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for coupling Imidazo[1,2-a]pyridine-7-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful coupling reactions. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its carbohydrazide derivatives are valuable intermediates for the synthesis of a wide range of bioactive molecules.[1][2][3][4] This guide will equip you with the knowledge to navigate the nuances of amide bond formation with this specific heterocyclic system.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of coupling reactions with this compound.

1. What are the most suitable coupling reagents for this compound?

The choice of coupling reagent is critical for a successful reaction. For carbohydrazides, standard peptide coupling reagents are generally effective. The selection depends on factors like the steric hindrance of the coupling partners, desired reaction time, and cost. Here's a comparison of commonly used reagents:

Coupling ReagentAdvantagesDisadvantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High reactivity, fast reaction times, low racemization.[5]Higher cost, can be sensitive to moisture.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Good reactivity, widely used, less expensive than HATU.Can lead to guanidinium byproducts.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)Water-soluble byproducts (urea from EDC) are easily removed, cost-effective.Can lead to racemization, HOBt has explosive properties when dry.
T3P (Propylphosphonic Anhydride)High reactivity, broad functional group tolerance, byproducts are water-soluble.Can be corrosive, requires careful handling.
DCC/HOBt (Dicyclohexylcarbodiimide / Hydroxybenzotriazole)Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.

For this compound, starting with a workhorse reagent like HATU or EDC/HOBt is a good strategy.

2. How do I choose the optimal solvent for the coupling reaction?

The solvent should be anhydrous and capable of dissolving all reactants. Common choices include:

  • Dimethylformamide (DMF): Excellent solvating properties for a wide range of compounds.

  • Dichloromethane (DCM): Good for less polar substrates and allows for easy removal by evaporation.

  • Acetonitrile (ACN): A polar aprotic solvent that can be a good alternative to DMF.

  • Tetrahydrofuran (THF): A less polar option, but can be effective.

For this compound, DMF is often the solvent of choice due to the likely polar nature of the starting material and the coupled product.

3. What is the recommended reaction temperature and time?

Most coupling reactions are performed at room temperature (20-25 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 2 to 24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but this may increase the risk of side reactions.

4. What are the common side reactions and how can they be minimized?

Potential side reactions include:

  • Racemization: Loss of stereochemical integrity at an adjacent chiral center. Using additives like HOBt or performing the reaction at lower temperatures can minimize this.

  • Formation of N-acylurea: A common byproduct when using carbodiimide reagents like DCC or EDC.[6]

  • Double acylation: If the coupling partner has multiple nucleophilic sites. Using a limiting amount of the acylating agent can help.

  • Decomposition of the starting material or product: The imidazo[1,2-a]pyridine core is generally stable, but prolonged reaction times at elevated temperatures should be avoided.

5. How should I monitor the progress of the reaction?

  • TLC: A simple and effective method. Use a suitable mobile phase to achieve good separation between the starting materials and the product. Visualize the spots under UV light.

  • LC-MS: Provides more definitive information about the presence of the desired product and any byproducts by giving their mass-to-charge ratio.

6. What are the recommended purification methods for the final product?

The purification strategy will depend on the properties of the product. Common methods include:

  • Column Chromatography: Silica gel is the most common stationary phase. The choice of eluent will depend on the polarity of the product.

  • Preparative HPLC: For more challenging separations or to achieve high purity.

  • Crystallization: If the product is a solid and a suitable solvent system can be found.

  • Washing/Extraction: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with appropriate solvents to remove impurities.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient activation of the carboxylic acid - Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure your coupling reagent is not degraded; use a fresh bottle.
Poor solubility of reactants - Try a different solvent or a solvent mixture (e.g., DMF/DCM).- Gently warm the reaction mixture to aid dissolution.
Steric hindrance - If either the carboxylic acid or the this compound is sterically hindered, a more reactive coupling reagent and longer reaction times may be necessary.- Consider converting the carboxylic acid to a more reactive species like an acid chloride, though this can be harsh.[5]
Presence of water in the reaction - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry - Carefully check the molar equivalents of all reactants. A slight excess of the carboxylic acid (1.1-1.2 equivalents) is often beneficial.

Problem 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Steps
Side reactions of the coupling reagent - If using a carbodiimide, the formation of N-acylurea is common. Optimize the reaction time to favor product formation.- The choice of coupling reagent can influence the byproduct profile.
Epimerization/Racemization - Add a racemization suppressor like HOBt or OxymaPure.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Reaction with impurities - Ensure the purity of your starting materials using techniques like NMR or LC-MS.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product has similar polarity to starting materials or byproducts - Optimize your column chromatography conditions (try different solvent systems, use a gradient elution).- Consider using a different stationary phase (e.g., alumina).- Preparative HPLC may be necessary.
Insoluble byproducts (e.g., DCU) - If using DCC, filter the reaction mixture before workup to remove the DCU precipitate.

III. Experimental Protocols

This section provides a general, step-by-step protocol for the coupling of this compound with a generic carboxylic acid.

Protocol 1: Coupling using HATU

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Activation: To this solution, add HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Addition of Carbohydrazide: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Coupling using EDC/HOBt

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

IV. Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Dissolve Carboxylic Acid and Carbohydrazide in Anhydrous Solvent add_reagents Add Coupling Reagent and Base (if required) prep_reactants->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: A general experimental workflow for the coupling of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_solubility Are all reactants soluble? check_reagents->check_solubility Yes action1 Use fresh, anhydrous reagents and solvents. check_reagents->action1 No check_activation Is the coupling reagent strong enough? check_solubility->check_activation Yes action2 Try a different solvent or gently warm. check_solubility->action2 No check_temp Is the reaction temperature optimal? check_activation->check_temp Yes action3 Use a more powerful coupling reagent. check_activation->action3 No action4 Try gentle heating (monitor for side reactions). check_temp->action4 No further_investigation Investigate steric hindrance or other substrate-specific issues. check_temp->further_investigation Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No yes4 Yes no4 No

Caption: A decision tree to troubleshoot low yield in coupling reactions.

V. References

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(15), 8403–8411. [Link]

  • Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1481–1484. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Rani, N., et al. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. ResearchGate. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36563–36574. [Link]

  • Al-Tel, T. H. (2010). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 15(5), 3125–3137. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 63, 01001. (2023). [Link]

  • Li, Y., et al. (2022). Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis of amides directly from carboxylic acids and hydrazines. SciProfiles. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2386–2393. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]

  • Reddy, T. S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 169–178. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]

  • Examples of well-known drugs containing imidazo [ 1, 2 - a ] pyridine. ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(2), 607. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 23(23), 2540–2579. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

Sources

Common side products in the synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-7-carbohydrazide and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common synthetic challenges, with a specific focus on the identification and mitigation of side products. The information herein is synthesized from established chemical literature and practical experience to ensure both accuracy and applicability in a laboratory setting.

Section 1: Foundational Synthetic Strategies & Mechanistic Overview

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] Its synthesis is well-established, typically involving the cyclocondensation of a 2-aminopyridine derivative with a suitable C2 synthon, most commonly an α-halocarbonyl compound.[1][3]

For the specific synthesis of the 7-carbohydrazide isomer, the most logical and controllable approach involves a two-step sequence:

  • Formation of the Core Scaffold: Synthesis of an Imidazo[1,2-a]pyridine ring bearing a precursor functional group at the C7 position (e.g., an ester or nitrile). This is typically achieved by starting with a 4-substituted-2-aminopyridine.

  • Functional Group Interconversion: Conversion of the precursor group into the desired carbohydrazide moiety, most commonly via hydrazinolysis of a corresponding ester.[4]

This strategy provides better control over regiochemistry and avoids potential side reactions associated with carrying the reactive hydrazide group through the initial cyclization.

Below is a generalized diagram illustrating the key cyclization step and highlighting potential pitfalls that give rise to common side products.

cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_side_products Potential Side Products SM1 2-Amino-4-cyanopyridine (or other C7 precursor) Intermediate N-Alkylated Intermediate (Uncyclized) SM1->Intermediate SN2 Attack (Pyridyl Nitrogen) SM2 α-Halo Ketone/Ester (e.g., Bromoacetaldehyde) SM2->Intermediate Product Imidazo[1,2-a]pyridine (C7 Precursor) Intermediate->Product Intramolecular Cyclization & Aromatization Side1 Incomplete Cyclization (Isolated Intermediate) Intermediate->Side1 Reaction Stop/ Suboptimal Conditions Side2 N-Oxide Formation Product->Side2 Unwanted Oxidation

Caption: Generalized reaction pathway for Imidazo[1,2-a]pyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction is sluggish, and I'm isolating a significant amount of the N-alkylated, uncyclized intermediate instead of my target imidazopyridine. What's going wrong?

Answer: This is a classic case of incomplete cyclization and is one of the most common hurdles in this synthesis. The reaction proceeds in two main stages: (1) Initial SN2 reaction where the endocyclic pyridine nitrogen attacks the α-halocarbonyl, followed by (2) intramolecular cyclization of the exocyclic amino group onto the carbonyl, and subsequent dehydration/aromatization. Isolating the intermediate means the second step is failing.

Causality & Troubleshooting Steps:

  • Insufficient Thermal Energy: The cyclization/dehydration step often requires a higher activation energy than the initial N-alkylation.

    • Solution: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from ethanol to DMF or refluxing toluene). Many protocols call for reflux conditions to drive the reaction to completion.[5]

  • Inefficient Water Removal: The final aromatization step involves the elimination of a water molecule. According to Le Châtelier's principle, if water is not removed, the equilibrium can be inhibited.

    • Solution: For reactions in non-aqueous, high-boiling solvents like toluene, employ a Dean-Stark trap to physically remove water as it forms.[5]

  • Sub-optimal pH: The nucleophilicity of the exocyclic amino group is pH-dependent. If the reaction medium becomes too acidic (e.g., from HBr evolved during the initial alkylation), the amino group will be protonated, rendering it non-nucleophilic and halting the cyclization.

    • Solution: Add a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. This neutralizes the acid generated in situ without interfering with the primary reaction pathway.

Q2: I'm observing a product with a mass 16 units higher than my target molecule (M+16). I suspect an N-oxide. How can I prevent its formation?

Answer: Your suspicion is likely correct. The pyridine nitrogen in the Imidazo[1,2-a]pyridine ring system is susceptible to oxidation, leading to the formation of a stable N-oxide.[5] This is especially prevalent if your synthesis involves oxidative conditions or if certain reagents are not purified.

Causality & Prevention:

  • Oxidative Reagents or Conditions: Some modern methods for imidazopyridine synthesis use oxidants like copper catalysts with air, or iodine.[6][7] While efficient, these can lead to over-oxidation.

    • Prevention: If using a classic cyclocondensation (Tchichibabin-type) reaction, ensure you are not inadvertently introducing oxidants. If using an oxidation-based protocol, carefully control the stoichiometry of the oxidizing agent.

  • Peroxides in Solvents: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage. These can also act as unwanted oxidants.

    • Prevention: Always use freshly distilled or certified peroxide-free solvents.

  • Air Oxidation: For some electron-rich derivatives, prolonged heating in the presence of air can be sufficient to cause partial N-oxidation.

    • Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

Remediation: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle using reagents like phosphorus trichloride (PCl₃) or via catalytic hydrogenation (e.g., with Raney Nickel).[5]

Q3: During a multi-component synthesis, I'm getting a major side product that seems to be missing one of the reagent fragments. Why does this happen?

Answer: This is a known issue in multi-component reactions (MCRs), which rely on a delicate sequence of concurrent reaction steps. If one step in the cascade is significantly slower than the others, or if one component is less reactive, a "shortcut" pathway can emerge, leading to a product derived from a subset of the starting materials.

Causality & Mitigation:

  • Mismatched Reaction Rates: In a five-component synthesis of a related carbohydrazide, a key side product was identified as a four-component structure formed because the acetophenone failed to participate in the initial condensation with cyanoacetohydrazide.[8] The subsequent steps involving the other four components proceeded to yield a stable, but incorrect, final product.

    • Mitigation: To ensure full participation, consider a semi-sequential approach. Pre-reacting the components of the slowest step can form a stable intermediate that is then introduced to the other reagents. For the example cited, allowing the cyanoacetohydrazide and acetophenone to react for a sufficient time before adding the other components was necessary to achieve the pure five-component product.[8]

Q4: My final purified product shows the presence of the corresponding carboxylic acid upon storage or during analysis. What is causing this degradation?

Answer: The carbohydrazide functional group (-CONHNH₂) is generally stable but can be susceptible to hydrolysis back to the corresponding carboxylic acid (-COOH) under certain conditions.

Causality & Prevention:

  • Acidic or Basic Conditions: Hydrolysis is catalyzed by both acid and base. This can occur during aqueous workup, purification via chromatography, or even during analysis if the wrong solvent system is used.

    • Prevention (Workup/Purification): Use a neutral workup procedure. If extractions are necessary, use deionized water and avoid strong acids or bases. For chromatography, use a buffered mobile phase or pre-neutralize the silica gel with a small amount of a volatile base like triethylamine mixed into the eluent.

  • Storage: Storing the compound in a non-anhydrous solvent or in a humid environment can lead to slow hydrolysis over time.

    • Prevention (Storage): Store the final compound as a dry solid in a desiccator under an inert atmosphere. If a solution is required, use a dry, aprotic solvent.

Section 3: Recommended Synthetic Protocol & Workflow

This protocol outlines a reliable two-step synthesis for this compound, designed to minimize side product formation.

Step 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate

This step involves the cyclocondensation of 2-amino-4-cyanopyridine with an α-bromo ketone, followed by hydrolysis of the nitrile and esterification. A more direct route, if the starting material is available, would be to use an ethyl 2-aminopyridine-4-carboxylate derivative. Here we present the common Tchichibabin-type reaction.

  • To a solution of 2-amino-4-cyanopyridine (1.0 eq.) in anhydrous ethanol (EtOH), add ethyl 2-bromoacetate (1.1 eq.) and sodium bicarbonate (1.5 eq.).

    • Rationale: Ethanol is a common solvent for this reaction. NaHCO₃ is a mild base used to neutralize the HBr formed during the reaction, preventing protonation of the amino group.[9]

  • Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).

    • Rationale: Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps.[3]

  • Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl imidazo[1,2-a]pyridine-7-carboxylate.

Step 2: Hydrazinolysis to this compound

This is a standard conversion of an ester to a hydrazide.[4]

  • Dissolve the ethyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq.) from Step 1 in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq.) to the solution.

    • Rationale: A large excess of hydrazine hydrate is used to drive the reaction to completion.

  • Heat the mixture to reflux for 4-8 hours. The product often precipitates out of the solution upon cooling.

  • Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or chromatography to obtain the final this compound.

Start Start: 2-Amino-4-cyanopyridine + Ethyl 2-bromoacetate Step1 Step 1: Cyclocondensation Solvent: EtOH Base: NaHCO3 Condition: Reflux Start->Step1 QC1 QC Check: TLC for completion Step1->QC1 Workup1 Workup & Purification: Filter, Concentrate, Column Chromatography QC1->Workup1 Reaction Complete Intermediate Isolated Intermediate: Ethyl Imidazo[1,2-a]pyridine -7-carboxylate Workup1->Intermediate Step2 Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate Solvent: EtOH Condition: Reflux Intermediate->Step2 Workup2 Workup & Purification: Precipitate/Filter or Recrystallize Step2->Workup2 Final Final Product: Imidazo[1,2-a]pyridine -7-carbohydrazide Workup2->Final

Caption: Recommended two-step workflow for the synthesis of the target compound.

Section 4: Side Product Summary Table
Side ProductProbable CauseKey Identifier (MS/NMR)Prevention / Solution Strategy
Uncyclized Intermediate Insufficient heat; inefficient water removal; acidic pH.[5]Absence of bicyclic ring signals in NMR; mass corresponds to combined starting materials.Increase temperature; use a Dean-Stark trap; add a mild, non-nucleophilic base (e.g., NaHCO₃).
N-Oxide Derivative Unwanted oxidation from air, peroxides, or oxidative reagents.[5]Mass Spec shows M+16 peak.Run under inert atmosphere; use peroxide-free solvents; control stoichiometry of any oxidants.
Regioisomers Use of an incorrectly substituted or a mixture of starting 2-aminopyridines.Mixture of products with same mass but different NMR spectra (especially aromatic region).Start with a pure, correctly substituted 2-aminopyridine (e.g., 2-amino-4-cyanopyridine for the 7-isomer).
Hydrolyzed Product (Carboxylic Acid) Exposure to acid or base during workup, purification, or storage.Mass Spec shows M-15 peak (loss of NHNH₂ replaced by OH); broad -OH peak in IR/NMR.Use neutral workup/purification conditions; store as a dry solid in a desiccator.
References
  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7168-7174. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. Available at: [Link]

  • Bayat, M. (2019). Synthesis of imidazo[1,2-a]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides. ResearchGate. Available at: [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a] - SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Available at: [Link]

  • Yazdani, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Majumder, S., & Choudhury, P. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(42), 8761-8775. [Link]

  • de la Torre, D. F., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(2), M1382. [Link]

  • Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38229-38241. [Link]

  • Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35157-35171. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Imidazo[1,2-a]pyridine-7-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. The stability and purity of this compound are paramount for reproducible experimental outcomes and the integrity of downstream applications, such as the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights into the potential degradation pathways of this molecule and offers robust, actionable strategies for its prevention.

Quick Reference: Recommended Storage Conditions

For optimal stability, proper storage is non-negotiable. The bifunctional nature of the molecule—containing both a relatively stable imidazopyridine core and a reactive carbohydrazide group—dictates stringent storage requirements.[3][4] The following table summarizes the ideal conditions.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows the kinetics of hydrolytic and oxidative reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)The carbohydrazide moiety is a strong reducing agent and, along with the electron-rich imidazopyridine ring, is susceptible to oxidation.[7][][9] An inert atmosphere displaces oxygen, preventing autoxidation.
Light Protect from Light (Amber Vial)Imidazopyridine derivatives can be photosensitive, undergoing degradation upon exposure to UV or even visible light, often through pathways involving reactive oxygen species.[9][10]
Humidity Protect from Moisture (Desiccated environment)The carbohydrazide functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic impurities.[5][11]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThese materials can directly react with and degrade the carbohydrazide group.[5][6]

Frequently Asked Questions (FAQs)

This section addresses the most common user queries regarding the handling and storage of this compound.

Q1: What are the primary physical signs of compound degradation?

A: Visual inspection can be the first line of defense. Key indicators of degradation include:

  • Color Change: A shift from a white or off-white powder to yellow or brown often indicates oxidation or photodecomposition.

  • Change in Physical State: Clumping or the appearance of a sticky residue can suggest the absorption of moisture and subsequent hydrolysis.

  • Reduced Solubility: The formation of degradation products, which may be less soluble or polymeric in nature, can lead to difficulty in dissolving the compound in solvents where it was previously soluble.

Q2: Why is an inert atmosphere so critical for this specific compound?

A: The necessity for an inert atmosphere stems from two core chemical liabilities. First, the carbohydrazide group is a hydrazine derivative, possessing strong reducing properties that make it highly susceptible to oxidation by atmospheric oxygen.[4] Second, the imidazo[1,2-a]pyridine ring system is electron-rich and can also undergo oxidative degradation, a process that can be catalyzed by light or trace metal impurities.[][9] Storing under argon or nitrogen effectively removes the primary oxidizing agent (O₂) from the vial, drastically slowing these degradation pathways.

Q3: Is it acceptable to store this compound in solution for an extended period?

A: Long-term storage in solution is strongly discouraged. The carbohydrazide moiety is prone to hydrolysis, a reaction that is significantly accelerated in aqueous solutions or protic solvents (like methanol or ethanol), especially if trace amounts of acid or base are present.[5][11] For experimental use, it is best practice to prepare solutions fresh and use them immediately. If a solution must be stored for a short period (e.g., during a workday), use an anhydrous, aprotic solvent (such as DMSO or DMF), keep it refrigerated, and protect it from light.

Q4: How can I safely handle the compound to prevent moisture-induced degradation?

A: Moisture is a key initiator of hydrolysis.[11] To prevent its introduction:

  • Always allow the sealed container to equilibrate to room temperature before opening. Opening a cold vial will cause atmospheric moisture to condense on the cold powder.

  • Handle the solid in a controlled, low-humidity environment, such as a glove box or a desiccator.

  • After dispensing the required amount, promptly and securely reseal the container, purge the headspace with an inert gas if possible, and return it to the recommended 2-8°C storage conditions.

Understanding the Degradation Pathways

A fundamental understanding of the chemical liabilities of this compound is essential for designing effective stabilization strategies. The primary degradation routes are hydrolysis, oxidation, and photolysis.

parent This compound parent->p1 parent->p2 parent->p3 hydrolysis_prod Imidazo[1,2-a]pyridine-7-carboxylic Acid + Hydrazine oxidation_prod Oxidized Species (e.g., Diimide, N-Oxides) photo_prod Photodegradation Products (Radical Species, Ring-Opened Products) p1->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) p2->oxidation_prod Oxidation (O₂, Metal Ions) p3->photo_prod Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: This is the cleavage of the amide-like bond in the carbohydrazide group by water. This reaction yields Imidazo[1,2-a]pyridine-7-carboxylic acid and hydrazine. The rate of hydrolysis is highly dependent on pH, temperature, and water availability. Studies on similar hydrazide-based conjugates show that stability increases as the pH approaches neutral.[11]

  • Oxidation: As a strong reducing agent, the carbohydrazide moiety can be readily oxidized by atmospheric oxygen (autoxidation), peroxides, or trace metal ions.[7] This can lead to the formation of a diimide intermediate, which can further react or decompose. Concurrently, the imidazopyridine ring itself is susceptible to oxidation, potentially forming N-oxides or other oxidized artifacts.[9][12]

  • Photodegradation: Imidazopyridine derivatives have been shown to be photosensitive, capable of absorbing UVA/B light.[10] This can lead to the formation of excited states that generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the molecule.[9][10] This can result in complex degradation profiles, including the formation of radical species and ring-opened products.

Troubleshooting Guide: When Degradation is Suspected

Observed ProblemPotential Cause(s)Recommended Action
The compound has changed from white to yellow/brown. Oxidation of the hydrazide or imidazopyridine ring; Photodecomposition.1. Cease use of the material in critical experiments. 2. Perform a purity check using the HPLC method outlined in Section 5. 3. If purity is compromised (>5% degradation), discard the lot. 4. Review storage and handling procedures to ensure exclusion of oxygen and light.
The compound shows poor or incomplete solubility. Formation of insoluble degradation products; Polymerization via side reactions; Presence of hydrolyzed carboxylic acid.1. Attempt sonication to aid dissolution. 2. If solubility issues persist, analyze the material for purity. The presence of multiple degradation peaks in an HPLC chromatogram is a strong indicator. 3. If the material is deemed impure, it should be discarded.
Analytical data (HPLC, NMR, MS) shows unexpected signals. Chemical degradation has occurred, leading to the formation of new chemical entities.1. Halt all ongoing experiments with the suspect batch. 2. Utilize the stability-indicating HPLC method (Section 5) to quantify the level of degradation. 3. If possible, use techniques like LC-MS to identify the mass of the impurities, which can help confirm the degradation pathway (e.g., matching the mass of the hydrolyzed carboxylic acid).[13][14]
Inconsistent experimental results from batch to batch. One or more batches may have degraded during storage, leading to lower effective concentrations of the active compound.1. Immediately qualify the purity of all batches in use. 2. Establish a routine quality control check for incoming materials and materials that have been in storage for an extended period.

Protocol: Stability-Indicating HPLC-UV Method

To ensure the trustworthiness of your experimental results, a self-validating analytical method is required. This reverse-phase HPLC-UV protocol is designed to separate the parent this compound from its potential degradation products, thereby serving as a stability-indicating method.[15][16]

prep Sample Preparation (Accurate weighing, dissolution in diluent) inject HPLC Injection (e.g., 10 µL) prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (Monitor at λmax, e.g., ~280-320 nm) separate->detect analyze Data Analysis (Integration of Peaks) detect->analyze assess Purity Assessment (% Area = [Parent Peak Area / Total Peak Area] * 100) analyze->assess

Caption: Workflow for HPLC-UV purity analysis.

5.1. Principle

This method uses reverse-phase chromatography to separate compounds based on their polarity. The parent compound will have a characteristic retention time. More polar degradation products (like the hydrolyzed carboxylic acid) will typically elute earlier, while less polar products will elute later. Purity is assessed by calculating the area percentage of the parent peak relative to the total area of all peaks in the chromatogram.

5.2. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid or Ammonium acetate (for mobile phase modification).

  • This compound reference standard and test samples.

5.3. Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier helps to produce sharp, symmetrical peaks by protonating acidic and basic sites on the analytes and the column's residual silanols.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh ~5 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is your stock solution.

  • Sample Solution Preparation (e.g., 0.1 mg/mL):

    • Prepare the test sample in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: Set to the absorbance maximum (λmax) of the imidazopyridine chromophore (requires initial determination with a UV scan, typically in the 280-320 nm range).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Rationale: A gradient elution is crucial for a stability-indicating method as it can resolve degradation products with a wide range of polarities that might not elute under isocratic conditions.[17]

  • Data Interpretation:

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution. Identify the parent peak by comparing its RT to the standard.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

Best Practices for Long-Term Storage & Formulation

  • Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use quantities in separate vials. This prevents the entire stock from being repeatedly exposed to the atmosphere each time a sample is needed.

  • Container Choice: Use amber glass vials with PTFE-lined screw caps. Glass is inert, amber color protects from light, and the PTFE liner provides an excellent seal against moisture and air.

  • Excipient Compatibility: During pre-formulation studies, be mindful of potential incompatibilities. Avoid excipients with significant amounts of residual moisture. Reactive functional groups, such as reducing sugars (e.g., lactose) or acidic/basic excipients, could potentially interact with the carbohydrazide moiety over time.[18][19] Drug-excipient compatibility studies using techniques like DSC or stress testing are highly recommended.[20][21]

By implementing these rigorous storage, handling, and analytical protocols, you can ensure the long-term stability of your this compound, safeguarding the integrity and reproducibility of your research.

References

  • ChemBK. (n.d.). Carbohydrazide.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide.
  • Scipione, F., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5882. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Maury, J., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. [Link]

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(7), 2848-2857. [Link]

  • Glowczyk, I., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(12), 3999. [Link]

  • ResearchGate. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF.
  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry, 250, 115214. [Link]

  • International Journal of Research Publication and Reviews. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.com, 1(8), 230-234. [Link]

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study.
  • ResearchGate. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications.
  • Sharma, P., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 1238-1289. [Link]

  • Beilstein Journals. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. beilstein-journals.org. [Link]

  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. mdpi.com. [Link]

  • Datapdf. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. Retrieved from [Link]

  • Wang, Y., et al. (2020). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Peptide Science, 112(5), e24176. [Link]

  • ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives.
  • ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • International Journal of Pharmaceutical Sciences and Research. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. ijpsr.com, 7(6), 2465-2472. [Link]

  • Taylor, M. E., & Drickamer, K. (1999). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Glycobiology, 9(9), 879-885. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Jakševac-Mikša, M., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 26(23), 7338. [Link]

  • Sciencemadness.org. (n.d.). THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE Contents. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2002). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. scirp.org, 10(4), 273-281. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3105-3112. [Link]

  • International Journal of Research in Engineering and Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ijres.org, 11(6), 115-121. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • ACS Publications. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(12), 1738-1748. [Link]

  • Zare, A., et al. (2022). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Research on Chemical Intermediates, 48(12), 5227-5242. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. mdpi.com. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 718. [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from [Link]

  • Kumar, A., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 818-826. [Link]

  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions.
  • Open Science Journal of Pharmacy and Pharmacology. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. openscienceonline.com, 3(3), 19-27. [Link]

  • ResearchGate. (n.d.). Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber.
  • Wang, M., et al. (2015). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Nuclear Medicine and Biology, 42(12), 950-957. [Link]

  • National Institutes of Health. (2022). Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. ncbi.nlm.nih.gov. [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ncbi.nlm.nih.gov. [Link]

  • PubMed. (2005). Selection of Excipients for Extended Release Formulations of Glipizide Through Drug-Excipient Compatibility Testing. Retrieved from [Link]

Sources

Refining assay conditions to reduce background noise with Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges of using Imidazo[1,2-a]pyridine-7-carbohydrazide in your assays. High background noise is a common yet solvable issue that can obscure your results. This guide provides not just troubleshooting steps, but also the underlying scientific principles to empower you to optimize your experiments for a maximal signal-to-noise ratio.

Technical Support Center: this compound Assays

This guide is structured to help you quickly diagnose and resolve sources of background noise. We will begin with a direct troubleshooting guide, followed by frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Troubleshooting Guide: High Background Noise

High background can originate from the reagent itself, the assay components, or procedural inconsistencies. This section addresses the most common issues in a direct question-and-answer format.

Q1: My negative control wells (no analyte) show an extremely high signal. What are the most likely causes and how do I fix it?

This is the most critical issue, as it invalidates the assay's dynamic range. The problem typically stems from one of three areas: reagent chemistry, assay components, or the microplate itself.

Probable Cause 1: Reagent Autoluminescence or Degradation The Imidazo[1,2-a]pyridine scaffold can be inherently luminescent, and the carbohydrazide moiety can be reactive.[1][2] Instability in your assay buffer or improper storage can lead to compound degradation, increasing non-specific light emission.

Solution:

  • Fresh Reagent Preparation: Always prepare the working solution of this compound immediately before use. Avoid using stock solutions that have been repeatedly frozen and thawed.[3]

  • Buffer Composition: Certain buffer components can promote autoluminescence. Test a simpler buffer system (e.g., PBS or HEPES) to see if the background decreases.

  • pH Optimization: The stability of the compound and the kinetics of the luminescent reaction are often pH-dependent. Perform a pH titration of your assay buffer (e.g., from 6.5 to 8.5) to find the optimal pH that maximizes specific signal while minimizing background.

Probable Cause 2: Non-Specific Binding (NSB) The hydrazide group can react with carbonyls, and the core molecule may bind non-specifically to the microplate surface or other proteins in your system (like BSA or serum components).[4][5] This leads to a high concentration of the luminescent molecule in the well, independent of your specific reaction.

Solution:

  • Blocking: Pre-incubate wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes and wash before adding your sample and reagents. This saturates non-specific binding sites.

  • Detergents: Include a mild non-ionic detergent, such as Tween-20 (0.05% v/v), in your wash and/or assay buffer to reduce non-specific hydrophobic interactions.

Probable Cause 3: Microplate Issues The choice of microplate is critical in luminescence assays. Using the wrong type of plate or exposing it to ambient light can dramatically increase background.

Solution:

  • Use Opaque White Plates: White plates are recommended because they reflect and maximize the light output signal directed towards the detector.[6][7] Black plates can also be used to reduce crosstalk, but they will diminish the overall signal intensity.[8] Avoid clear plates entirely.

  • Dark Adaptation: White plates can absorb energy from ambient light and release it as phosphorescence during your measurement.[8] Always dark-adapt your plate by incubating it in the luminometer's reading chamber or a dark box for at least 10 minutes before the first read.[8]

Q2: My signal-to-noise ratio is poor. How do I optimize the concentration of this compound?

A poor signal-to-noise (S/N) ratio means the specific signal is not sufficiently distinguished from the background.[9][10] Simply increasing the reagent concentration often raises both the signal and the background, failing to improve the ratio.

Solution: Perform a Reagent Titration The goal is to find the concentration that provides the highest S/N ratio, not necessarily the highest absolute signal.

  • Experimental Setup: Create a matrix where you test a range of this compound concentrations against your positive control (high analyte) and negative control (zero analyte).

  • Analysis: For each concentration, calculate the S/N ratio (Mean Signal of Positive Control / Mean Signal of Negative Control). Plot this ratio against the reagent concentration to identify the optimal point.

Table 1: Example of a Reagent Titration Analysis

Hydrazide Conc. (µM) Mean Positive Signal (RLU) Mean Negative Signal (RLU) Signal-to-Noise (S/N) Ratio
1 50,000 5,000 10
5 250,000 20,000 12.5
10 550,000 35,000 15.7
20 900,000 75,000 12

| 50 | 1,200,000 | 150,000 | 8 |

In this example, 10 µM is the optimal concentration as it yields the highest S/N ratio.

Q3: I see high variability between my replicate wells. What could be the cause?

High variability, or a high coefficient of variation (%CV), undermines the reliability of your data. The root cause is often procedural inconsistency.

Solution:

  • Ensure Thorough Mixing: Inadequate mixing can lead to concentration gradients and variable reaction rates in different parts of the well. Mix the plate gently on an orbital shaker after reagent addition, but avoid creating bubbles, which can scatter light and give erroneous readings.[6]

  • Consistent Temperature: Luminescent assays are often enzymatic and thus temperature-dependent. Ensure the plate is equilibrated to the luminometer's reading temperature to prevent signal drift during the measurement process.[6]

  • Pipetting Accuracy: Small volume differences can cause large signal differences.[6] Use calibrated pipettes and consider using a master mix of your reagents to dispense into all wells, minimizing well-to-well addition variability.[3]

  • Instrument Settings: If using a luminometer with adjustable gain, an incorrect setting can introduce noise. For low signals, a higher gain may be needed, but for bright signals, a high gain can saturate the detector.[11] If available, use an auto-gain setting. Increasing the signal integration time or the number of reads per well can also help average out noise and reduce variability.[8][11]

Visualizing the Problem: Troubleshooting Workflow & Noise Sources

To provide a clearer path for diagnosis, the following diagrams illustrate a logical troubleshooting workflow and the potential sources of background noise in your assay.

TroubleshootingWorkflow cluster_reagent Reagent & Buffer Checks cluster_plate Plate & Environment Checks cluster_nsb Non-Specific Binding Checks cluster_procedure Procedural & Instrumental Checks start High Background Noise Detected q1 Are Negative Controls High? start->q1 reagent_check 1. Prepare Fresh Reagent 2. Test Simpler Buffer (PBS) 3. Perform Buffer pH Sweep q1->reagent_check Yes q2 Is S/N Ratio Low? q1->q2 No plate_check 1. Confirm Opaque White Plate Usage 2. Dark-Adapt Plate for >10 min reagent_check->plate_check nsb_check 1. Add Blocking Step (e.g., 1% BSA) 2. Include Detergent (e.g., 0.05% Tween-20) plate_check->nsb_check nsb_check->q2 optimize_conc Perform Reagent Titration (See Protocol 1) q2->optimize_conc Yes q3 Is %CV High? q2->q3 No optimize_conc->q3 procedure_check 1. Ensure Thorough Mixing (No Bubbles) 2. Equilibrate Plate Temperature 3. Check Pipette Calibration 4. Optimize Instrument Settings (Gain, Integration Time) q3->procedure_check Yes end_node Problem Resolved q3->end_node No procedure_check->end_node NoiseSources cluster_instrument Instrumental cluster_reagent_sample Reagent & Sample cluster_consumables Consumables & Environment center High Background (Low S/N Ratio) crosstalk Well-to-Well Crosstalk center->crosstalk detector_noise Detector Electrical Noise center->detector_noise autoluminescence Reagent Autoluminescence/ Degradation center->autoluminescence nsb Non-Specific Binding (Plate, Proteins) center->nsb sample_interference Sample Autofluorescence/ Quenching center->sample_interference plate_phosphor Plate Phosphorescence center->plate_phosphor contamination Buffer/Reagent Contamination center->contamination

Caption: Major contributing sources of background noise in luminescence assays.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of this compound in a luminescent assay?

While the exact mechanism is proprietary to specific assay formulations, it generally involves a chemiluminescent reaction. The Imidazo[1,2-a]pyridine core serves as the luminophore. [2][12]In the presence of an oxidizer and often a catalyst (which could be linked to your analyte of interest, e.g., via an enzymatic reaction), the molecule enters an excited state. As it returns to its ground state, it releases energy in the form of photons (light), which is what your luminometer detects. The carbohydrazide group is typically for conjugation, allowing the luminophore to be linked to a probe or antibody. [13]

Q: How should I prepare and store stock solutions of this compound?
  • Solvent: Use a high-purity, anhydrous solvent like DMSO or DMF for the initial stock solution. Water should generally be avoided for long-term storage as it can promote hydrolysis of the hydrazide.

  • Concentration: Prepare a concentrated stock (e.g., 10-100 mM) to minimize the volume of organic solvent added to your final aqueous assay buffer.

  • Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. [3]

Q: Can components of my biological sample, like serum, cause background noise?

Yes. Serum and some cell culture media components can have intrinsic luminescent or fluorescent properties that contribute to background. [14][15]Furthermore, they contain numerous proteins and other molecules that can either react non-specifically with the hydrazide or quench the signal. It is crucial to run a "reagent blank + sample matrix" control (i.e., your sample buffer/serum without the analyte) to quantify this contribution to the background.

Experimental Protocols

Protocol 1: Optimizing Reagent Concentration for Maximal S/N Ratio

This protocol details the reagent titration experiment discussed in the troubleshooting guide.

  • Plate Layout: Designate columns on a 96-well opaque white plate for different concentrations of the hydrazide reagent. For each concentration, allocate at least 3 wells for the negative control (zero analyte) and 3 wells for a positive control (a known, high concentration of analyte).

  • Analyte Preparation: Prepare your positive and negative control samples in the appropriate assay buffer. Pipette these samples into the designated wells.

  • Reagent Dilution Series: Prepare a 2x concentrated serial dilution of the this compound in assay buffer. For the example in Table 1, you would prepare 100, 40, 20, 10, and 2 µM solutions.

  • Reagent Addition: Add an equal volume of the 2x reagent to each well, effectively halving the concentration to the final desired molarity.

  • Incubation: Incubate the plate according to your standard assay protocol (e.g., 30 minutes at room temperature), protected from light.

  • Dark Adapt: Place the plate in the luminometer for 10 minutes to dark adapt. [8]7. Measurement: Read the luminescence signal (RLU) for all wells.

  • Analysis:

    • Calculate the mean and standard deviation for your positive and negative control replicates at each concentration.

    • Calculate the S/N Ratio: (Mean RLU of Positive Control) / (Mean RLU of Negative Control).

    • Identify the concentration that yields the maximum S/N ratio.

References

  • Held, P. (n.d.). Tips for Improved Luminescence Performance. Agilent Technologies, Inc. [Link]

  • Byonoy. (2024). How to Minimize Luminescence Crosstalk for Precise Assay Results. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Kim, S. et al. (2021). Autoluminescence of the selected substrates in live cells, live.... ResearchGate. [Link]

  • ResearchGate. (2020). What causes high background in cell based assays?[Link]

  • Chemistry LibreTexts. (2022). 5.3: Signal-to-Noise Enhancement. [Link]

  • Promega GmbH. (n.d.). How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results. [Link]

  • Chemistry LibreTexts. (2021). 10.2: Improving the Signal-to-Noise Ratio. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Park, S. J., et al. (2022). Multiplex quadruple bioluminescent assay system. PMC - NIH. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]

  • KODE Biotech. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. [Link]

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Publishing. [Link]

  • Klee, G. G. (2009). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. NIH. [Link]

  • Corning. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

  • KODE Biotech. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]

  • Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC International. [Link]

  • Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. [Link]

  • Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]

  • Han, X. H., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing. [Link]

  • Molecules. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. [Link]

  • ResearchGate. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]

  • Ali, Y., et al. (2024). A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D through off-like conformational shifts in switch-I and switch-II regions, mimicking inactive KRASG12D. PubMed. [Link]

  • Sensors & Diagnostics (RSC Publishing). (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • ACS Publications. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). [Link]

  • Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. [Link]

  • PubMed. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. [Link]

  • ResearchGate. (2025). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants | Request PDF. [Link]

Sources

Technical Resource Hub: Addressing Non-Specific Binding of Imidazo[1,2-a]pyridine-7-carbohydrazide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

This hub provides in-depth, experience-driven guidance in a direct question-and-answer format, supplemented with detailed protocols and validation workflows to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature of non-specific binding and the specific compound class.

Q1: What is non-specific binding (NSB) and why is it a critical issue in cellular assays?

Non-specific binding refers to the interaction of a compound with unintended targets, such as proteins, lipids, or assay vessel surfaces, rather than its intended biological target[5][6]. These interactions are typically driven by low-affinity, non-covalent forces like hydrophobic or electrostatic interactions[5]. In a cellular context, NSB is a major source of experimental artifacts, leading to:

  • High Background Signal: This obscures the true, target-specific signal, reducing the assay's sensitivity and signal-to-noise ratio[7][8][9][10].

  • False Positives: The compound may appear active due to off-target effects or direct interference with the assay's detection system, not because it's modulating the intended target[2][11][12][13].

  • Poor Reproducibility: Results become inconsistent across experiments because non-specific interactions are often highly sensitive to minor variations in assay conditions[7].

Failing to identify and control for NSB early can lead to the progression of unsuitable candidate molecules, wasting significant time and resources[3][4].

Q2: Is the Imidazo[1,2-a]pyridine scaffold particularly prone to non-specific effects?

The Imidazo[1,2-a]pyridine core itself is a common heterocycle in medicinal chemistry and is present in several marketed drugs[1]. While not inherently a "bad actor," its relatively planar, aromatic, and lipophilic nature can contribute to non-specific hydrophobic interactions with proteins[5][14]. The overall propensity for NSB, however, is highly dependent on the specific substituents attached to this core.

Q3: What properties of the carbohydrazide moiety (-C(=O)NHNH₂) might contribute to non-specific binding?

The carbohydrazide functional group is a key area of concern and may classify the molecule as a potential Pan-Assay Interference Compound (PAIN)[15][16]. PAINs are compounds known to give false positive results in various assays through diverse, non-specific mechanisms[15][16][17][18]. The hydrazide/hydrazone group can contribute to NSB through several mechanisms:

  • Hydrogen Bonding: The multiple hydrogen bond donors and acceptors in the carbohydrazide group can form promiscuous interactions with various biological macromolecules[19].

  • Reactivity: Hydrazides can be chemically reactive, potentially forming covalent bonds (e.g., Schiff bases) with cellular components under certain conditions.

  • Chelation: Hydrazones, which can form from hydrazides, are known to chelate metal ions, which can disrupt the function of metalloenzymes and interfere with assay readouts[16].

  • Redox Activity: Some related structures are known to be redox-active, generating reactive oxygen species that cause general cellular stress and nonspecific assay signals[4][16].

Given these properties, it is crucial to perform rigorous validation to ensure that any observed activity of Imidazo[1,2-a]pyridine-7-carbohydrazide is due to specific engagement with the intended target.

Section 2: Troubleshooting Guide: High Background & False Positives

Use this table to diagnose and solve common issues related to non-specific binding during your cellular assays.

Symptom Observed Probable Cause(s) Recommended Solution(s) & Rationale
High background fluorescence in immunocytochemistry (ICC) / imaging assays. 1. Insufficient Blocking: Non-specific sites on the cell surface or plate are not adequately saturated, allowing the compound or antibodies to bind promiscuously.[7][20][21][22]Optimize Blocking: Increase blocking incubation time. Switch to a different blocking agent (e.g., 5% normal serum from the secondary antibody's host species, or purified proteins like BSA).[9][20][21][23] The goal is to saturate all potential non-specific protein-binding sites.
2. Compound Aggregation: At higher concentrations, the compound may form aggregates that stick to cells or surfaces, often emitting autofluorescence.Add Detergent: Include a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in wash buffers to disrupt weak hydrophobic interactions and prevent aggregation.[24] Filter Compound: Filter the compound solution through a 0.22 µm filter before adding it to cells.
3. Excessive Compound/Antibody Concentration: High concentrations increase the likelihood of low-affinity, non-specific interactions.[25][26]Titrate Reagents: Perform a titration experiment to find the lowest effective concentration of your compound and any antibodies used in the assay that still yields a robust specific signal.[20][26]
Inconsistent dose-response curves or shallow Hill slopes. 1. Non-Specific Inhibition Mechanism: The compound may be acting via a non-stoichiometric mechanism, such as aggregation or membrane disruption, rather than binding to a specific target site.[12]Perform an Enzyme/Protein Concentration Test: For biochemical assays, a true inhibitor's IC50 should be independent of the enzyme concentration. If the IC50 value shifts significantly with changes in enzyme concentration, it suggests a non-specific mechanism.[12]
2. Assay Interference: The compound may be directly interfering with the assay's detection method (e.g., quenching fluorescence, inhibiting luciferase).[4][11]Run Target-Free Controls: Test the compound in the assay system without the cells or the target protein present. A change in signal indicates direct assay interference.
Compound shows activity in multiple, unrelated counter-screens. 1. Promiscuous Activity (PAIN-like behavior): The compound is a "frequent hitter," likely acting through a non-specific mechanism that affects many biological systems.[4]Conduct Orthogonal Assays: Validate the hit using a different assay format that relies on a distinct technology or readout.[2][11][12][13][27] For example, if the primary screen was a fluorescence-based activity assay, an orthogonal validation could be a label-free binding assay like Surface Plasmon Resonance (SPR).[11][27]
2. General Cellular Toxicity: The observed effect might be a secondary consequence of the compound causing cellular stress or death, rather than specific target modulation.Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTS, CellTiter-Glo®) to determine the compound's toxicity profile. Any apparent activity should only be considered significant at concentrations well below the toxicity threshold.

Section 3: Visualizing the Troubleshooting Workflow

This decision tree provides a logical workflow for identifying and mitigating non-specific binding of your test compound.

troubleshooting_workflow cluster_start Initial Observation cluster_optimization Assay Optimization cluster_validation Specificity Validation cluster_conclusion Conclusion start High Background or Suspected False Positive optimize_blocking Optimize Blocking & Wash Conditions (Protocol 4.1) start->optimize_blocking titrate Titrate Compound Concentration optimize_blocking->titrate If background persists orthogonal Perform Orthogonal Assay (Protocol 4.2) titrate->orthogonal If still problematic competition Run Competition Assay (Protocol 4.3) orthogonal->competition If orthogonal is positive conclusion_nonspecific Binding is Non-Specific. Deprioritize compound or modify structure. orthogonal->conclusion_nonspecific If orthogonal is negative inactive_control Test Inactive Analog competition->inactive_control If competition confirmed competition->conclusion_nonspecific If no competition conclusion_specific Binding is Specific. Proceed with research. inactive_control->conclusion_specific If inactive analog shows no effect inactive_control->conclusion_nonspecific If inactive analog is also active

Sources

Technical Support Center: Improving the In Vivo Stability of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and expert insights for addressing the common in vivo stability challenges associated with Imidazo[1,2-a]pyridine-7-carbohydrazide and its analogs. Our goal is to equip you with the strategic rationale and practical methodologies required to diagnose instability, interpret data, and implement effective solutions to advance your research.

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, the introduction of a carbohydrazide moiety at the 7-position, while potentially crucial for target engagement, presents significant challenges for in vivo stability, often leading to rapid clearance and diminished therapeutic efficacy. This guide is structured to walk you through a logical progression of identifying and solving these stability issues.

Troubleshooting Guide: From High Clearance to Optimized Compound

This section is designed to address the most pressing issues encountered during preclinical development. We will diagnose problems in a stepwise manner, explaining the underlying scientific principles and providing actionable protocols.

Q1: My in vivo pharmacokinetic (PK) study of this compound shows very rapid clearance and a short half-life. How do I begin to diagnose the root cause?

A1: This is a classic and critical challenge in drug discovery. High clearance is typically driven by two primary mechanisms: rapid metabolism (usually in the liver) or instability in systemic circulation (plasma). A systematic in vitro investigation is the most resource-effective way to distinguish between these pathways before committing to further in vivo studies.[3][4]

Your immediate strategy should be to sequentially assess the compound's stability in the two most relevant biological matrices: plasma and liver microsomes. This parallel assessment will quickly identify the primary source of the instability.

Here is a logical workflow to follow:

G cluster_0 Initial In Vivo Observation cluster_1 In Vitro Diagnostic Phase cluster_2 Root Cause & Next Steps A High In Vivo Clearance & Short Half-Life Observed B Perform Plasma Stability Assay (Human, Mouse, Rat) A->B C Perform Liver Microsomal Stability Assay A->C D Compound Stable in Plasma? B->D E Compound Stable in Microsomes? C->E D->E Yes F Primary Issue: Plasma Instability (e.g., Hydrolysis) D->F No G Primary Issue: Metabolic Instability (e.g., CYP/AO Metabolism) E->G No H Compound is Stable In Vitro. Re-evaluate In Vivo Experiment. Consider other clearance mechanisms (e.g., renal, biliary). E->H Yes

Caption: Diagnostic workflow for troubleshooting high in vivo clearance.

By comparing the outcomes of these two key assays, you can confidently determine whether the liability lies with the compound's susceptibility to plasma enzymes or its metabolism by hepatic enzymes.

Q2: My compound degrades rapidly in the plasma stability assay (t½ < 30 min). What is the mechanism, and what are my options?

A2: Rapid degradation in plasma strongly implicates the carbohydrazide moiety.[5] This functional group is structurally similar to amides and esters and is therefore susceptible to hydrolysis by circulating enzymes like carboxylesterases and proteases.[3] The purpose of this assay is to detect such liabilities early.[5][6]

Step 1: Confirm Enzymatic Degradation

Your first action is to run a control experiment using heat-inactivated plasma. If the compound is stable in the heat-inactivated plasma but degrades in active plasma, you have confirmed that the instability is enzyme-mediated. If degradation persists, it suggests a chemical instability at physiological pH (7.4), which may require formulation-based solutions like pH modification.[7]

Step 2: Detailed Experimental Protocol - Plasma Stability Assay

This protocol provides a self-validating system by including a control compound with known instability.

Parameter Recommendation Rationale
Matrix Pooled Plasma (Human, Rat, Mouse)Assess interspecies differences, which are common.
Test Conc. 1 µMA standard concentration that is typically within the linear range of analytical instruments.[5]
DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme activity.
Incubation Temp. 37°CMimics physiological conditions.[3]
Time Points 0, 15, 30, 60, 120 minutesProvides sufficient data to calculate a reliable half-life.[6]
Positive Control Propantheline or similar esterValidates that the plasma enzymes are active.
Termination Ice-cold Acetonitrile (with internal standard)Stops the enzymatic reaction and precipitates proteins for analysis.[5]
Analysis LC-MS/MSStandard for sensitive and specific quantification of the parent compound.[3]

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to create a working solution for spiking into the plasma.

  • Thaw pooled plasma at 37°C. Distribute into microcentrifuge tubes for each time point.

  • Pre-incubate the plasma at 37°C for 5 minutes.

  • Initiate the reaction by adding the compound working solution to the plasma (final concentration 1 µM).

  • At each time point (0, 15, 30, 60, 120 min), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time.[3]

Step 3: Implement a Solution

If enzymatic degradation is confirmed, your most robust path forward is medicinal chemistry.

  • Strategy: Bioisosteric Replacement of the Carbohydrazide Group The carbohydrazide is likely a key hydrogen-bonding motif for your target, but it is also the source of your instability. Replacing it with a group that preserves the key interactions while being more resistant to hydrolysis is a proven strategy.[8][9]

Original Group Potential Bioisostere Advantages Potential Disadvantages
-C(=O)NHNH₂ Amide (-C(=O)NHR)Significantly more stable to hydrolysis.[8] Maintains key H-bond donor/acceptor features.May alter conformation or lose a specific interaction involving the terminal -NH₂.
1,3,4-Oxadiazole Metabolically robust, rigid structure.[9] Mimics the planar, hydrogen-bonding character of the hydrazide.Synthesis can be more complex. May alter vector/angle of substituents.
1,2,4-Triazole Very stable heterocycle. Can act as both H-bond donor and acceptor.Can alter pKa and physicochemical properties.

The goal is to find a bioisostere that maintains biological activity while eliminating the metabolic liability.[10]

Q3: My compound is stable in plasma, but the liver microsomal stability assay shows rapid turnover. How do I address this metabolic instability?

A3: This result points to the liver as the primary site of clearance, which is common for over 60% of marketed drugs.[11] The enzymes responsible are typically located in the liver microsomes and include Cytochrome P450s (CYPs) and, importantly for this scaffold, potentially Aldehyde Oxidase (AO).[11][12][13] The imidazo[1,2-a]pyridine core itself is susceptible to oxidation at several positions.

Step 1: Detailed Experimental Protocol - Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism.[14][15]

Parameter Recommendation Rationale
Matrix Pooled Liver Microsomes (Human, Rat, Mouse)Contains a high concentration of key Phase I metabolic enzymes (CYPs, FMOs).[11][16]
Protein Conc. 0.5 mg/mLA standard concentration that provides a good balance of activity and assay window.[11][16]
Test Conc. 1 µMLow enough to be below the Km for most enzymes, ensuring first-order kinetics.
Cofactor NADPH Regenerating SystemRequired for CYP and FMO enzyme activity.[11][14]
Control Incubation without NADPHDifferentiates between NADPH-dependent (e.g., CYP) and independent metabolism or chemical instability.[16]
Incubation Time 0, 5, 15, 30, 45 minutesTypical time course to measure the depletion of a moderately stable to unstable compound.[16]
Analysis LC-MS/MSFor accurate quantification of the parent compound.

Methodology:

  • Prepare a reaction mixture containing liver microsomes in a phosphate buffer (pH 7.4).

  • Add the test compound to the mixture and pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.[14][17] For the negative control, add a buffer solution instead.

  • At specified time points, take an aliquot and terminate the reaction with an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Centrifuge to pellet protein, and analyze the supernatant using LC-MS/MS.

  • Calculate the intrinsic clearance and half-life from the rate of disappearance of the parent compound.[15]

Step 2: Pinpoint and Address the Metabolic "Soft Spot"

The imidazo[1,2-a]pyridine ring has several positions susceptible to oxidation. Your goal is to identify these "soft spots" and modify the structure to block metabolism without losing potency.

Caption: Potential metabolic sites and corresponding medicinal chemistry strategies.

  • Strategy 1: Block Susceptible Positions: Introducing small, metabolically stable groups like fluorine or a methyl group at positions predicted to be "soft spots" can sterically hinder the metabolic enzymes. Replacing a hydrogen with fluorine can also increase resistance to metabolic cleavage due to the strength of the C-F bond.[18]

  • Strategy 2: Modify Electronic Properties: Unsubstituted, electron-rich aromatic rings are prime targets for oxidation. Adding electron-withdrawing groups can deactivate the ring, making it less susceptible to CYP-mediated oxidation.[19]

  • Strategy 3: Scaffold Hopping: If modifications to the parent scaffold are unsuccessful, a more advanced strategy is to replace the imidazo[1,2-a]pyridine core entirely with a more stable heterocyclic system, such as a 1,2,4-triazolopyridine. This has been shown to enhance stability in human liver microsomes.[12]

Frequently Asked Questions (FAQs)

Q1: What are the inherent structural liabilities of this compound that I should be aware of from the start? A1: The compound has two primary structural liabilities:

  • The Carbohydrazide Moiety: This group is susceptible to hydrolysis by plasma enzymes (esterases, amidases) and can also undergo condensation reactions in vivo. Aromatic hydrazones formed from this group are known to have short biological half-lives.[20]

  • The Imidazo[1,2-a]pyridine Core: This electron-rich heterocyclic system is a substrate for oxidative metabolic enzymes, particularly CYPs and Aldehyde Oxidase (AO). AO, in particular, is known to metabolize similar imidazo[1,2-a]pyrimidine structures.[13]

Q2: What is the fundamental difference between a plasma stability assay and a liver microsomal stability assay? A2: They investigate two distinct, major pathways of drug clearance.

FeaturePlasma Stability AssayLiver Microsomal Stability Assay
Biological Matrix Blood PlasmaSub-cellular fraction of liver cells (microsomes)
Primary Enzymes Hydrolases (e.g., Esterases, Amidases, Proteases)Oxidoreductases (e.g., CYPs, FMOs) and Aldehyde Oxidase (AO)
Primary Purpose To assess stability in systemic circulation.[5]To assess susceptibility to hepatic (liver) metabolism.[11][15]
Key Output Plasma Half-Life (t½)Intrinsic Clearance (CLint), Metabolic Half-Life (t½)
Indication Identifies compounds prone to rapid degradation before reaching the target tissue.Predicts the rate of first-pass metabolism and systemic metabolic clearance.[4][21]

Q3: Can I use formulation strategies to overcome the inherent instability of my compound? A3: Yes, formulation strategies can significantly improve drug stability and bioavailability, but they are typically a complementary approach to medicinal chemistry, not a replacement for it.[22]

  • For Plasma Instability: Encapsulation techniques like liposomes or nanoparticles can shield the labile carbohydrazide group from plasma enzymes, effectively acting as a protective shell during circulation.[23][24]

  • For Metabolic Instability: While formulation can improve oral absorption and bypass some first-pass metabolism (e.g., via lymphatic transport with lipid-based systems), it generally cannot prevent a highly labile compound from being rapidly cleared by the liver once it reaches systemic circulation.[25] Therefore, the most robust and definitive solution for major metabolic instability is to re-engineer the molecule itself through the medicinal chemistry strategies outlined above.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Impact of Formulation Strategies on Drug Stability and Bioavailability. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Prox, J., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Chan, S. Y., et al. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Molecules. [Link]

  • ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. [Link]

  • Sbardella, G., et al. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem. [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacology & Therapeutics. [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-a)pyridine. PubChem Compound Summary for CID 78960. [Link]

  • U.S. Food and Drug Administration. Bioanalysis of Unstable Analytes in Pharmacokinetic BE Studies for ANDAs. [Link]

  • Fisher Scientific. This compound, 95% 250 mg. [Link]

  • ResearchGate. Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. [Link]

  • Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • Roy, K. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • ResearchGate. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Optibrium. How to improve metabolic stability in drug discovery. [Link]

  • Klumpp, K., et al. (2014). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-7-carbohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges related to the cell permeability of this promising compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in several marketed drugs.[1][2] However, the inherent physicochemical properties of specific derivatives, such as the title compound, can present significant hurdles in achieving optimal cellular uptake.

The primary challenge with this compound lies in the polar nature of the carbohydrazide group. This functional group, while a versatile synthetic handle, can engage in hydrogen bonding with the aqueous environment, thus increasing the energy barrier for passive diffusion across the lipophilic cell membrane.[3] This guide will explore scientifically-grounded strategies to rationally modify the molecule or its formulation to enhance its cell permeability.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is the cell permeability of my this compound low?

A1: The low cell permeability is likely due to the physicochemical properties of the carbohydrazide moiety at the 7-position. This group is polar and capable of forming multiple hydrogen bonds with water. For a molecule to passively diffuse across the lipid bilayer of a cell membrane, it must first shed its hydration shell, a process that is energetically unfavorable for polar compounds.[3] The energy required for this desolvation is a primary determinant of poor membrane transport.

Q2: What are the main strategic approaches to improve the cell permeability of this compound?

A2: There are three primary strategies you can employ:

  • Chemical Modification: This involves altering the molecular structure to improve its drug-like properties. Key approaches include prodrug synthesis and bioisosteric replacement of the problematic functional group.[4]

  • Formulation Strategies: This approach focuses on encapsulating the compound in a carrier system to facilitate its transport into cells. Common examples include liposomes and polymeric nanoparticles.

  • Bioconjugation: This involves attaching the molecule to a carrier that actively promotes cellular uptake, such as a cell-penetrating peptide (CPP).[5]

Troubleshooting Guide: Experimental Strategies

This section provides detailed troubleshooting for common experimental challenges and offers step-by-step guidance on implementing strategies to enhance cell permeability.

Issue 1: Poor Passive Permeability Observed in PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess passive membrane transport.[6] If your this compound shows low permeability in this assay, it confirms that passive diffusion is a limiting factor.

Solution 1.1: Prodrug Synthesis via Hydrazone Formation

The carbohydrazide group is an excellent chemical handle for creating prodrugs, particularly through the formation of a hydrazone linkage.[7] A hydrazone is formed by reacting the hydrazide with an aldehyde or ketone. This modification masks the polar N-H groups of the hydrazide, thereby increasing lipophilicity and enhancing passive diffusion. The hydrazone linker is designed to be stable at physiological pH (around 7.4) but can be cleaved in the more acidic environment of endosomes or lysosomes (pH 4.5-6.0) to release the active parent drug inside the cell.[8][9][10]

  • Dissolve the Starting Material: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the Carbonyl Compound: Add the desired aldehyde or ketone (1.1 equivalents). To increase lipophilicity, choose a carbonyl compound with aliphatic or aromatic moieties.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]

  • Characterization: Confirm the structure of the synthesized hydrazone using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13] The disappearance of the hydrazide NH₂ protons and the appearance of a new imine (C=N) proton signal in the ¹H NMR spectrum are indicative of successful hydrazone formation.

CompoundExpected LogPExpected PAMPA Permeability (Pₑ)Rationale
Parent HydrazideLow< 1.5 x 10⁻⁶ cm/sThe polar carbohydrazide group limits passive diffusion.[6]
Hydrazone ProdrugHigh> 1.5 x 10⁻⁶ cm/sMasking the polar hydrazide increases lipophilicity, favoring passive transport.

Table 1: Expected outcomes of hydrazone prodrug strategy in PAMPA.

Solution 1.2: Bioisosteric Replacement of the Carbohydrazide Group

Bioisosteric replacement is a strategy in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties but can alter physicochemical characteristics like lipophilicity and metabolic stability.[8] For the carbohydrazide group, common bioisosteres include 1,3,4-oxadiazoles or 1,2,4-triazoles. These five-membered heterocyclic rings are more lipophilic and metabolically stable than the carbohydrazide moiety.

G cluster_0 Synthesis of 1,3,4-Oxadiazole Bioisostere Start This compound Step1 Reaction with Orthoester (e.g., triethyl orthoformate) Start->Step1 Acylation Step2 Cyclization with Dehydration (Heat or Acid Catalyst) Step1->Step2 Intramolecular Condensation Product Imidazo[1,2-a]pyridine-7-(1,3,4-oxadiazole) Step2->Product

A simplified workflow for synthesizing a 1,3,4-oxadiazole bioisostere.

Issue 2: Compound Appears to be an Efflux Pump Substrate in Caco-2/MDCK Assays

If your compound shows good permeability from the apical (A) to basolateral (B) side but much higher permeability from B to A in a Caco-2 or MDCK assay, this suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp).[2][14] The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is a key indicator; an ER greater than 2 suggests active efflux.[2][15]

Solution 2.1: Confirming P-gp Substrate Activity

To confirm if your compound is a P-gp substrate, perform the bidirectional permeability assay in MDCK-MDR1 cells (which overexpress human P-gp) in the presence and absence of a known P-gp inhibitor, such as verapamil or elacridar.[1][16] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[17]

  • Cell Culture: Culture MDCK-MDR1 cells on permeable supports until a confluent monolayer is formed.

  • Assay Setup: Perform the standard bidirectional permeability assay.

  • Inhibitor Group: For the inhibitor-treated group, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 10 µM verapamil) for 30-60 minutes before adding your test compound.

  • Data Analysis: Calculate the Papp values and the efflux ratio for both the control and inhibitor-treated groups.

ConditionExpected Efflux Ratio (ER)Interpretation
No Inhibitor> 2Potential efflux substrate.
With P-gp InhibitorER approaches 1Confirmed P-gp substrate.

Table 2: Interpreting data from a P-gp substrate identification assay.

Solution 2.2: Formulation with Nanocarriers

Encapsulating your compound in nanocarriers like liposomes or polymeric nanoparticles can help it bypass efflux pumps. These carriers are typically taken up by endocytosis, a different cellular entry mechanism than passive diffusion, thus avoiding recognition by efflux transporters.

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC and cholesterol) and your compound (if lipophilic) in an organic solvent like chloroform in a round-bottom flask.[18][19]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (containing your compound if it is hydrophilic) by vortexing or sonicating. This will form multilamellar vesicles.[20][21]

  • Size Reduction: To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size.

Issue 3: Low Compound Recovery in Permeability Assays

Low recovery (<70-80%) in permeability assays can complicate data interpretation. This can be due to several factors, including nonspecific binding to plasticware, poor aqueous solubility, or lysosomal trapping.[22][23][24]

Troubleshooting Steps:

  • Nonspecific Binding: For lipophilic compounds, pre-treating collection plates with an organic solvent or using low-binding plates can mitigate this issue.[25]

  • Poor Solubility: Adding a small percentage of a co-solvent like DMSO or a protein like bovine serum albumin (BSA) to the assay buffer can improve the solubility of highly lipophilic compounds.

  • Lysosomal Trapping: For cationic amphiphilic drugs, accumulation in lysosomes can lead to low recovery. This can be investigated by running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1. An increase in recovery in the presence of such an agent suggests lysosomal trapping.[23]

Advanced Strategies: Bioconjugation

For particularly challenging compounds, conjugation to a cell-penetrating peptide (CPP) can dramatically enhance cellular uptake. CPPs are short peptides that can translocate across the plasma membrane and carry molecular cargo with them.[5][26][27][]

G cluster_0 CPP Conjugation Strategy Compound This compound Linker Heterobifunctional Linker (e.g., Maleimide-NHS ester) Compound->Linker Reaction with NHS ester CPP Cell-Penetrating Peptide (with a free amine or thiol) Linker->CPP Reaction with Maleimide Conjugate CPP-Compound Conjugate CPP->Conjugate

A conceptual workflow for conjugating a small molecule to a CPP.

This technical guide provides a starting point for addressing the cell permeability challenges of this compound. The optimal strategy will depend on the specific properties of your molecule and the goals of your research. A systematic approach, beginning with accurate assessment of the problem using in vitro assays, followed by rational design and implementation of the strategies outlined above, will provide the best chance of success.

References

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • PubMed. (n.d.). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. [Link]

  • LifeTein. (2023). How to Design Cell Penetrating Peptides. [Link]

  • ResearchGate. (n.d.). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. [Link]

  • PubMed. (2010). Synthesis and characterization of glucocorticoid functionalized poly(N-vinyl pyrrolidone): a versatile prodrug for neural interface. [Link]

  • ResearchGate. (n.d.). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. [Link]

  • RSC Publishing. (2024). Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs). [Link]

  • MDPI. (n.d.). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. [Link]

  • PubMed. (2014). Cell-penetrating peptides: design, synthesis, and applications. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ResearchGate. (n.d.). Mechanism of hydrolytic cleavage of hydrazone/oxime linkers. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • PubMed. (2019). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. [Link]

  • NIH. (n.d.). Emerging Methods and Design Principles for Cell-Penetrant Peptides. [Link]

  • Bentham Open. (n.d.). Hydrazone, Amide, Carbamate, Macromolecular and Other Prodrugs of Doxorubicin. [Link]

  • Evotec. (2023). Mitigating False Negatives in P-gp & BCRP Substrate Identification. [Link]

  • ResearchGate. (n.d.). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the.... [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • pION Inc. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • Sci-Hub. (n.d.). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2. [Link]

  • PubMed. (2018). Hydrazone linked doxorubicin-PLA prodrug nanoparticles with high drug loading. [Link]

  • MDPI. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]

  • NIH. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability. [Link]

  • NIH. (n.d.). Tracing the substrate translocation mechanism in P-glycoprotein. [Link]

  • protocols.io. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • ResearchGate. (2025). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Taylor & Francis Online. (n.d.). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. [Link]

  • ResearchGate. (n.d.). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. [Link]

  • ResearchGate. (2025). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. [Link]

  • Taylor & Francis Online. (n.d.). PAMPA – Knowledge and References. [Link]

  • NIH. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

  • PubMed. (n.d.). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. [Link]

  • PubMed. (n.d.). Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. [Link]

  • MDPI. (n.d.). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

  • NIH. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]

  • protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]

  • PubMed Central. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. [Link]

  • YouTube. (2022). How to Prepare Liposomes? - Liposome Preparation Guide - BOC Sciences. [Link]

  • PubMed. (n.d.). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. [Link]

  • Wikipedia. (n.d.). Cell-penetrating peptide. [Link]

  • PubMed. (n.d.). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis: Imidazo[1,2-a]pyridine-7-carbohydrazide versus SB203580 as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1][2][3] This guide provides a comprehensive, data-driven comparison of a novel investigational compound, Imidazo[1,2-a]pyridine-7-carbohydrazide, against the well-established reference inhibitor, SB203580. We will dissect their mechanisms of action, present comparative in vitro efficacy data from biochemical and cell-based assays, and provide detailed, validated protocols to enable researchers to conduct their own assessments. This analysis aims to equip drug development professionals with the critical insights needed to evaluate the potential of next-generation p38 MAPK inhibitors.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPK cascade is a key signaling nexus that responds to environmental stress and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1][2][4][5] Activation of this pathway leads to the production of numerous inflammatory mediators, playing a central role in the pathophysiology of diseases like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][3] Consequently, inhibiting p38 MAPK activity is a validated strategy for mitigating these inflammatory processes.[1][2]

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-tuberculosis properties.[6][7] This has led to the investigation of novel derivatives like this compound (referred to herein as "Compound-I") as potential therapeutic agents.

Our comparator, SB203580, is a highly selective, ATP-competitive pyridinyl imidazole inhibitor of p38 MAPK, particularly the p38α and p38β isoforms.[8][9] It is one of the most widely studied p38 inhibitors and serves as a crucial tool for validating the pathway's role in cellular processes and as a benchmark for new chemical entities.[10] This guide will rigorously compare the efficacy of Compound-I to this gold standard.

Mechanism of Action: Inhibiting the Inflammatory Cascade

Both compounds are hypothesized to function as Type I kinase inhibitors, binding to the ATP pocket of p38 MAPK and preventing the phosphorylation of downstream substrates.[8][11] The activation of p38 MAPK by upstream kinases (MKK3/MKK6) triggers a signaling cascade that ultimately results in the stabilization of mRNA transcripts for pro-inflammatory cytokines and the activation of transcription factors, amplifying the inflammatory response.[1][4] By blocking the catalytic activity of p38, these inhibitors effectively sever this signaling chain.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cytokines Cytokines MKK3_6 MKK3 / MKK6 Cytokines->MKK3_6 Stress Stress Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates mRNA_Stabilization mRNA Stabilization & Transcription Factor Activation MK2->mRNA_Stabilization Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6) mRNA_Stabilization->Inflammation Inhibitors Compound-I SB203580 Inhibitors->p38_MAPK Inhibit

Caption: p38 MAPK signaling pathway and point of inhibition.

In Vitro Efficacy Assessment

To objectively compare the two compounds, we will utilize a two-tiered approach: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to assess functional activity in a biologically relevant context.

Biochemical Assay: Direct Measurement of Kinase Inhibition

The primary method for determining an inhibitor's potency is to measure its effect on the enzymatic activity of purified p38α kinase. The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment.

Rationale for Experimental Choices: We employ a luminescence-based kinase assay, such as ADP-Glo™, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[12] The assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.

Biochemical_Workflow Start Assay Plate (384-well) Step1 Add Inhibitor (Compound-I or SB203580) Start->Step1 Step2 Add p38α Enzyme Step1->Step2 Step3 Incubate (Pre-incubation) Step2->Step3 Step4 Initiate Reaction (Add Substrate/ATP Mix) Step3->Step4 Step5 Incubate at RT (60 min) Step4->Step5 Step6 Add ADP-Glo™ Reagent Step5->Step6 Step7 Incubate at RT (40 min) Step6->Step7 Step8 Add Kinase Detection Reagent Step7->Step8 Step9 Incubate at RT (30 min) Step8->Step9 End Read Luminescence (Calculate IC50) Step9->End

Caption: Workflow for a luminescent biochemical p38 kinase assay.

Comparative Data:

CompoundTarget IsoformIC50 (nM)
SB203580 p38α (SAPK2a)50
p38β2 (SAPK2b)500
Compound-I p38α75 (Hypothetical)
p38β2850 (Hypothetical)
Note: Data for Compound-I is hypothetical for illustrative purposes. Actual values must be determined experimentally.
Cell-Based Assay: Inhibition of TNF-α Release

To assess functional activity, we measure the ability of the inhibitors to block the release of TNF-α from peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (like THP-1) stimulated with lipopolysaccharide (LPS).[13][14] This assay provides a more physiologically relevant measure of efficacy, as it accounts for cell permeability, stability, and engagement with the target in a complex cellular environment.

Rationale for Experimental Choices: LPS is a potent activator of the p38 MAPK pathway in immune cells.[5][15] Measuring the downstream cytokine TNF-α provides a robust and quantifiable readout of the pathway's activity and the inhibitor's effectiveness.[13] ELISA is the gold-standard method for this quantification due to its specificity and sensitivity.

Cellular_Workflow Start Isolate & Plate PBMCs Step1 Pre-incubate with Inhibitor (Compound-I or SB203580) (1 hour) Start->Step1 Step2 Stimulate with LPS Step1->Step2 Step3 Incubate (18-24 hours) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Perform TNF-α ELISA Step4->Step5 End Quantify TNF-α (Calculate EC50) Step5->End

Caption: Workflow for a cell-based TNF-α release assay.

Comparative Data:

CompoundCell TypeEC50 (µM)
SB203580 THP-1 Cells0.3 - 0.5[16]
Compound-I THP-1 Cells0.6 (Hypothetical)
Note: Data for Compound-I is hypothetical for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Biochemical p38α Kinase Assay (ADP-Glo™ Format)
  • Reagent Preparation:

    • Prepare Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA.

    • Dilute recombinant active p38α kinase and substrate (e.g., ATF2) in Kinase Buffer.

    • Prepare a 10 mM ATP solution.

    • Perform serial dilutions of Compound-I and SB203580 in DMSO, then dilute in Kinase Buffer to the final desired concentrations. Include a DMSO-only vehicle control.

  • Assay Execution (384-well plate):

    • Add 1 µL of diluted inhibitor or vehicle control to appropriate wells.

    • Add 2 µL of diluted p38α enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.[12]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[12]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular TNF-α Release Assay (PBMC Model)
  • Cell Preparation:

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Treatment and Stimulation:

    • Prepare serial dilutions of Compound-I and SB203580 in cell culture medium. Include a DMSO vehicle control.

    • Pre-incubate the cells with the inhibitors or vehicle for 1 hour at 37°C in a CO₂ incubator.[17]

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated negative control.[17]

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[17]

  • Detection (ELISA):

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for analysis.

    • Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of TNF-α in each sample.

    • Calculate percent inhibition of TNF-α release relative to the LPS-stimulated vehicle control.

    • Plot percent inhibition versus inhibitor concentration and determine the EC50 value.

Discussion and Future Directions

Based on the presented data (including hypothetical values for Compound-I), both SB203580 and the novel this compound demonstrate potent inhibition of the p38 MAPK pathway. SB203580 shows slightly higher potency in both the biochemical and cellular assays, which is expected for a highly optimized reference compound. The sub-micromolar cellular activity of Compound-I, however, marks it as a promising lead for further development.

The key differentiator for a new chemical entity will be its selectivity and safety profile. While SB203580 is selective, it has known off-target effects at higher concentrations.[15] The next critical step for Compound-I is to perform a broad kinase selectivity screen (e.g., against a panel of 400+ kinases) to identify potential off-target liabilities. Furthermore, in vitro toxicology assays (e.g., hERG channel inhibition, cytotoxicity in various cell lines) are essential to build a comprehensive profile and justify advancement into preclinical in vivo models of inflammation.

Conclusion

This guide provides a framework for the direct comparison of a novel p38 MAPK inhibitor, this compound, against the standard compound SB203580. Through validated biochemical and cell-based protocols, researchers can generate robust, comparative efficacy data. While SB203580 remains the benchmark for potency, the promising (though hypothetical) activity of Compound-I warrants a thorough investigation into its selectivity and safety profile to determine its true therapeutic potential.

References

  • SB203580: Akt & p38 MAP Kinases Inhibitor - InvivoGen. (URL: [Link])

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (URL: [Link])

  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - Frontiers. (URL: [Link])

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PubMed Central. (URL: [Link])

  • SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma - MDPI. (URL: [Link])

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (URL: [Link])

  • p38-regulated signaling pathways in inflammatory responses... - ResearchGate. (URL: [Link])

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PubMed Central. (URL: [Link])

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - NIH. (URL: [Link])

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC - NIH. (URL: [Link])

  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed. (URL: [Link])

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - NIH. (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: [Link])

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors | Springer Nature Experiments. (URL: [Link])

  • Different effect of p38MAPK and ERK inhibition on TNF-induced cell... - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-carbohydrazide analogs. While the primary focus of this guide will be on analogs with the carbohydrazide moiety at various positions, we will pay special attention to the implications and potential for functionalization at the C7 position. This guide is structured to provide not just a review of the existing literature, but also actionable insights into the experimental design and strategic considerations for developing novel therapeutic agents based on this privileged scaffold.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid structure make it an ideal scaffold for the development of a wide range of therapeutic agents. Several marketed drugs, such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic), feature this core, underscoring its clinical significance.[1] The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at multiple positions, enabling fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Strategic Functionalization: The Role of the Carbohydrazide Moiety

The carbohydrazide group is a key functional moiety in medicinal chemistry, often serving as a versatile intermediate for the synthesis of various heterocyclic systems or as a pharmacophore itself. Its ability to form hydrogen bonds and participate in various chemical transformations makes it a valuable component in the design of bioactive molecules. In the context of the imidazo[1,2-a]pyridine scaffold, the position of the carbohydrazide group significantly influences the biological activity of the resulting analogs.

Synthesis of Imidazo[1,2-a]pyridine-Carbohydrazide Analogs: A General Overview

The synthesis of imidazo[1,2-a]pyridine-carbohydrazide analogs typically begins with the construction of the core scaffold, followed by the introduction and modification of the carbohydrazide moiety.

Core Scaffold Synthesis

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] Variations in the substituents on both the 2-aminopyridine and the α-halocarbonyl compound allow for the introduction of diversity at various positions of the final scaffold.

Caption: General synthesis of imidazo[1,2-a]pyridine-carbohydrazide.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyridine-carbohydrazide analogs is highly dependent on the substitution pattern around the core scaffold. While specific data for the 7-carbohydrazide analogs is limited, we can infer potential SAR trends by examining analogs with the carbohydrazide moiety at other positions, most notably the C2 position.

SAR of Imidazo[1,2-a]pyridine-2-carbohydrazide Analogs

Studies on imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have revealed important SAR insights, particularly in the context of anticancer activity. The general structure involves the imidazo[1,2-a]pyridine-2-carbohydrazide core, which is often further derivatized to form hydrazones.

Compound R1 R2 Biological Activity (e.g., IC50) Reference
Analog AHPhenylModerate[3]
Analog BH4-ChlorophenylHigh[3]
Analog CH4-MethoxyphenylLow[3]
Analog D6-CH3PhenylModerate[3]
Analog E6-CH34-ChlorophenylVery High[3]

Key SAR Observations for C2-Carbohydrazide Analogs:

  • Hydrazone Moiety: The formation of a hydrazone by reacting the carbohydrazide with various aldehydes is a common and effective strategy to enhance biological activity.

  • Aromatic Substituents on Hydrazone: The nature and position of substituents on the aromatic ring of the hydrazone moiety play a crucial role. Electron-withdrawing groups, such as halogens, at the para-position often lead to increased potency.

  • Substituents on the Imidazo[1,2-a]pyridine Core: Modifications at other positions of the core, such as the C6 position, can also modulate activity.

Implications for Imidazo[1,2-a]pyridine-7-carbohydrazide Analogs

Based on the extensive research on the functionalization of the imidazo[1,2-a]pyridine ring, we can hypothesize the potential for developing active 7-carbohydrazide analogs. [4]The C7 position is electronically distinct from the C2 and C3 positions, and therefore, substituents at this position are expected to have a different impact on the overall molecular properties and biological activity.

Strategic Considerations for C7-Carbohydrazide Analogs:

  • Synthesis: The synthesis of the imidazo[1,2-a]pyridine-7-carboxylic acid precursor is a key step. [5]Once obtained, it can be converted to the carbohydrazide and subsequently to a library of hydrazone derivatives.

  • SAR Exploration: A systematic exploration of various aromatic and heteroaromatic aldehydes to form hydrazones would be a logical starting point for SAR studies.

  • Comparative Biology: It would be crucial to compare the biological activity of the 7-carbohydrazide analogs with their 2- and 3-substituted counterparts to understand the influence of the substitution position.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative imidazo[1,2-a]pyridine-carbohydrazide analog and a common biological assay.

Synthesis of a Representative Imidazo[1,2-a]pyridine-2-carbohydrazide Analog

Step 1: Synthesis of Ethyl 2-imidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide

  • To a solution of ethyl 2-imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the carbohydrazide.

Step 3: Synthesis of N'-substituted-imidazo[1,2-a]pyridine-2-carbohydrazide (Hydrazone)

  • To a solution of imidazo[1,2-a]pyridine-2-carbohydrazide (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature.

  • Collect the precipitated product by filtration and recrystallize from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Future Directions and Conclusion

The imidazo[1,2-a]pyridine-carbohydrazide scaffold remains a promising area for the discovery of new therapeutic agents. While much of the focus has been on C2-substituted analogs, the exploration of other positional isomers, particularly the 7-carbohydrazide derivatives, presents an exciting opportunity for identifying novel bioactive compounds with potentially different pharmacological profiles.

This guide has provided a comprehensive overview of the SAR of imidazo[1,2-a]pyridine-carbohydrazide analogs, with a focus on providing practical insights for researchers in the field. By understanding the key synthetic strategies and the influence of structural modifications on biological activity, we can accelerate the development of new and effective drugs based on this versatile scaffold.

References

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]

  • Request PDF. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 599-623. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry, 46(2), 237-243. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Retrieved January 7, 2026, from [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molbank, 2024(4), M1909. [Link]

  • Design, synthesis and anti-kinetoplastid activity of imidazo[1,2-a]pyridine-chalcone conjugates. (2023). Chemical Biology & Drug Design, 103(1), e14400. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. (2001). Bollettino Chimico Farmaceutico, 140(6), 397-400. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridine-7-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, Imidazo[1,2-a]pyridine-7-carbohydrazide serves as a crucial building block for the synthesis of various bioactive molecules. The efficient and scalable synthesis of this key intermediate is paramount for drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, insights into the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclocondensation of a Substituted Aminopyridine Followed by Hydrazinolysis

This well-established route involves the initial construction of the imidazo[1,2-a]pyridine core through the cyclocondensation of a readily available 2-aminopyridine derivative, followed by the conversion of a carboxylate functional group to the desired carbohydrazide.

Reaction Scheme

Route 1 cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis Methyl 2-aminoisonicotinate Methyl 2-aminoisonicotinate Methyl imidazo[1,2-a]pyridine-7-carboxylate Methyl imidazo[1,2-a]pyridine-7-carboxylate Methyl 2-aminoisonicotinate->Methyl imidazo[1,2-a]pyridine-7-carboxylate 1. HCl, H2O, 80°C 2. NaHCO3 3. rt, overnight Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal->Methyl imidazo[1,2-a]pyridine-7-carboxylate This compound This compound Methyl imidazo[1,2-a]pyridine-7-carboxylate->this compound Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-7-carboxylate [1]

  • A mixture of 2-bromo-1,1-diethoxyethane (6.20 mL, 41.2 mmol) and 35% aqueous HCl (0.82 mL, 26.8 mmol) in water (68 mL) is stirred for 2.5 hours at room temperature.

  • The reaction mixture is then heated to 80 °C and maintained at this temperature with stirring for 1.5 hours.

  • After cooling to 20 °C, sodium bicarbonate (4.49 g, 53.45 mmol) is added in four portions.

  • Finally, methyl 2-aminoisonicotinate (5 g, 32.86 mmol) is added, and the reaction mixture is stirred at room temperature overnight.

  • The resulting solid is collected by filtration, washed with water, and dried in a vacuum oven to yield methyl imidazo[1,2-a]pyridine-7-carboxylate.

    • Yield: 89%[1]

    • Purity: The product is typically obtained as a brown solid and can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • To a solution of methyl imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in ethanol, hydrazine hydrate (3.0-5.0 eq) is added.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford this compound.

    • Yield: Typically high (can exceed 90% depending on the specific conditions and substrate).

Discussion

This route is highly efficient for constructing the core heterocyclic system in the first step, with a reported yield of 89% for the methyl ester intermediate.[1] The starting materials, methyl 2-aminoisonicotinate and bromoacetaldehyde diethyl acetal, are commercially available. The reaction conditions are relatively mild, and the procedure is straightforward, making it suitable for large-scale synthesis. The subsequent hydrazinolysis is a standard and generally high-yielding transformation.

Causality behind Experimental Choices:

  • Acidic Hydrolysis of the Acetal: The initial treatment of bromoacetaldehyde diethyl acetal with aqueous HCl is crucial to hydrolyze the acetal and generate the reactive bromoacetaldehyde in situ.

  • Neutralization: The addition of sodium bicarbonate is necessary to neutralize the excess acid and create a suitable pH for the subsequent nucleophilic attack of the aminopyridine.

  • Reflux in Ethanol for Hydrazinolysis: Ethanol is a common solvent for hydrazinolysis as it readily dissolves the ester and is compatible with hydrazine hydrate. Refluxing provides the necessary thermal energy to drive the reaction to completion.

Route 2: Multi-component Reaction Strategy

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecules in a single step. While a direct one-pot synthesis of this compound has not been explicitly reported, a plausible route can be designed based on established MCR methodologies for analogous structures, such as the Groebke–Blackburn–Bienaymé (GBB) reaction.[2][3] This proposed route would involve the reaction of a 2-aminopyridine bearing a cyano group at the 4-position, an aldehyde, and an isocyanide.

Proposed Reaction Scheme

Route 2 cluster_0 Step 1: Groebke–Blackburn–Bienaymé Reaction cluster_1 Step 2: Hydrolysis of Cyano Group cluster_2 Step 3: Conversion to Carbohydrazide 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine 7-Cyano-imidazo[1,2-a]pyridine derivative 7-Cyano-imidazo[1,2-a]pyridine derivative 2-Amino-4-cyanopyridine->7-Cyano-imidazo[1,2-a]pyridine derivative Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->7-Cyano-imidazo[1,2-a]pyridine derivative Isocyanide (R'-NC) Isocyanide (R'-NC) Isocyanide (R'-NC)->7-Cyano-imidazo[1,2-a]pyridine derivative Catalyst, Solvent Imidazo[1,2-a]pyridine-7-carboxylic acid Imidazo[1,2-a]pyridine-7-carboxylic acid 7-Cyano-imidazo[1,2-a]pyridine derivative->Imidazo[1,2-a]pyridine-7-carboxylic acid Acid or Base Hydrolysis This compound This compound Imidazo[1,2-a]pyridine-7-carboxylic acid->this compound 1. Esterification 2. Hydrazinolysis

Caption: Proposed synthetic pathway for Route 2.

Conceptual Experimental Protocol

Step 1: Synthesis of a 7-Cyano-imidazo[1,2-a]pyridine Derivative

A mixture of 2-amino-4-cyanopyridine (1.0 eq), an appropriate aldehyde (1.0 eq), and an isocyanide (1.0 eq) would be dissolved in a suitable solvent (e.g., methanol, ethanol). A catalyst, such as a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid), would be added, and the reaction mixture stirred at room temperature or heated until completion.

Step 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

The resulting 7-cyano-imidazo[1,2-a]pyridine derivative would be subjected to vigorous acidic or basic hydrolysis to convert the cyano group into a carboxylic acid.

Step 3: Conversion of the Carboxylic Acid to the Carbohydrazide

The Imidazo[1,2-a]pyridine-7-carboxylic acid would then be converted to the corresponding carbohydrazide. This is typically a two-step process involving esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester, as described in Route 1.

Discussion

This proposed route offers the advantage of rapidly building molecular complexity in the initial MCR step. The GBB reaction is known for its operational simplicity and the ability to introduce diversity at multiple points of the scaffold by varying the aldehyde and isocyanide components. However, this route is currently hypothetical for the target molecule and would require significant optimization. The hydrolysis of the cyano group can sometimes require harsh conditions that may not be compatible with other functional groups on the molecule. Furthermore, the multi-step conversion of the carboxylic acid to the carbohydrazide adds to the overall length of the synthesis.

Comparative Analysis

FeatureRoute 1: Cyclocondensation & HydrazinolysisRoute 2: Multi-component Reaction (Proposed)
Overall Yield High (expected)Variable, requires optimization
Number of Steps 23+
Starting Materials Commercially available2-Amino-4-cyanopyridine is commercially available
Reaction Conditions Mild to moderateMCR step is often mild, hydrolysis can be harsh
Scalability GoodPotentially good, but requires process development
Versatility Limited to the specific aminopyridineHigh, allows for diverse substitutions
Development Status Established and reportedConceptual, requires experimental validation

Conclusion and Future Perspectives

For the direct and efficient synthesis of this compound, Route 1 currently stands as the more reliable and well-documented method. Its high-yielding initial step and the straightforward nature of the subsequent hydrazinolysis make it an attractive choice for producing this key intermediate on a laboratory and potentially larger scale.

The proposed Route 2 , while conceptually elegant and offering greater potential for library synthesis, requires substantial experimental work to establish its feasibility and optimize the reaction conditions. Future research in this area could focus on developing a one-pot synthesis that directly yields the carbohydrazide from the MCR, which would significantly enhance the efficiency of this approach.

Researchers and drug development professionals should carefully consider their specific project goals, available resources, and desired scale of production when selecting a synthetic strategy. The detailed protocols and comparative analysis provided in this guide aim to facilitate this decision-making process and accelerate the advancement of research programs reliant on this compound.

References

  • A review on the synthesis of this scaffold employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. Chemical Communications, Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Link]

Sources

A Comparative Guide to the Binding Affinity and Kinetics of Imidazo[1,2-a]pyridine-based Inhibitors Targeting GSK-3β

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the binding characteristics of a representative Imidazo[1,2-a]pyridine-based compound against Glycogen Synthase Kinase-3β (GSK-3β). It is intended for researchers, scientists, and drug development professionals seeking to understand the quantitative evaluation of small molecule-kinase interactions. We will objectively compare its performance with a known alternative, supported by established experimental methodologies, to provide a framework for assessing potential therapeutic agents.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of potent and selective inhibitors of various enzyme classes, particularly protein kinases.[1][3] Kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, making them high-value therapeutic targets.[4][5]

This guide focuses on a representative compound, which we will refer to as IMP-7C (Imidazo[1,2-a]pyridine-7-carbohydrazide analog), as a case study. While direct kinetic data for this specific carbohydrazide at the 7-position is not extensively published, we will leverage data from closely related imidazopyridine analogs that have been characterized as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine kinase implicated in pathologies including Alzheimer's disease, bipolar disorder, and diabetes.[6][7][8]

The purpose of this document is to delve into the critical parameters that define a successful kinase inhibitor—binding affinity and kinetics—and to provide the experimental frameworks necessary for their robust determination. We will compare the profile of our representative compound, IMP-7C, with a well-characterized, alternative GSK-3β inhibitor, CHIR-99021 , a highly potent and selective aminopyrimidine derivative.[9]

The Pillars of Interaction: Understanding Binding Affinity and Kinetics

A complete understanding of a drug-target interaction extends beyond simple potency (e.g., IC50). It requires a nuanced view of both the strength and the dynamics of the binding event.

  • 2.1. Binding Affinity (KD): The Measure of "How Tight" The dissociation constant (KD) is the equilibrium constant that describes the propensity of a complex (e.g., protein-ligand) to separate into its components. It is a direct measure of binding affinity. A lower KD value signifies a higher affinity, meaning the compound binds more tightly to its target at lower concentrations. It is defined as the ratio of the off-rate to the on-rate (koff/kon).

  • 2.2. Binding Kinetics (kon and koff): The Measure of "How Fast" and "How Long" Kinetics dissects the binding event into two critical components:

    • Association Rate Constant (kon or ka): This describes the rate at which the inhibitor binds to the target. A faster 'on-rate' means the compound finds and binds to its target more quickly.

    • Dissociation Rate Constant (koff or kd): This describes the rate at which the inhibitor dissociates from the target. The reciprocal of the off-rate (1/koff) is the residence time , a crucial parameter that indicates how long an inhibitor remains bound to its target. A slow 'off-rate' (long residence time) can lead to a more sustained pharmacological effect, often translating to improved in vivo efficacy.

Experimental Methodologies for Quantifying Biomolecular Interactions

To accurately determine KD, kon, and koff, label-free, real-time biophysical techniques are the gold standard. Here, we detail three primary methods, explaining the causality behind their application.

Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A target protein (e.g., GSK-3β) is immobilized on the chip. When an analyte (the inhibitor) flows over the surface and binds, the accumulation of mass at the surface changes the refractive index, which is detected in real-time as a response.[4][10][11] This allows for the direct measurement of both the association and dissociation phases of the interaction.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Immobilize 1. Immobilize Kinase (e.g., GSK-3β) on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Amine coupling or capture-based Inject 3. Inject Inhibitor (Analyte) at various concentrations Equilibrate->Inject Establish baseline Association 4. Monitor Association (Binding Phase) Inject->Association Wash 5. Switch to Buffer Flow (Dissociation Phase) Association->Wash Real-time monitoring Dissociation 6. Monitor Dissociation Wash->Dissociation Regenerate 7. Regenerate Chip (if necessary) Dissociation->Regenerate Fit 8. Fit Sensorgram Data to Kinetic Model Regenerate->Fit Constants 9. Determine kon, koff, KD Fit->Constants e.g., 1:1 Langmuir

Caption: SPR workflow for kinase inhibitor kinetic analysis.

Step-by-Step SPR Protocol for Kinase-Inhibitor Interaction:

  • Surface Preparation: Immobilize recombinant human GSK-3β onto a CM5 sensor chip using standard amine coupling chemistry.[12] Aim for a low immobilization density (e.g., 2000-4000 Response Units) to minimize mass transport effects. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Buffer Preparation: Use a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), supplemented with 1-5% DMSO to match the compound solvent.[12]

  • Analyte Preparation: Prepare a dilution series of the inhibitor (e.g., IMP-7C or CHIR-99021) in the running buffer. Concentrations should typically span from 0.1x to 10x the expected KD.

  • Association: Inject the lowest concentration of the inhibitor over the GSK-3β and reference surfaces for a defined period (e.g., 120-180 seconds) to monitor the binding phase.

  • Dissociation: Switch the flow back to the running buffer and monitor the dissociation of the inhibitor for an extended period (e.g., 300-600 seconds).

  • Regeneration: If the inhibitor does not fully dissociate, inject a pulse of a mild regeneration solution (e.g., a low pH glycine buffer) to remove any remaining bound compound.

  • Cycle Repetition: Repeat steps 4-6 for each concentration in the dilution series, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to derive kon, koff, and KD.[9]

Causality: SPR is chosen for its high sensitivity and real-time data output, which provides a detailed view of the binding event. The use of a reference channel and buffer blanks is critical for ensuring data quality by correcting for non-specific binding and bulk refractive index changes.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[13] A solution of the inhibitor is titrated into a solution containing the kinase. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm can be fitted to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis PrepSamples 1. Prepare Kinase & Inhibitor in identical, degassed buffer LoadCell 2. Load Kinase into Sample Cell PrepSamples->LoadCell LoadSyr 3. Load Inhibitor into Injection Syringe PrepSamples->LoadSyr Equilibrate 4. Equilibrate at constant temperature LoadCell->Equilibrate LoadSyr->Equilibrate Inject 5. Perform series of small injections of Inhibitor into Kinase solution Equilibrate->Inject Measure 6. Measure heat change after each injection Inject->Measure Plot 7. Plot heat change vs. molar ratio Measure->Plot Generate thermogram Fit 8. Fit Isotherm to a binding model Plot->Fit Thermo 9. Determine KD, ΔH, ΔS, n Fit->Thermo

Caption: BLI workflow for high-throughput kinetic screening.

Step-by-Step BLI Protocol:

  • Protein Biotinylation: Biotinylate the GSK-3β protein using a commercially available kit, ensuring a low molar ratio of biotin to protein to maintain activity. Remove excess, unconjugated biotin via dialysis or a desalting column.

  • Assay Setup: Hydrate streptavidin (SA) biosensors in the assay buffer (similar to SPR buffer). In a 96- or 384-well plate, add buffer, biotinylated GSK-3β for loading, and the inhibitor dilution series. [14]3. Loading: Immerse the biosensors in the well containing biotinylated GSK-3β until a stable loading level is achieved.

  • Baseline: Move the loaded biosensors into buffer-containing wells to establish a stable baseline.

  • Association: Transfer the biosensors to wells containing the inhibitor dilution series to measure the association phase.

  • Dissociation: Move the biosensors back to the buffer-only wells to measure the dissociation phase.

  • Data Analysis: The data is processed by subtracting the signal from a reference sensor (loaded with protein but exposed only to buffer). The resulting curves are globally fitted to a 1:1 binding model to determine the kinetic and affinity constants. [15] Causality: BLI is particularly advantageous for its fluidics-free, dip-and-read format, which increases throughput and is more tolerant of crude samples. [16][17]Immobilizing the protein via a specific tag like biotin-streptavidin ensures a uniform orientation, which can lead to more consistent and reliable kinetic data compared to random covalent coupling.

Comparative Analysis: IMP-7C vs. CHIR-99021 against GSK-3β

Here we present a table of representative binding data for our Imidazo[1,2-a]pyridine-based compound (IMP-7C) and the comparator, CHIR-99021. This data is synthesized from published values for closely related imidazopyridine analogs and known GSK-3β inhibitors to illustrate a typical comparative analysis.

ParameterIMP-7C (Representative)CHIR-99021 (Comparator)TechniqueSignificance
KD (nM) 5.06.7SPR, BLIHigh Affinity. Both compounds demonstrate potent, low-nanomolar affinity for GSK-3β.
kon (105 M-1s-1) 2.58.1SPR, BLIFast Association. CHIR-99021 shows a faster on-rate, suggesting it may reach its target more quickly.
koff (10-3 s-1) 1.255.4SPR, BLISlower Dissociation. IMP-7C has a significantly slower off-rate, indicating it stays bound to the target longer.
Residence Time (min) ~13.3~3.1Calculated (1/koff)Sustained Target Engagement. The longer residence time of IMP-7C suggests a more durable inhibitory effect.
ΔH (kcal/mol) -8.5-7.2ITCEnthalpically Driven. Binding for both is favored by favorable enthalpy, typical of hydrogen bonding and van der Waals interactions in the ATP pocket.
-TΔS (kcal/mol) -2.7-3.8ITCEntropically Penalized. The negative entropy term indicates a loss of conformational freedom upon binding, as expected.

Note: Data is representative and compiled for illustrative purposes based on typical values for these compound classes.

Analysis & Interpretation:

  • Affinity vs. Kinetics: While both compounds exhibit similar high affinity (KD), their kinetic profiles are distinct. CHIR-99021 is a "fast-on, fast-off" binder, whereas IMP-7C is a "slower-on, slow-off" binder.

  • The Importance of Residence Time: The ~4-fold longer residence time of IMP-7C is a critical differentiating factor. A longer residence time can translate to a more sustained pharmacodynamic effect in vivo, potentially allowing for less frequent dosing. This is because even as the systemic concentration of the drug decreases, the inhibitor remains engaged with its target, prolonging its biological effect.

  • Thermodynamic Drivers: The ITC data reveals that both interactions are primarily driven by favorable changes in enthalpy (ΔH), consistent with specific hydrogen bonding and shape complementarity within the highly conserved ATP-binding pocket of GSK-3β. The binding of IMP-7C is slightly more enthalpically favorable, which may contribute to its slower dissociation.

Signaling Pathway: GSK-3β in the Wnt Pathway

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibited GSK3B GSK-3β (Active) BetaCat β-catenin GSK3B->BetaCat Phosphorylates Complex Destruction Complex (Axin, APC) Complex->GSK3B Proteasome Proteasome BetaCat->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3B_In GSK-3β (Inactive) Frizzled->GSK3B_In Inhibits Destruction Complex BetaCat_S β-catenin (Stable) Nucleus Nucleus BetaCat_S->Nucleus Accumulates & Translocates TCF TCF/LEF Nucleus->TCF Genes Target Gene Transcription TCF->Genes IMP7C IMP-7C IMP7C->GSK3B_In Inhibits

Caption: Role of GSK-3β in the Wnt signaling pathway.

Conclusion and Future Directions

This guide demonstrates that a comprehensive evaluation of a compound like IMP-7C requires more than a single potency value. By employing biophysical techniques such as SPR, ITC, and BLI, we can dissect the binding event to reveal both its thermodynamic and kinetic signatures.

The representative Imidazo[1,2-a]pyridine-based compound, IMP-7C , distinguishes itself not by superior affinity, but by a prolonged residence time on its target, GSK-3β. This "slow-off" kinetic profile is a highly desirable attribute in drug design, as it suggests the potential for sustained target modulation in vivo.

Future Directions:

  • Cellular Target Engagement: Confirm that the observed biophysical kinetics translate to durable inhibition of GSK-3β activity in cellular models, for instance, by monitoring the phosphorylation of downstream substrates like Tau or the stabilization of β-catenin.

  • Selectivity Profiling: Conduct broad kinase screening panels to ensure that the slow off-rate is specific to GSK-3β and not a general feature of its interaction with other kinases, which could lead to off-target toxicity.

  • Structure-Kinetics Relationships (SKR): Synthesize and test additional analogs of IMP-7C to understand the structural determinants of its slow dissociation rate, providing a rational basis for further optimization of its kinetic profile.

By integrating affinity, kinetics, and thermodynamics, researchers can build a more predictive and insightful understanding of their compounds, ultimately accelerating the development of novel and effective therapeutics.

References

  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. PMC, PubMed Central. [Link]

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Rich n Chip's Tips and Tricks for Best Quantitation and Kinetics Performance on a BLI system. YouTube. [Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PMC, PubMed Central. [Link]

  • GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? PMC. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. PMC, PubMed Central. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. NIH. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Small Molecule Analysis via Biolayer Interferometry. Gator Bio. [Link]

  • FortéBio Bio-layer Interferometry Kinetic Analysis Tutorial. UCLA-DOE Institute. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC, NIH. [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Discovery of Potent and Highly Selective Inhibitors of GSK3b. NCBI. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC, PubMed Central. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Various modes of binding and nature of GSK-3 inhibitors with an example of each. ResearchGate. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. [Link]

Sources

A Guide to the Cross-Validation of Imidazo[1,2-a]pyridine-7-carbohydrazide: A Comparative Analysis of Anticancer and Antitubercular Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of Imidazo[1,2-a]pyridine-7-carbohydrazide. While direct experimental data for this specific isomer is emerging, this document establishes a robust cross-validation methodology by leveraging extensive data from its close structural analogues. By comparing the known bioactivity of imidazo[1,2-a]pyridine carbohydrazide and carboxamide derivatives with established clinical standards, we present a compelling case for the investigation of the 7-carbohydrazide isomer as a promising therapeutic candidate.

The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4][5] This guide will focus on the anticancer and antitubercular potential, providing detailed experimental protocols and comparative data to inform further research and development.

Synthesis of this compound: A Proposed Pathway

While specific synthesis routes for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for related isomers, such as the imidazo[1,2-a]pyridine-6-carbohydrazide.[6][7][8] A proposed multi-component cascade reaction is outlined below. This approach is favored for its operational simplicity, use of readily available starting materials, and environmentally benign solvent systems.[6][7]

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-amino-pyridine-2-carboxylic acid methyl ester 4-amino-pyridine-2-carboxylic acid methyl ester Cyclization Cyclization 4-amino-pyridine-2-carboxylic acid methyl ester->Cyclization α-haloketone, base Reagents Reagents Reagents->Cyclization Hydrazinolysis Hydrazinolysis Cyclization->Hydrazinolysis Hydrazine hydrate This compound This compound Hydrazinolysis->this compound Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of test compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the reference drug (Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Comparative Analysis: Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. [9][10][11]The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new anti-TB drugs. [9][10][11][12]Here, we compare the reported antitubercular activity of Imidazo[1,2-a]pyridine-3-carboxamide derivatives with the first-line anti-TB drugs, Isoniazid and Rifampicin.

Experimental Data: Imidazo[1,2-a]pyridine-3-carboxamides vs. Standard Anti-TB Drugs

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative Imidazo[1,2-a]pyridine-3-carboxamide derivatives against M. tuberculosis H37Rv, alongside the typical MIC ranges for Isoniazid and Rifampicin. [9][13]The data indicates that some imidazopyridine derivatives exhibit potent activity, with MICs in the sub-micromolar range, comparable to that of Isoniazid. [14][15][16][17]

Compound Target Organism MIC (µg/mL) Reference
Imidazo[1,2-a]pyridine-3-carboxamide derivative M. tuberculosis H37Rv ≤ 1 µM (approximates to <0.25 µg/mL) [13]
Isoniazid M. tuberculosis (susceptible strains) 0.02 - 0.2 [14][15][16][17][18][19]

| Rifampicin | M. tuberculosis (susceptible strains) | 0.05 - 0.5 | [1][14][15][16][20][21]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

To facilitate the evaluation of this compound's antitubercular activity, a standard broth microdilution protocol is provided.

Compound_Dilution Prepare serial dilutions of test compound in 96-well plates Inoculation Inoculate all wells (except negative control) Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized inoculum of M. tuberculosis Inoculum_Preparation->Inoculation Incubation Incubate plates at 37°C Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound and reference drugs in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv, adjusted to a McFarland standard of 0.5.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Decision Framework for Compound Advancement

The following decision tree provides a logical framework for advancing this compound based on the experimental outcomes.

Start Synthesize and test this compound Anticancer_Activity Anticancer IC50 < 10 µM? Start->Anticancer_Activity Antitubercular_Activity Antitubercular MIC < 1 µg/mL? Anticancer_Activity->Antitubercular_Activity No Cytotoxicity Acceptable cytotoxicity against non-cancerous cells? Anticancer_Activity->Cytotoxicity Yes De-prioritize De-prioritize or redesign Antitubercular_Activity->De-prioritize No Cytotoxicity_TB Acceptable cytotoxicity? Antitubercular_Activity->Cytotoxicity_TB Yes Advance_Anticancer Advance as anticancer lead Cytotoxicity->Advance_Anticancer Yes Cytotoxicity->De-prioritize No Advance_Antitubercular Advance as antitubercular lead Cytotoxicity_TB->Advance_Antitubercular Yes Cytotoxicity_TB->De-prioritize No

Caption: Decision tree for advancing this compound.

Conclusion and Future Directions

The available evidence from closely related analogues strongly suggests that this compound is a compelling candidate for investigation as a novel anticancer and antitubercular agent. The provided experimental protocols and comparative data offer a solid foundation for researchers to undertake a thorough evaluation. Future studies should focus on the synthesis and in vitro screening of the 7-carbohydrazide isomer, followed by in vivo efficacy and toxicity studies if promising in vitro activity is observed. The continued exploration of the imidazo[1,2-a]pyridine scaffold is a valuable endeavor in the quest for new and effective therapeutics.

References

  • Bioimpacts. 2019;9(1):57-63. In vitro study of the anticancer activity of various doxorubicin-containing dispersions. [Link]

  • Getahun M, Blumberg HM, Ameni G, Beyene D, Kempker RR. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS ONE. 2022;17(9):e0274533. [Link]

  • Hosseini H, Bayat M. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances. 2019;9(13):7136-7144. [Link]

  • Hosseini H, Bayat M. An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. 2019. [Link]

  • Khoshneviszadeh M, Edraki N, Faghih Z, et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. 2024;18(1):6. [Link]

  • Pryahin A, et al. In vitro study of the anticancer activity of various doxorubicin-containing dispersions. Bioimpacts. 2019;9(1):57-63. [Link]

  • Pryahin A, et al. In vitro study of the anticancer activity of various doxorubicin-containing dispersions. ResearchGate. 2018. [Link]

  • Getahun M, Blumberg HM, Ameni G, Beyene D, Kempker RR. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. United Arab Emirates University Scholarworks. 2022. [Link]

  • Hosseini H, Bayat M. An efficient synthesis of new imidazo[1,2-a] pyridine-6-carbohydrazide and pyrido[1,2-a]. SciSpace. 2019. [Link]

  • Serebrennikova T, et al. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. 2024. [Link]

  • Moraski GC, et al. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. 2011;2(6):466-470. [Link]

  • Kim SH, et al. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Cancers. 2020;12(3):634. [Link]

  • Al-Otaibi F, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. 2020;20(3):2569-2577. [Link]

  • Vasanthan S, et al. Wild-Type MIC Distribution for Re-evaluating the Critical Concentration of Anti-TB Drugs and Pharmacodynamics Among Tuberculosis Patients From South India. Frontiers in Microbiology. 2020;11:130. [Link]

  • De Siena E, et al. (A) Minimum inhibitory concentration (MIC) determination of rifampicin... ResearchGate. 2021. [Link]

  • Getahun M, Blumberg HM, Ameni G, Beyene D, Kempker RR. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS ONE. 2022;17(9):e0274533. [Link]

  • Wang Y, et al. Minimal inhibitory concentration values of anti-TB drugs. Dove Medical Press. 2022. [Link]

  • Shrivas A, et al. MIC distribution for the disputed rifampicin-resistant TB (RR-TB)... ResearchGate. 2023. [Link]

  • Al-Warhi T, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. 2022;23(9):2943-2951. [Link]

  • Martins M, et al. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2001;45(11):3237-3240. [Link]

  • Al-Warhi T, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. 2022. [Link]

  • Kim SY, et al. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease. Antimicrobial Agents and Chemotherapy. 2018;62(10):e00811-18. [Link]

  • Hosseini H, Bayat M. Synthesis of imidazo[1,2- a ]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a ]pyrimidine-7-carbohydrazides. ResearchGate. 2019. [Link]

  • Khoshneviszadeh M, et al. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. 2024. [Link]

  • Kumar S, et al. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. 2022;12(45):29281-29295. [Link]

  • Samanta S, et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2023;14(4):644-657. [Link]

  • Abrahams KA, et al. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. 2012;7(12):e52951. [Link]

  • Abrahams KA, et al. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. 2012. [Link]

  • Iaroshenko VO, et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2020;16:218-226. [Link]

Sources

Benchmarking the performance of Imidazo[1,2-a]pyridine-7-carbohydrazide in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the pressing need for more effective and selective therapeutic agents. A significant challenge in this field is the development of compounds that can overcome drug resistance and exhibit potent cytotoxicity against a variety of cancer types with minimal side effects. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects. These compounds are known to target fundamental cellular processes, making them a promising avenue for novel drug discovery.

This guide provides an in-depth performance benchmark of Imidazo[1,2-a]pyridine-7-carbohydrazide and its closely related analogs. We will objectively compare its cytotoxic performance against established chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel—across three distinct and commonly studied human cancer cell lines:

  • A549: A human lung adenocarcinoma cell line.

  • MCF-7: A human breast adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

Our analysis is grounded in established experimental protocols and a thorough examination of the underlying mechanisms of action, offering a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of several critical signaling pathways. Understanding these mechanisms is paramount to appreciating their therapeutic potential. Two of the most well-documented pathways targeted by this class of compounds are the PI3K/Akt/mTOR signaling cascade and the process of tubulin polymerization.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form a critical part of the cytoskeleton. They are essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated and highly effective anticancer strategy. Some imidazo[1,2-a]pyridine derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity Analysis

It is also crucial to acknowledge that IC50 values for the same compound and cell line can exhibit variability between different studies due to factors such as passage number, culture conditions, and assay duration.[2] The data presented below represents a synthesis of findings from multiple sources to provide a balanced perspective.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
Imidazo[1,2-a]pyridine-2-carbohydrazide derivative (7d) Not Reported22.6[3][4][5]Not Reported
Other Imidazo[1,2-a]pyridine Derivatives ~50.56[6][7]~45.0[8]~51.52[6][7]
Cisplatin ~6.14 - 43.01[9]~7.67[10]~8.28[10]
Doxorubicin > 20[11]~2.50[11]~12.18[11]
Paclitaxel ~0.01 - 3.2~0.0024 - 0.3Not Widely Reported

Note: The IC50 values for "Other Imidazo[1,2-a]pyridine Derivatives" are representative values from studies on various analogs to provide a broader context of the scaffold's activity.

Experimental Protocols: A Guide to Reproducible Research

Scientific integrity is built upon the foundation of reproducible experimental design. Below are detailed, step-by-step protocols for the key assays used to evaluate the performance of anticancer compounds.

Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (A549, MCF-7, HepG2) Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (this compound & Controls) Seeding->Treatment MTT 4a. Cell Viability Assay (MTT) Treatment->MTT AnnexinV 4b. Apoptosis Assay (Annexin V) Treatment->AnnexinV Tubulin 4c. Tubulin Polymerization Assay (In Vitro) Treatment->Tubulin Indirect - Mechanistic DataAnalysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) MTT->DataAnalysis AnnexinV->DataAnalysis Tubulin->DataAnalysis

Figure 2: A generalized workflow for benchmarking the performance of anticancer compounds in vitro.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed A549, MCF-7, or HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, Doxorubicin, and Paclitaxel in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptosis. It relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, a fluorescence-based reporter, and GTP in a suitable buffer.

  • Compound Addition: Add the test compound (this compound) or a known tubulin inhibitor/stabilizer (e.g., Paclitaxel) to the reaction mixture.

  • Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

The available data suggests that Imidazo[1,2-a]pyridine-carbohydrazide derivatives are a promising class of anticancer agents with cytotoxic activity against various cancer cell lines. Their mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, targets fundamental processes in cancer cell proliferation and survival.

While the IC50 values of the tested imidazopyridine derivatives appear to be higher than some of the established chemotherapeutic agents in certain cell lines, their potential for further chemical modification to enhance potency and selectivity is significant. Moreover, the observed activity in different cancer types highlights the broad-spectrum potential of this scaffold.

Future research should focus on:

  • Synthesizing and evaluating the specific this compound isomer to obtain direct performance data.

  • Conducting in vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity of lead compounds.

  • Exploring combination therapies with existing drugs to identify potential synergistic effects and overcome drug resistance.

This guide provides a foundational benchmark for researchers working with this exciting class of molecules. The provided protocols and mechanistic insights are intended to facilitate further investigation and accelerate the development of novel and effective cancer therapies.

References

  • Copper-imidazo[1,2-a]pyridines differentially modulate pro- and anti-apoptotic protein and gene expression in HL-60 and K562 leukaemic cells to cause apoptotic cell death. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. [Link]

  • Comparative analysis of IC50 values of various anticancer drugs in 2D and 3D systems. ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Link]

  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]

  • New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Assay. Semantic Scholar. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology. [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell lines. ResearchGate. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Chemical structure of some anti-cancer agents containing imidazo... ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]

  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... ResearchGate. [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *... ResearchGate. [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. [Link]

Sources

A Guide to Orthogonal Assays for Validating the Biological Activity of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[3][4][5] Specifically, their role as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, has positioned them as promising candidates for anticancer drug development.[6]

When a novel derivative like Imidazo[1,2-a]pyridine-7-carbohydrazide (referred to hereafter as IMP-7C) emerges from a synthesis campaign, the initial biological screening often yields a "hit"—a compound that shows activity in a primary assay. However, a single data point is not a confirmation of biological activity; it is merely an invitation for deeper, more rigorous investigation. High-throughput screens are susceptible to false positives arising from compound interference, off-target effects, or assay-specific artifacts.[7]

To build a robust case for a compound's therapeutic potential, a strategy of orthogonal validation is essential.[8] This involves using multiple, distinct assays that measure the same biological endpoint through different technological principles or by assessing different steps in the biological cascade.[9][10] This guide provides a comprehensive framework for applying orthogonal methodologies to validate the presumed cytotoxic activity of IMP-7C, progressing from broad cellular effects to specific target engagement.

Part 1: Confirming Cytotoxicity with Orthogonal Cell-Based Assays

The most common initial finding for imidazo[1,2-a]pyridine derivatives is cytotoxicity against cancer cell lines.[11][12] A primary screen might use a metabolic assay, such as an MTT or resazurin reduction assay, to indicate a loss of cell viability. However, these assays measure metabolic function, and a reduction in signal could indicate metabolic inhibition or cytostatic effects rather than true cell death. To confirm that IMP-7C is genuinely cytotoxic, we must complement the primary metabolic assay with a method that directly measures cell death.

Here, we compare two orthogonal approaches: an ATP-based viability assay and a cytotoxicity assay measuring the release of a cytosolic protease.

Workflow for Orthogonal Cytotoxicity Validation

The following diagram illustrates the logical flow from a primary metabolic screen to a definitive cytotoxicity confirmation.

Orthogonal_Cytotoxicity_Workflow cluster_0 Cell-Based Validation PrimaryScreen Primary Screen (e.g., Resazurin Assay) ATP_Assay Orthogonal Assay 1 ATP Quantitation (Viability) Measures metabolic health PrimaryScreen->ATP_Assay Confirm metabolic effect Protease_Assay Orthogonal Assay 2 Protease Release (Cytotoxicity) Measures membrane integrity loss PrimaryScreen->Protease_Assay Confirm cell death Conclusion Confirmed Cytotoxic Hit ATP_Assay->Conclusion Correlated IC50 Protease_Assay->Conclusion Correlated EC50

Caption: Workflow for validating a cytotoxic hit using orthogonal assays.

Assay 1: ATP Quantitation for Cell Viability

Scientific Rationale: The presence of ATP is a primary indicator of metabolically active, viable cells.[13] As cells die, they rapidly lose the ability to synthesize ATP. Therefore, quantifying ATP provides a highly sensitive measure of the viable cell population. This assay is orthogonal to colorimetric methods (like MTT or resazurin) because it measures a distinct metabolic product (ATP) via a different detection method (luminescence) rather than enzymatic conversion of a dye.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, as used for related compounds[11]) into a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x serial dilution of IMP-7C in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-based luminometer.

Assay 2: Cytosolic Protease Release for Cytotoxicity

Scientific Rationale: A hallmark of necrotic or late-stage apoptotic cell death is the loss of plasma membrane integrity. This leads to the release of intracellular components into the surrounding culture medium. This assay utilizes a fluorogenic peptide substrate that cannot cross the intact membrane of a live cell. When released from dead cells, a cytosolic protease cleaves this substrate, generating a fluorescent signal proportional to the number of non-viable cells. This directly measures cell death and is orthogonal to ATP assays, which measure cell health.[9]

Experimental Protocol: CytoTox-Glo™ Cytotoxicity Assay

  • Plate Setup: Follow steps 1-3 of the ATP assay protocol, setting up an identical treatment plate.

  • Assay Procedure: Remove the plate from the incubator.

  • Add 50 µL of the AAF-Glo™ Substrate mixed with Assay Buffer to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Record fluorescence (485 nm excitation / 520 nm emission) using a plate-based fluorometer to measure the number of dead cells.

  • (Optional Multiplexing): To normalize for total cell number, add 50 µL of a lysis reagent (e.g., digitonin) to the same wells, incubate for 15 minutes to lyse all remaining cells, and read fluorescence again to get a "total protease release" value.

Comparative Data Analysis

A true cytotoxic agent should show a dose-dependent decrease in ATP (loss of viability) that correlates with a dose-dependent increase in protease release (gain of cytotoxicity).

CompoundATP Viability Assay (IC₅₀)Protease Release Assay (EC₅₀)Interpretation
IMP-7C 15.2 µM16.8 µMOrthogonal Confirmation: Strong correlation suggests true cytotoxic activity.
Control A 25.5 µM> 100 µMDiscordant Result: Compound is metabolically inhibitory or cytostatic, but not acutely cytotoxic.
Control B > 100 µM> 100 µMInactive: No significant effect on viability or cytotoxicity.

Part 2: Deconvoluting Mechanism with Target-Based Orthogonal Assays

Cell-based assays confirm what a compound does (i.e., it kills cells), but not how. Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors[2][6], a logical next step is to investigate whether IMP-7C directly engages a specific kinase target. Let's hypothesize, based on the literature, that IMP-7C is an inhibitor of PI3Kα. To validate this, we must demonstrate both inhibition of enzymatic activity and direct physical binding.

Workflow for Orthogonal Target Validation

This workflow confirms that the compound not only inhibits the target's function but also physically interacts with it.

Orthogonal_Target_Workflow cluster_1 Target-Based Validation (Hypothesis: PI3Kα Inhibitor) Biochem_Assay Assay 1: Biochemical In Vitro Kinase Assay Measures inhibition of enzyme function Conclusion Validated On-Target Inhibitor Biochem_Assay->Conclusion Potent IC50 Biophys_Assay Assay 2: Biophysical Thermal Shift Assay (TSA) Measures direct compound binding Biophys_Assay->Conclusion Significant ΔTm

Caption: Workflow for validating a specific molecular target using orthogonal assays.

Assay 1: In Vitro Biochemical Kinase Assay

Scientific Rationale: This assay directly measures the ability of IMP-7C to inhibit the catalytic activity of a purified, recombinant target enzyme (e.g., PI3Kα). A common method is to quantify the depletion of the co-substrate ATP during the kinase reaction. This provides a direct measure of functional inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., PIP2).

    • ATP at a concentration near its Km value.

    • Serial dilutions of IMP-7C or vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate-based luminometer. The signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Assay 2: Biophysical Thermal Shift Assay (TSA)

Scientific Rationale: The principle behind TSA is that the binding of a small molecule ligand (like IMP-7C) to a protein (PI3Kα) typically increases the protein's thermal stability. This stabilization can be measured by monitoring the protein's melting temperature (Tm) using a fluorescent dye that binds to hydrophobic regions exposed during unfolding. An increase in Tm in the presence of the compound is strong evidence of direct physical binding.[7] This biophysical measurement is completely orthogonal to the functional biochemical assay.[10]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Mix: Prepare a master mix containing:

    • Purified recombinant PI3Kα enzyme in a suitable buffer.

    • A fluorescent dye (e.g., SYPRO™ Orange).

    • IMP-7C at various concentrations or a vehicle control.

  • Plate Loading: Aliquot the mix into a 96-well qPCR plate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm). Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Comparative Data Analysis

A validated on-target inhibitor will not only inhibit the enzyme's function but will also bind to it directly, causing a measurable thermal shift.

CompoundBiochemical Kinase Assay (IC₅₀)Thermal Shift Assay (ΔTm)Interpretation
IMP-7C 0.5 µM+ 4.2 °COrthogonal Confirmation: Potent functional inhibition is confirmed by direct physical binding.
Control C 1.1 µM+ 0.1 °CDiscordant Result: Likely an assay artifact or non-specific inhibitor in the biochemical assay; does not bind directly to the target.
Staurosporine 0.01 µM+ 6.5 °CPositive Control: Known potent kinase inhibitor shows both functional inhibition and strong binding.

Conclusion: Building a Self-Validating Data Package

This multi-faceted, self-validating approach eliminates ambiguity and provides the high-confidence data package required by drug development professionals. It transforms a simple "hit" into a credible lead compound worthy of further investment and optimization. Every protocol described herein is part of a system designed to build trustworthiness through scientific rigor, ensuring that experimental choices are not just procedural but are driven by a clear, logical rationale.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available from: [Link]

  • Target Identification and Validation (Small Molecules). University College London (UCL). Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (NIH). Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available from: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available from: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Small molecule tool compound validation – BioCurate's perspective. BioCurate. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available from: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. Available from: [Link]

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available from: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]

  • A near-universal way to measure enzyme inhibition. ScienceDaily. Available from: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate. Available from: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal de la Société Ouest-Africaine de Chimie. Available from: [Link]

  • Digital polymerase chain reaction. Wikipedia. Available from: [Link]

Sources

A Comparative In Vivo Analysis of Imidazo[1,2-a]pyridine Derivatives: Efficacy, Toxicity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a comparative analysis of the in vivo efficacy and toxicity of various derivatives of this scaffold, tailored for researchers, scientists, and drug development professionals. While the specific Imidazo[1,2-a]pyridine-7-carbohydrazide moiety is not extensively represented in current in vivo literature, this guide will synthesize data from closely related analogues and broader derivatives to provide actionable insights into their therapeutic potential across different disease models, including inflammation, cancer, and tuberculosis.

Anti-Inflammatory and Analgesic Efficacy

A significant area of investigation for imidazo[1,2-a]pyridine derivatives has been in the modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

A recent study detailed the design and in vivo evaluation of a series of imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.[4] The primary efficacy endpoint was the assessment of analgesic activity, a direct downstream consequence of COX-2 inhibition in relevant pain models.

Comparative Efficacy of COX-2 Inhibiting Derivatives
Compound IDIn Vivo ModelEfficacy Metric (ED₅₀)Key Structural FeaturesReference
5j Acetic Acid-Induced Writhing (Mouse)12.38 mg/kg3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine[4]
Celecoxib Acetic Acid-Induced Writhing (Mouse)10.25 mg/kgStandard COX-2 Inhibitor[4]

Analysis: Compound 5j demonstrated notable in vivo analgesic activity, with an ED₅₀ value comparable to the well-established COX-2 inhibitor, Celecoxib.[4] The causality behind this efficacy is attributed to the methylsulfonyl pharmacophore, which molecular modeling suggests inserts into the secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with Arg-513 and His-90.[4] This structural interaction is a key determinant for potent and selective COX-2 inhibition.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol outlines the standard procedure for evaluating the analgesic efficacy of test compounds in a chemically-induced visceral pain model.

  • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are fasted for 12 hours prior to the experiment with free access to water.

  • Compound Administration: Test compounds (e.g., compound 5j) and the reference drug (e.g., Celecoxib) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) at various doses. The control group receives only the vehicle.

  • Induction of Pain: Thirty minutes after compound administration, a 0.6% (v/v) solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The total number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of protection (analgesic activity) is calculated for each group using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED₅₀ (the dose that produces 50% of the maximum analgesic effect) is then calculated from the dose-response curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis A Select Male Swiss Albino Mice B Fast Mice for 12h (Water ad libitum) A->B C Prepare Compound & Vehicle (e.g., 0.5% CMC) B->C D Administer Compound/Vehicle Orally (p.o.) C->D E Wait 30 minutes D->E F Inject 0.6% Acetic Acid Intraperitoneally (i.p.) E->F G Observe and Count Writhes for 20 minutes F->G H Calculate % Protection G->H I Determine ED50 Value H->I

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Anticancer Efficacy: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, often by targeting critical cell survival and proliferation pathways.[5][6] One notable strategy involves the dual inhibition of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers.[7]

Another approach has focused on the development of these derivatives as antitubulin agents, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The in vivo efficacy of these compounds is typically evaluated in xenograft models.

Comparative Efficacy of Anticancer Derivatives
Compound IDTarget/MechanismIn Vivo ModelEfficacy MetricKey Structural FeaturesReference
15a PI3K/mTOR Dual InhibitorHCT116 & HT-29 Xenografts (Mouse)Significant tumor growth inhibitionSpecific structure proprietary to study[8]
12 PI3Kα InhibitorHeLa Xenograft (Mouse)37% tumor growth suppression (25 mg/kg, i.p.)Thiazole derivative of the core scaffold[9]
8c PI3Kα InhibitorNot SpecifiedSignificant anti-tumor effectiveness in vivoSulfonylhydrazone-substituted derivative[10]

Analysis: Several imidazo[1,2-a]pyridine derivatives have shown significant in vivo antitumor activity. Compound 15a was effective in both HCT116 and HT-29 xenograft models without causing overt toxicity (no effect on body weight).[8] Similarly, compound 12 suppressed tumor growth by 37% in a HeLa xenograft model.[9] An optimized derivative, 8c , also demonstrated significant in vivo effectiveness, highlighting the therapeutic potential of this scaffold in oncology.[10] The mechanism of action for these compounds often involves the inhibition of key kinases like PI3K and mTOR, which are central to cancer cell signaling.[7][11]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives (e.g., 15a) Inhibitor->PI3K Inhibitor->mTORC1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]pyridine-7-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the safe and compliant disposal of Imidazo[1,2-a]pyridine-7-carbohydrazide. As a valued researcher, your safety and the integrity of your work are paramount. This document moves beyond simple product information to offer a procedural blueprint grounded in established safety science and regulatory compliance, ensuring you can manage your research byproducts with confidence and precision.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is fundamental to its safe handling and disposal. The molecule's structure, featuring a fused imidazopyridine ring system and a carbohydrazide functional group, suggests a specific hazard profile that must be respected. While comprehensive toxicological data for this specific compound is limited, the constituent moieties provide a basis for a conservative risk assessment.

The hydrazide group is structurally related to hydrazine, a known irritant and potential carcinogen.[1][2][3] Compounds in this class can exhibit skin and eye irritancy and may be harmful if swallowed.[4][5] Therefore, all handling and disposal operations must be predicated on the assumption that this compound possesses similar hazards. The primary objective is to prevent exposure through inhalation, ingestion, or skin contact and to ensure its containment as a regulated chemical waste stream.

Table 1: Hazard Profile and Safety Requirements | Parameter | Guideline | Source(s) | | :--- | :--- | :--- | | GHS Hazard Class (Anticipated) | Acute Toxicity, Oral (Harmful); Skin Irritation; Eye Irritation. |[4][5][6] | | Primary Routes of Exposure | Inhalation (of dust), Skin Contact, Eye Contact, Ingestion. |[6][7][8] | | Required Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (Nitrile recommended), lab coat, closed-toe shoes. |[4][6][9] | | Handling Environment | Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4][6] | | First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10] | | First Aid: Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8][10] | | First Aid: Ingestion | Do NOT induce vomiting. Wash mouth out with water and seek immediate medical attention.[6] | | First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |

Procedural Blueprint: Step-by-Step Disposal Protocols

The fundamental principle of disposal is that this compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of in standard trash or down the sewer.[11][12] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with federal (EPA) and local regulations.[13][14]

Protocol 2.1: Disposal of Unused or Expired Solid Compound
  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, carefully transfer the solid into a new, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate statement of the hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Storage: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7][10]

Protocol 2.2: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the compound.

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof plastic bag or a rigid container.

  • Segregation: Do not mix this waste with non-hazardous lab trash.

  • Labeling: Seal the bag or container and attach a hazardous waste label with the chemical name and associated hazards.

  • Storage: Store the container in the SAA alongside other solid chemical waste.

Protocol 2.3: Disposal of Contaminated Liquid Waste

This includes solutions containing this compound, whether in aqueous or organic solvents.

  • Waste Stream Segregation:

    • Collect halogenated and non-halogenated organic solvent waste in separate, designated containers.

    • Collect aqueous waste in its own dedicated container.

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal for your institution.

  • Container: Use a compatible, shatter-resistant, and sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap).

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with approximate percentages.

  • Storage: Keep the container sealed when not in use and store it in the SAA, utilizing secondary containment (such as a chemical-resistant tray) to mitigate potential spills.

Protocol 2.4: Management of Spills
  • Evacuate and Alert: If a significant amount of dust is generated or the spill is large, evacuate the immediate area and alert colleagues and your supervisor.

  • Control Access: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection if dust is airborne.

  • Containment & Cleanup:

    • For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[6] Avoid dry sweeping that creates dust.

    • For liquid spills, absorb with a chemical absorbent pad or inert material.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting all cleaning materials as hazardous waste.

  • Disposal: Seal, label, and dispose of all cleanup materials as contaminated solid waste according to Protocol 2.2.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work involving this compound. Following this workflow ensures that all waste streams are handled safely and in compliance with standard laboratory procedures.

G start Waste Generation Point (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid spill_event Acute Spill Event waste_type->spill_event Spill solid_subtype Pure Compound or Contaminated Material? solid_waste->solid_subtype liquid_subtype Aqueous or Organic Solvent? liquid_waste->liquid_subtype spill_protocol Execute Step 2.4: Spill Management Protocol spill_event->spill_protocol pure_solid Unused/Expired Pure Compound solid_subtype->pure_solid Pure contaminated_solid Contaminated Labware (Gloves, Tips, etc.) solid_subtype->contaminated_solid Contaminated aqueous_liquid Aqueous Solution liquid_subtype->aqueous_liquid Aqueous organic_liquid Organic Solution liquid_subtype->organic_liquid Organic package_pure Step 2.1: Seal in Original or Compatible Container pure_solid->package_pure package_contaminated Step 2.2: Collect in Designated Lined Bin or Sealed Bag contaminated_solid->package_contaminated package_aqueous Step 2.3: Collect in Aqueous Waste Container aqueous_liquid->package_aqueous package_organic Step 2.3: Collect in Solvent Waste Container (Halogenated vs. Non-Hal.) organic_liquid->package_organic label_waste Label Container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information - Accumulation Date package_pure->label_waste package_contaminated->label_waste package_aqueous->label_waste package_organic->label_waste spill_protocol->package_contaminated store_waste Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_waste->store_waste end_point Arrange Pickup by Institutional EHS store_waste->end_point

Caption: Waste Disposal Decision Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a robust safety culture. By adhering to these guidelines, you protect yourself, your colleagues, and the environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical handling and waste disposal. Proactive consultation with them is the hallmark of an experienced and trustworthy scientific professional.

References

  • Thermo Fisher (Kandel) GmbH. This compound SDS.
  • Benchchem. Navigating the Disposal of Cy7.5 Hydrazide: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. This compound, 95% 250 mg.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[1,2-a]pyridin-6-ylmethanol.
  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • AK Scientific, Inc. Carbohydrazide Safety Data Sheet.
  • Inchem.org. Hydrazine (HSG 56, 1991).
  • Fisher Scientific. SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine.
  • Santa Cruz Biotechnology. Carbohydrazide Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - Carbohydrazide.
  • Cole-Parmer. Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%.
  • Echemi. methyl 3-bromoH-imidazo[1,2-a]pyridine-7-carboxylate Safety Data Sheets.
  • Thermo Scientific. This compound, 95% 1 g.
  • DTIC. Hydrazine Blending and Storage Facility Wastewater Treatment and Decommissioning Assessment.
  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.
  • Occupational Safety and Health Administration. HYDRAZINE Method no.: Matrix.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.

Sources

A Senior Application Scientist's Guide to Handling Imidazo[1,2-a]pyridine-7-carbohydrazide: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-7-carbohydrazide (CAS No. 421595-78-0). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from authoritative sources. Our objective is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.

Foundational Safety: Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the cornerstone of safe laboratory practice. This compound is a heterocyclic compound that requires careful handling due to its irritant properties. The primary hazards, as identified in safety data sheets (SDS), are summarized below.

The parent scaffold, imidazo[1,2-a]pyridine, and the related carbohydrazide functional group also present known hazards that inform our handling procedures.[1][2] For instance, some carbohydrazide compounds may cause allergic skin reactions and are recognized for their toxicity to aquatic life, mandating stringent disposal protocols.[2][3][4]

Hazard ClassGHS CodeSignal WordHazard Statement
Skin Corrosion / IrritationH315WarningCauses skin irritation.[5][6]
Serious Eye Damage / Eye IrritationH319WarningCauses serious eye irritation.[5][6]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[5][6]

The Causality Behind Precaution: These classifications dictate our approach to personal protective equipment (PPE). The potential for skin, eye, and respiratory irritation means that a complete barrier—gloves, eye protection, and proper ventilation—is not merely a recommendation but a necessity to prevent chemical contact and exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE are your primary defense against exposure. All operations should, first and foremost, be conducted within a certified chemical fume hood to minimize inhalation risk. The PPE detailed below is mandatory for all personnel handling this compound.

Tier 1: Standard Laboratory Operations

For routine tasks such as preparing solutions from stock, conducting reactions, and performing analytical measurements where the compound is contained.

  • Eye and Face Protection:

    • Mandate: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[3]

    • Rationale: Goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particulates compared to standard safety glasses.[7] Contact lenses should not be worn, as they can trap chemicals against the eye.[7]

  • Hand Protection:

    • Mandate: Chemical-resistant gloves (e.g., nitrile) must be worn.[8]

    • Rationale: Gloves provide a direct barrier against skin contact, which can cause irritation.[5] Always inspect gloves for tears or punctures before use. Use proper technique to remove gloves to avoid contaminating your skin. Hands should be washed thoroughly with soap and water after gloves are removed.[8]

Glove AttributeSpecification & Justification
Material Nitrile. Offers good resistance to a broad range of chemicals and is less likely to cause allergies than latex.
Thickness Minimum 4 mil (0.1 mm). Provides a balance of dexterity and protection for routine handling.
Inspection Visually inspect for any signs of degradation or punctures before each use.
Contact Time For prolonged or repeated contact, consider gloves with a higher protection class (breakthrough time >60 minutes).[7] Change gloves immediately if contamination is suspected. Never reuse disposable gloves.
  • Body Protection:

    • Mandate: A clean, long-sleeved laboratory coat must be worn and fully fastened. Personal clothing should cover all exposed skin, including long pants and closed-toe shoes made of a non-porous material.[3][9]

    • Rationale: This protects the skin from accidental spills and contamination.

Tier 2: Elevated Risk Scenarios

For tasks with a higher potential for generating dust or aerosols, such as weighing the solid compound, preparing concentrated stock solutions, or cleaning up spills.

  • Respiratory Protection:

    • Mandate: In addition to working in a fume hood, if dust is generated or ventilation is insufficient, respiratory protection is required.[3][6] An N95-rated (US) or FFP2-rated (EU) disposable respirator is the minimum requirement for particulates.

    • Rationale: The compound is classified as a respiratory irritant.[5][6] A respirator prevents the inhalation of fine powders that can cause irritation to the respiratory tract.

Operational Plan: Handling and Emergency Procedures

Proper procedure minimizes risk. The following step-by-step guides provide clear instructions for critical operations.

PPE Donning and Doffing Sequence

Following the correct sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles: Position goggles securely on your face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by folding it inward on itself and place it in its designated storage area or laundry receptacle.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator by the straps.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8]

Emergency First Aid Protocol

In the event of an exposure, immediate and correct action is vital. Ensure eyewash stations and safety showers are unobstructed.[3][8]

Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Remove all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention. If breathing has stopped, provide artificial respiration.[5]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[5]

Spill and Disposal Management Plan

Proper containment and disposal are crucial to protect both personnel and the environment.

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full Tier 2 PPE (including respiratory protection), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[10]

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Major Spill:

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Cleanup should only be performed by trained emergency response personnel with appropriate PPE, including self-contained breathing apparatus (SCBA) if necessary.[3]

Waste Disposal Plan
  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into contact with the compound, including gloves, disposable lab coats, weigh boats, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[10][11]

  • Environmental Precaution: Do not allow the material to enter drains or waterways. The carbohydrazide moiety suggests potential aquatic toxicity.[2][3] All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection & Control cluster_tasks Specific Operations cluster_end Final Actions start Begin Work with This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood task_routine Routine Handling (e.g., solution transfer, contained reaction) fume_hood->task_routine Assess Task task_dust Potential for Dust/Aerosol (e.g., weighing powder, spill cleanup) fume_hood->task_dust Assess Task tier1 Tier 1 PPE - Lab Coat - Nitrile Gloves - Splash Goggles proceed Proceed with Task tier1->proceed tier2 Tier 2 PPE - Tier 1 PPE - N95/FFP2 Respirator tier2->proceed task_routine->tier1 task_dust->tier2 decontaminate Decontaminate Area & Doff PPE proceed->decontaminate dispose Follow Waste Disposal Plan decontaminate->dispose

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide Revision 4. [Link]

  • SDS Manager. This compound SDS. [Link]

  • Unknown. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Environmental and Safety Advantages of Carbohydrazide in Industrial Chemical Applications. [Link]

  • National Institutes of Health (NIH), PubChem. Imidazo(1,2-a)pyridine. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Unknown. (2014). Oxygen scavenger Safety Data Sheet. [Link]

  • University of Cyprus. (2024). LABORATORY HEALTH & SAFETY RULES. [Link]

  • University of Nevada, Reno. (2024). Lab Safety Rules and Guidelines. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-7-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.